4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde
Description
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Properties
Molecular Formula |
C7H9BrN2O |
|---|---|
Molecular Weight |
217.06 g/mol |
IUPAC Name |
4-bromo-1-propan-2-ylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C7H9BrN2O/c1-5(2)10-3-6(8)7(4-11)9-10/h3-5H,1-2H3 |
InChI Key |
WBDCDCSOCNWESB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C(=N1)C=O)Br |
Origin of Product |
United States |
Foundational & Exploratory
Chemical properties of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde
An In-Depth Technical Guide to the Chemical Properties and Applications of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde
Introduction: A Versatile Scaffold in Modern Chemistry
4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates a pyrazole ring, a privileged scaffold known for its presence in numerous biologically active compounds and approved drugs.[1][2] The strategic placement of a bromine atom and a reactive carbaldehyde (aldehyde) group makes this molecule a highly versatile synthetic intermediate.[3] It serves as a foundational building block for constructing more complex molecular architectures, particularly in the pursuit of novel kinase inhibitors, which are at the forefront of targeted cancer therapy and treatment for other diseases driven by dysregulated cell signaling.[1][4][5][6]
This guide provides a comprehensive exploration of the chemical properties, reactivity, and synthetic utility of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde. It is designed for scientists and drug development professionals, offering field-proven insights into its application, detailed experimental protocols for its key transformations, and an authoritative grounding in the underlying chemical principles.
Molecular Structure and Physicochemical Profile
The reactivity and utility of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde are a direct consequence of its distinct functional groups:
-
Pyrazole Ring : A five-membered aromatic heterocycle with two adjacent nitrogen atoms. This core structure is metabolically stable and capable of participating in crucial hydrogen bonding interactions with biological targets, such as the hinge region of protein kinases.[4][7]
-
Carbaldehyde Group (-CHO) : A highly reactive functional group at the 3-position. It is an electrophilic center, readily undergoing nucleophilic addition and other transformations, which allows for extensive chemical modifications and the introduction of diverse molecular fragments.[3]
-
Bromine Atom (-Br) : Located at the 4-position, the bromine atom is a key functional handle for modern cross-coupling reactions. It provides a site for the strategic formation of new carbon-carbon or carbon-heteroatom bonds.
-
Isopropyl Group (-CH(CH₃)₂) : An alkyl substituent on the N1 nitrogen. This group enhances the molecule's lipophilicity and can be used to probe steric pockets within a target protein's binding site, influencing both potency and selectivity.[3]
Physicochemical Data Summary
| Property | Value |
| IUPAC Name | 4-Bromo-1-(propan-2-yl)-1H-pyrazole-3-carbaldehyde |
| Molecular Formula | C₇H₉BrN₂O |
| Molecular Weight | 217.07 g/mol |
| CAS Number | 1383855-42-2[8] |
| Physical Form | Powder or crystals |
| Storage | Sealed in dry, 2-8°C |
Synthesis via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocycles, and it represents a common strategy for the synthesis of pyrazole-3(4)-carbaldehydes.[9][10] This transformation utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce an aldehyde group onto a suitable precursor.
Conceptual Synthesis Workflow
Caption: Vilsmeier-Haack synthesis workflow.
Experimental Protocol: Synthesis of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde
This protocol is a representative example based on established Vilsmeier-Haack procedures for similar pyrazoles.[11]
-
Reagent Preparation : In a three-necked flask under an inert atmosphere (Argon or Nitrogen), cool N,N-dimethylformamide (DMF, 4.0 equiv.) to 0°C with an ice bath.
-
Vilsmeier Reagent Formation : Add phosphoryl chloride (POCl₃, 1.5 equiv.) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10°C. After the addition is complete, allow the mixture to stir for 30 minutes at 0°C.
-
Substrate Addition : Add the appropriate hydrazone precursor (1.0 equiv.), such as the phenylhydrazone of 3-bromo-2-oxopropanal, to the reaction mixture portion-wise.
-
Reaction : After the addition, slowly warm the mixture to room temperature and then heat to 70-80°C. Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Quenching and Work-up : Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with stirring.
-
Neutralization : Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
Extraction : Extract the product from the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 100 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Chemical Reactivity and Key Transformations
The synthetic power of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde stems from the orthogonal reactivity of its two primary functional handles: the aldehyde group and the carbon-bromine bond.
Reactions of the Aldehyde Group: The Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes with a high degree of regiochemical control.[12][13] For 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde, this reaction provides a reliable method for extending the carbon skeleton at the 3-position. The reaction proceeds through the nucleophilic attack of a phosphorus ylide (Wittig reagent) on the aldehyde's carbonyl carbon, followed by the formation of an oxaphosphetane intermediate which collapses to form the desired alkene and a stable triphenylphosphine oxide byproduct.[13][14]
Caption: General mechanism of the Wittig reaction.
-
Ylide Generation : In a flame-dried flask under an inert atmosphere, suspend the desired phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.2 equiv.) in anhydrous THF. Cool the suspension to 0°C.
-
Add a strong base, such as n-butyllithium (n-BuLi, 1.1 equiv.), dropwise. The formation of the ylide is often indicated by a distinct color change (e.g., to deep orange or red). Stir the mixture at this temperature for 1 hour.
-
Aldehyde Addition : Dissolve 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde (1.0 equiv.) in anhydrous THF and add it dropwise to the ylide solution at 0°C.
-
Reaction : Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Quenching : Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification : Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash chromatography to isolate the target alkene.
Reactions at the C-Br Bond: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning transformation that forms a carbon-carbon bond between an organohalide and an organoboron species, catalyzed by a palladium complex.[15] This reaction is arguably the most important transformation for 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde in the context of drug discovery.[1] It allows for the facile introduction of a wide array of aryl and heteroaryl groups at the 4-position, which is a common strategy for modulating the selectivity and physicochemical properties of kinase inhibitors.[1]
The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the boronic acid (in the presence of a base), and reductive elimination to form the new C-C bond and regenerate the active palladium(0) catalyst.[16][17]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
-
Reaction Setup : To a reaction vessel (e.g., a Schlenk tube or microwave vial), add 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃ or K₃PO₄, 2.5 equiv.).[16]
-
Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition : Add a degassed solvent system, typically a mixture such as 1,4-dioxane and water (e.g., 4:1 ratio).[16]
-
Heating : Heat the reaction mixture with stirring at a temperature between 80-100°C. Microwave irradiation can often significantly reduce reaction times.[16] Monitor the reaction by TLC or LC-MS.
-
Work-up : After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Purification : Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography to obtain the coupled product. It is important to note that dehalogenation (replacement of bromine with hydrogen) can sometimes be a competing side reaction.[18][19]
Application Spotlight: A Building Block for Kinase Inhibitors
The pyrazole core is a bioisostere for other hinge-binding motifs and is central to the design of many kinase inhibitors.[1][4][6] Dysregulation of protein kinases is a hallmark of many cancers, making them a major focus of drug discovery.[1] 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde provides a strategic starting point for creating libraries of potential inhibitors. The N1-isopropyl group can probe lipophilic pockets, while the C3 and C4 positions allow for the systematic exploration of the chemical space around the pyrazole core to optimize potency and selectivity.
Drug Discovery Workflow
Caption: Drug discovery workflow using the title compound.
Spectroscopic and Analytical Characterization
While a dedicated spectrum for this specific molecule is not publicly available, its structure allows for predictable spectroscopic signatures.
| Technique | Expected Features |
| ¹H NMR | - Singlet for the pyrazole C5-H proton (~8.0-8.5 ppm).- Singlet for the aldehyde proton (-CHO) (~9.5-10.0 ppm).- Septet for the isopropyl methine proton (-CH) and a doublet for the isopropyl methyl protons (-CH₃). |
| ¹³C NMR | - Signal for the aldehyde carbonyl carbon (~180-190 ppm).- Signals for the pyrazole ring carbons, with the C-Br carbon appearing at a characteristic upfield shift.- Signals for the isopropyl carbons. |
| IR Spectroscopy | - Strong C=O stretching vibration for the aldehyde (~1680-1700 cm⁻¹).- C-H stretching vibrations for the aromatic and alkyl groups. |
| Mass Spec. | - A characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of one bromine atom (⁷⁹Br/⁸¹Br). |
Safety and Handling
Based on related brominated pyrazoles and aldehydes, 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde should be handled with care in a well-ventilated fume hood.[20]
-
GHS Hazard Statements (Predicted) : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Personal Protective Equipment (PPE) : Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage : Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde stands out as a powerful and versatile intermediate in modern organic synthesis. The distinct and predictable reactivity of its aldehyde and bromo-substituents provides chemists with a robust platform for molecular construction. Its application as a scaffold for kinase inhibitors underscores its importance in medicinal chemistry and the ongoing quest for targeted therapeutics. The synthetic protocols and chemical principles outlined in this guide provide a solid foundation for researchers to harness the full potential of this valuable chemical building block.[3]
References
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). ACS Medicinal Chemistry Letters. [Link]
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). ACS Publications. [Link]
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). ACS Publications. [Link]
-
Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Scilit. [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ResearchGate. [Link]
-
An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. (2003). Tetrahedron Letters. [Link]
-
Wittig Reaction. Organic Chemistry Portal. [Link]
-
Wittig reaction. Wikipedia. [Link]
-
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. [Link]
-
4-bromo-1-isopropyl-1h-pyrazole (C6H9BrN2). PubChemLite. [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. [Link]
-
4-Bromopyrazole. PubChem. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
The Wittig Reaction. (2023). Chemistry LibreTexts. [Link]
-
Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. [Link]
- Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
-
4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid. MilliporeSigma. [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ARKIVOC. [Link]
-
4-Bromo-1H-pyrazole-3-carboxylic acid. PubChem. [Link]
-
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. [Link]
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. (2021). National Center for Biotechnology Information. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1383855-42-2|4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde|BLDpharm [bldpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
- 11. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. scribd.com [scribd.com]
- 19. researchgate.net [researchgate.net]
- 20. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde CAS number and molecular weight
An In-Depth Technical Guide to 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. We will delve into its chemical properties, synthesis, and potential applications, offering insights grounded in established scientific principles.
Introduction: The Significance of Substituted Pyrazoles
Pyrazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery. The pyrazole ring system is a key structural motif found in a variety of biologically active molecules, exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The strategic functionalization of the pyrazole core allows for the fine-tuning of a compound's physicochemical properties and biological activity, making pyrazole-based scaffolds versatile building blocks in the design of novel therapeutic agents.
Physicochemical Properties
4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde is a substituted pyrazole characterized by the presence of a bromo group at the 4-position, an isopropyl group at the 1-position, and a carbaldehyde (formyl) group at the 3-position. These functional groups impart specific reactivity and potential for further chemical modification.
| Property | Value | Source |
| CAS Number | 1383855-42-2 | [1] |
| Molecular Formula | C7H9BrN2O | |
| Molecular Weight | 217.06 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
Synthesis of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde
The synthesis of pyrazole-3-carbaldehydes is often achieved through the formylation of a pyrazole precursor. A common and effective method for this transformation is the Vilsmeier-Haack reaction.[2][3] This reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic or heterocyclic ring.
Proposed Synthetic Workflow: Vilsmeier-Haack Reaction
A plausible synthetic route to 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde would involve the Vilsmeier-Haack formylation of 4-bromo-1-isopropyl-1H-pyrazole.
Caption: Synthetic workflow for the Vilsmeier-Haack formylation.
Detailed Experimental Protocol (Hypothetical)
Caution: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
-
Vilsmeier Reagent Preparation: In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0-5 °C with an ice bath. To the cooled DMF, add phosphorus oxychloride (POCl3) dropwise with vigorous stirring, ensuring the temperature is maintained below 10 °C. Stir the mixture at this temperature for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Formylation: Dissolve 4-bromo-1-isopropyl-1H-pyrazole in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to an appropriate temperature (e.g., 60-80 °C) for several hours to drive the reaction to completion. Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until it reaches a neutral or slightly basic pH. The crude product may precipitate out of the solution or can be extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product can be purified by techniques such as column chromatography on silica gel or recrystallization to yield the pure 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde.
Potential Applications in Drug Discovery and Organic Synthesis
The aldehyde functional group in 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde is a versatile handle for a wide array of chemical transformations. This allows for its use as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Caption: Potential synthetic transformations of the title compound.
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid, which is another valuable building block for amide bond formation.
-
Reduction: Reduction of the aldehyde would yield the corresponding alcohol, which can be used in ether or ester synthesis.
-
Condensation Reactions: The aldehyde can undergo condensation reactions with various amines to form Schiff bases or with active methylene compounds in reactions like the Knoevenagel condensation. These reactions are pivotal in the synthesis of diverse heterocyclic systems.
-
Wittig Reaction: The Wittig reaction would allow for the conversion of the formyl group into a vinyl group, providing a route to alkene-substituted pyrazoles.
The presence of the bromo substituent also opens up possibilities for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions, enabling the introduction of a wide range of aryl, vinyl, or alkynyl groups at the 4-position of the pyrazole ring. This multi-faceted reactivity makes 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde a highly valuable intermediate for generating libraries of novel compounds for high-throughput screening in drug discovery programs.
Safety and Handling
Conclusion
4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde is a strategically functionalized pyrazole derivative with significant potential as a building block in organic synthesis and medicinal chemistry. Its defined chemical properties and versatile reactivity, particularly of the aldehyde and bromo groups, allow for the construction of a diverse array of more complex molecules. The synthetic route via the Vilsmeier-Haack reaction provides a reliable method for its preparation. Further exploration of the chemistry of this compound is likely to lead to the discovery of novel molecules with interesting biological activities.
References
-
ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
Sources
Solubility profile of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that governs its processability, formulation, and ultimate bioavailability. This guide provides a comprehensive technical framework for determining and understanding the solubility profile of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde, a heterocyclic aldehyde with potential applications in drug discovery. While specific experimental data for this compound is not publicly available, this document outlines the fundamental principles of solubility, details robust experimental protocols for its determination, and discusses the interpretation of solubility data in the context of pharmaceutical development. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a thorough understanding of the solubility characteristics of novel molecular entities.
Introduction: The Central Role of Solubility in Drug Development
4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. As with any potential drug candidate, a thorough understanding of its physicochemical properties is paramount for successful development. Among these, solubility is a cornerstone parameter that influences a wide array of critical processes, including:
-
Reaction Kinetics and Purification: The choice of solvent for synthesis and crystallization is dictated by the solubility of the compound and its impurities.
-
Formulation Development: The ability to dissolve the drug in a suitable solvent system is essential for creating viable dosage forms, such as oral solutions, injectables, or topical preparations.
-
Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into the bloodstream. Poor solubility is a major contributor to low and variable bioavailability.[1]
Given the importance of this parameter, the systematic evaluation of the solubility of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde in a range of organic solvents is a critical early-stage activity in its development pathway.
Theoretical Framework: The Energetics of Dissolution
The dissolution of a crystalline solute in a solvent is a complex thermodynamic process governed by the interplay of intermolecular forces. The overall Gibbs free energy of solution (ΔG_sol) must be negative for dissolution to occur spontaneously. This process can be conceptually broken down into three steps:
-
Lattice Energy (ΔH_lattice): The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice. For a stable crystal, this is an endothermic process (ΔH > 0).
-
Cavitation Energy (ΔH_cavity): The energy required to create a cavity in the solvent large enough to accommodate a solute molecule. This is also an endothermic process.
-
Solvation Energy (ΔH_solvation): The energy released when the solute molecule is inserted into the solvent cavity and interacts with the surrounding solvent molecules. This is an exothermic process (ΔH < 0).
The interplay of these factors determines the extent to which a solute will dissolve in a given solvent. A simplified representation of this relationship is shown below.
Caption: Interplay of factors governing the solubility of a compound.
For 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde, the presence of a polar carbaldehyde group and nitrogen atoms in the pyrazole ring suggests the potential for hydrogen bonding and dipole-dipole interactions. Therefore, its solubility is expected to be higher in polar organic solvents.
Experimental Determination of Thermodynamic Solubility
The most reliable method for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method .[2] This technique measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.
Principle
An excess amount of the solid compound is added to the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the rate of dissolution of the solid is equal to the rate of precipitation from the solution. The concentration of the dissolved solute in the supernatant is then measured, which represents the thermodynamic solubility.
Detailed Experimental Protocol
Materials:
-
4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde (solid)
-
A panel of organic solvents of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, heptane)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated pipettes
-
Validated analytical system for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of solid 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a known volume of each organic solvent to the respective vials.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand by taking measurements at various time points (e.g., 24, 48, 72 hours) to confirm that the concentration is no longer changing.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Dilution: Dilute the aliquot with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of the dissolved compound.[3]
-
Calculation: Calculate the solubility, taking into account the dilution factor. The results are typically expressed in units of mg/mL or mol/L.
Caption: Experimental workflow for the shake-flask solubility determination method.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.
Table 1: Hypothetical Solubility Profile of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde at 25 °C
| Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) | Classification |
| Heptane | 1.9 | < 0.1 | Practically Insoluble |
| Toluene | 2.4 | 1.5 | Sparingly Soluble |
| Dichloromethane | 9.1 | 25.0 | Soluble |
| Ethyl Acetate | 6.0 | 15.0 | Soluble |
| Acetone | 21.0 | > 100 | Freely Soluble |
| Ethanol | 24.5 | > 100 | Freely Soluble |
| Methanol | 32.7 | > 100 | Freely Soluble |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental determination is required.
Interpretation:
The hypothetical data suggests a strong correlation between solvent polarity and the solubility of the compound. The low solubility in non-polar solvents like heptane and toluene, and high solubility in polar protic (methanol, ethanol) and aprotic (acetone) solvents, is consistent with the presence of polar functional groups in the molecule. This information is invaluable for selecting appropriate solvents for:
-
Crystallization: A solvent system where the compound has moderate solubility at room temperature and lower solubility at colder temperatures would be ideal.
-
Chromatographic Purification: A mixture of solvents with differing polarities can be used to achieve optimal separation.
-
Formulation: For a liquid formulation, a solvent in which the compound is freely soluble would be chosen.
The Role of Predictive Models in Early-Stage Development
In the early phases of drug discovery, when the amount of available compound is limited, in-silico predictive models can provide valuable initial estimates of solubility.[4] These methods include:
-
Quantitative Structure-Property Relationship (QSPR): These models use molecular descriptors to build statistical relationships between the chemical structure and its solubility.[5]
-
Machine Learning and AI: Modern approaches utilize machine learning algorithms trained on large datasets of known solubility data to predict the solubility of new compounds with increasing accuracy.[6][7][8][9]
While these predictive tools are powerful for screening large numbers of virtual compounds, they are not a substitute for experimental determination.[5] Experimental data remains the gold standard for regulatory submissions and late-stage development decisions.
Conclusion
The solubility of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde in organic solvents is a fundamental property that will profoundly impact its development as a potential pharmaceutical agent. This guide has provided a comprehensive overview of the theoretical principles, experimental methodologies, and data interpretation required to establish a robust solubility profile. By following the detailed shake-flask protocol and employing validated analytical techniques, researchers can generate the high-quality data necessary to make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby accelerating the compound's journey through the development pipeline.
References
-
Anumalagundam, S. solubility experimental methods.pptx. [Link]
-
Foscarini, S., et al. (2024, May 18). Predicting drug solubility in organic solvents mixtures. [Link]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [Link]
-
Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
-
Avdeef, A. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature. [Link]
-
MIT News. (2025, August 19). A new model predicts how molecules will dissolve in different solvents. [Link]
-
Ye, Z., & Ouyang, D. (2021, December 11). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. [Link]
-
Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. ResearchGate. [Link]
Sources
- 1. rheolution.com [rheolution.com]
- 2. researchgate.net [researchgate.net]
- 3. solubility experimental methods.pptx [slideshare.net]
- 4. lifechemicals.com [lifechemicals.com]
- 5. research.unipd.it [research.unipd.it]
- 6. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new model predicts how molecules will dissolve in different solvents | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 8. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Monograph: Spectroscopic Characterization of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde
The following technical guide provides an in-depth spectroscopic characterization of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde . This document is structured to assist researchers in the identification, verification, and utilization of this scaffold in medicinal chemistry.
Executive Summary & Compound Profile
4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde is a critical intermediate in the synthesis of biologically active pyrazoles. The presence of the bromine atom at the C4 position allows for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C3-aldehyde serves as a versatile handle for reductive aminations or olefinations.
Structural Logic
-
Substituents:
-
N1: Isopropyl group (steric bulk, solubility).
-
C3: Carbaldehyde (electrophilic center).
-
C4: Bromine (halogen handle).
-
C5: Proton (diagnostic aromatic signal).
-
Synthesis & Sample Preparation
To understand the spectral impurities often found with this compound, one must understand its genesis. The direct Vilsmeier-Haack formylation of 4-bromopyrazoles typically fails to place the aldehyde at C3 due to electronic directing effects. Consequently, this compound is most reliably generated via the Oxidation of the C3-Alcohol or Reduction of the C3-Ester .
Recommended Workflow
The following Graphviz diagram outlines the logical synthesis and characterization workflow.
Figure 1: Synthetic route from the commercially available ester precursor to the target aldehyde.
NMR Sample Preparation Protocol
-
Solvent Selection: Chloroform-d (CDCl₃) is the standard solvent. It minimizes H-bonding with the aldehyde and provides a clear window for the isopropyl signals.
-
Note: If the aldehyde hydrate is suspected, use DMSO-d₆ to differentiate the free aldehyde from the gem-diol.
-
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Reference: Calibrate to residual CHCl₃ at 7.26 ppm (1H) and 77.16 ppm (13C).
1H NMR Spectral Analysis
The proton NMR spectrum is characterized by four distinct signal sets. The absence of coupling between the aldehyde proton and the ring proton simplifies the assignment.
Predicted Experimental Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Structural Context |
| 9.92 – 10.05 | Singlet (s) | 1H | - | CHO | Aldehyde proton. Highly deshielded due to anisotropy of C=O. |
| 7.55 – 7.65 | Singlet (s) | 1H | - | H-5 | Pyrazole ring proton. Deshielded by adjacent N1 and C4-Br. |
| 4.45 – 4.58 | Septet (sep) | 1H | J ≈ 6.7 Hz | N-CH | Isopropyl methine. Deshielded by N1 attachment. |
| 1.48 – 1.55 | Doublet (d) | 6H | J ≈ 6.7 Hz | CH₃ | Isopropyl methyls. chemically equivalent. |
Mechanistic Insight
-
The H-5 Singlet: In many pyrazoles, H-5 and H-3 couple to each other. Here, C4 is substituted with Bromine and C3 with Carbonyl, leaving H-5 isolated. This results in a sharp singlet, confirming the 3,4-disubstitution pattern.
-
Aldehyde Shift: If this signal appears upfield (e.g., ~5-6 ppm) or broadens, check for hydrate formation , which is common in electron-deficient aldehydes stored in wet solvents.
13C NMR Spectral Analysis
The Carbon-13 spectrum provides definitive proof of the regiochemistry, particularly distinguishing C3 from C5.
Predicted Experimental Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Electronic Environment |
| 184.5 – 186.0 | C=O | Aldehyde | Typical carbonyl resonance. |
| 145.0 – 148.0 | Cq (Quaternary) | C-3 | Ipso to the aldehyde. Deshielded by the electron-withdrawing carbonyl. |
| 128.0 – 132.0 | CH | C-5 | Aromatic CH adjacent to Nitrogen. |
| 95.0 – 98.0 | Cq (Quaternary) | C-4 | Ipso to Bromine. Upfield shifted due to the "Heavy Atom Effect" of Bromine. |
| 54.0 – 56.0 | CH | N-CH | Isopropyl methine. |
| 22.0 – 23.0 | CH₃ | CH₃ | Isopropyl methyls. |
Diagnostic Correlations
-
C-4 vs C-3: The most critical distinction is the upfield shift of C-4 (~96 ppm) . An unsubstituted C4 would appear around 105-110 ppm. The presence of Bromine shields this carbon relative to a proton, despite Bromine's electronegativity, due to spin-orbit coupling effects.
-
HSQC: The proton at ~7.60 ppm will correlate with the carbon at ~130 ppm (C-5), confirming the ring proton location.
Structural Validation Logic
To ensure the compound is not the regioisomer (e.g., 1-isopropyl-3-bromo-4-carbaldehyde), use the following logic visualized in the diagram below.
Figure 2: Decision tree for validating the structural integrity of the pyrazole scaffold.
References & Authoritative Sources
-
PubChem Database. 4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid (Analogous Precursor). National Library of Medicine. Available at: [Link]
-
Royal Society of Chemistry (RSC). General methods for Pyrazole Synthesis and Vilsmeier-Haack Formylation. ChemSpider/RSC Journals. Available at: [Link]
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard text for chemical shift principles).
Disclaimer: The spectral data provided above are high-confidence predicted values based on structural analogs and standard substituent effects (increment systems). Batch-specific variations may occur due to concentration, solvent purity, and temperature.
Sources
Safety Data Sheet (SDS) and handling precautions for 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde
An In-Depth Technical Guide to the Safe Handling of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the safety protocols and handling precautions for 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde. As a substituted pyrazole derivative, this compound is a valuable intermediate in medicinal chemistry and drug development.[1] Its reactivity, centered around the aldehyde functional group, makes it a versatile building block, but also necessitates a thorough understanding of its potential hazards to ensure safe laboratory practice.[1] This document synthesizes the best available safety data from closely related structural analogues to provide a robust framework for risk mitigation.
Hazard Identification and GHS Classification
While a specific Safety Data Sheet (SDS) for 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde is not publicly available, a consistent hazard profile can be established by analyzing data for analogous bromo-pyrazole compounds. The primary hazards are consistently identified across this chemical class.[2][3]
Signal Word: Warning [2][4][5][6]
GHS Pictogram:
Table 1: Summary of GHS Hazard Classifications for Bromo-Pyrazole Analogues
| Hazard Class | Hazard Category | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2][4][7][8] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][3][5][9] |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation | [2][3][5][9] |
| Specific Target Organ Toxicity - Single Exposure (STOT-SE) | Category 3 | H335: May cause respiratory irritation | [3][5][9][10] |
The causality for these classifications stems from the chemical nature of halogenated heterocyclic aldehydes. The aldehyde group can be reactive, and the overall molecule can irritate mucous membranes and skin upon contact. The "May cause respiratory irritation" (H335) classification is particularly critical, as it dictates the need for stringent engineering controls to prevent inhalation.[5][9]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory. This self-validating system ensures that procedural failures do not immediately result in exposure.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of solid 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is a non-negotiable control measure directly necessitated by the H335 "May cause respiratory irritation" hazard.[11][12] The fume hood's exhaust ventilation protects the user from inhaling dust or vapors.[11]
Personal Protective Equipment (PPE)
The selection of PPE is directly informed by the GHS hazard classifications.
-
Eye and Face Protection : Due to the H319 "Causes serious eye irritation" classification, tight-sealing safety goggles or a full-face shield are required.[5][11] Standard safety glasses do not provide adequate protection from dust or splashes.
-
Hand Protection : Wear nitrile rubber gloves with a minimum thickness of 0.11 mm.[11] Always inspect gloves for tears or punctures before use. Given the H315 "Causes skin irritation" hazard, it is crucial to avoid direct skin contact. Contaminated gloves must be disposed of properly, and hands should be washed thoroughly after handling the compound.[11][13]
-
Skin and Body Protection : A lab coat must be worn and kept fully fastened.[14] For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron is recommended.[14]
The following diagram illustrates the logical relationship between identified hazards and the required safety barriers.
Caption: Hazard-Control Logic Diagram.
Safe Handling and Storage Protocols
Adherence to strict protocols during handling and storage is essential to minimize risk.
Handling
-
Avoid Dust Formation : When handling the solid material, use techniques that minimize the generation of dust.[4][15]
-
Ventilation : Ensure adequate ventilation at all times by working exclusively in a chemical fume hood.[4][13]
-
Hygiene : Wash hands and any exposed skin thoroughly after handling.[2][4] Do not eat, drink, or smoke in the laboratory area where this chemical is used.[4][14]
-
Incompatible Materials : Avoid contact with strong oxidizing agents, strong bases, and amines.[4]
Storage
-
Container : Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][11][15]
-
Atmosphere : For long-term stability and to prevent reaction with atmospheric components, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[4][16]
-
Location : Store in a locked cabinet or a designated area for toxic and hazardous chemicals.[4][14]
Emergency and First-Aid Procedures
In case of accidental exposure, immediate and appropriate action is critical.
Table 2: First-Aid Measures
| Exposure Route | Procedure | Source |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If symptoms persist or if the person feels unwell, call a POISON CENTER or doctor.[2][4] | |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[4][10][15] | |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get immediate medical attention.[2][4][15] | |
| Ingestion | Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell. Never give anything by mouth to an unconscious person.[4][13][17] |
Accidental Release and Disposal
Accidental Release Measures
-
Personal Precautions : Ensure adequate ventilation and wear all required PPE as described in Section 2.2. Evacuate personnel from the immediate area.[15][18]
-
Containment and Clean-up : For a solid spill, carefully sweep up the material, avoiding dust formation, and shovel it into a suitable, labeled container for disposal.[15][18] Do not let the product enter drains or the environment.[11][15]
Disposal
-
Waste Classification : This material must be treated as hazardous waste.
-
Procedure : Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[2][4][19] Do not dispose of it down the drain or in regular trash.[19] Always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance.[19]
The following workflow provides a step-by-step guide for the safe lifecycle management of this compound in a laboratory setting.
Caption: Safe Laboratory Workflow for Handling the Compound.
References
- 4 - SAFETY DATA SHEET. (n.d.).
- PubChem. (n.d.). 4-Bromopyrazole. National Institutes of Health.
- ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet.
- Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET.
- Medline. (n.d.). Safety Data Sheet.
- Combi-Blocks, Inc. (2023, January 02). JP-8844 - Safety Data Sheet.
- BenchChem. (2025). Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals.
- ChemScene. (n.d.). 3-Bromo-1H-pyrazole.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET 4-Bromo-3-methylpyrazole.
- Sigma-Aldrich. (n.d.). 4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid.
- Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET 3-Amino-4-bromo-1-methyl-1H-pyrazole.
- ChemicalBook. (2025, July 26). 3-BROMO-1H-PYRAZOLE - Safety Data Sheet.
- Fisher Scientific. (2024, February 27). SAFETY DATA SHEET 3-Amino-4-bromo-1H-pyrazole.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET 1H-Pyrazole.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester, 98%.
- PubChem. (n.d.). 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde. National Institutes of Health.
- BenchChem. (n.d.). An In-depth Technical Guide to the Reactivity and Functional Groups of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
- Boron Molecular. (2018, September 03). Safety Data Sheet.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde | C5H5BrN2O | CID 2794634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.at [fishersci.at]
- 6. 4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid | 1006451-37-1 [sigmaaldrich.com]
- 7. chemscene.com [chemscene.com]
- 8. 3-BROMO-1H-PYRAZOLE - Safety Data Sheet [chemicalbook.com]
- 9. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.fi [fishersci.fi]
- 11. chemicalbook.com [chemicalbook.com]
- 12. boronmolecular.com [boronmolecular.com]
- 13. fishersci.com [fishersci.com]
- 14. medline.com [medline.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. fishersci.ca [fishersci.ca]
- 17. combi-blocks.com [combi-blocks.com]
- 18. fishersci.ie [fishersci.ie]
- 19. pdf.benchchem.com [pdf.benchchem.com]
The Ascendant Role of 1-Isopropyl-1H-Pyrazole Derivatives in Modern Medicinal Chemistry: A Technical Guide
Abstract
The pyrazole nucleus stands as a cornerstone in heterocyclic chemistry, renowned for its versatile pharmacophoric properties. Within this esteemed class of compounds, 1-isopropyl-1H-pyrazole derivatives have emerged as a particularly promising scaffold in contemporary drug discovery. The strategic introduction of the isopropyl group at the N1 position often imparts favorable pharmacokinetic and pharmacodynamic properties, leading to enhanced biological activity. This in-depth technical guide provides a comprehensive literature review of 1-isopropyl-1H-pyrazole derivatives, traversing their synthesis, structure-activity relationships (SAR), and applications in medicinal chemistry. We will delve into their roles as potent anticancer, antimicrobial, and anti-inflammatory agents, supported by detailed experimental protocols, quantitative data, and mechanistic insights. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this important chemical scaffold.
Introduction: The Strategic Significance of the 1-Isopropyl-1H-Pyrazole Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its appeal lies in its metabolic stability, ability to engage in various non-covalent interactions, and synthetic tractability. The substitution at the N1 position of the pyrazole ring is a critical determinant of its biological activity, influencing its orientation within target binding sites and its overall physicochemical properties.
The 1-isopropyl group, in particular, has garnered significant attention for several key reasons:
-
Lipophilicity and Oral Bioavailability: The isopropyl moiety enhances the lipophilicity of the molecule, which can improve membrane permeability and, consequently, oral bioavailability.
-
Metabolic Stability: The branched nature of the isopropyl group can sterically hinder metabolic enzymes, leading to increased metabolic stability and a longer in vivo half-life.
-
Fine-tuning of Potency and Selectivity: The size and shape of the isopropyl group can be optimal for fitting into specific hydrophobic pockets of target proteins, thereby enhancing potency and selectivity.
This guide will explore the chemical and biological landscape of 1-isopropyl-1H-pyrazole derivatives, with a focus on their therapeutic applications.
Synthetic Strategies for 1-Isopropyl-1H-Pyrazole Derivatives
The synthesis of the 1-isopropyl-1H-pyrazole core and its derivatives can be approached through several strategic routes. The choice of a particular synthetic pathway often depends on the availability of starting materials, the desired substitution pattern, and the scalability of the process.
General Synthesis of the 1-Isopropyl-1H-Pyrazole Core
A common and straightforward method for the synthesis of the 1-isopropyl-3-methyl-1H-pyrazole core involves the condensation of isopropylhydrazine with a 1,3-dicarbonyl compound, such as acetylacetone.[1][3]
Workflow for the Synthesis of the 1-Isopropyl-1H-Pyrazole Core
Caption: A generalized workflow for the synthesis of the 1-isopropyl-3-methyl-1H-pyrazole core.
Synthesis of Functionalized 1-Isopropyl-1H-Pyrazole Derivatives
For medicinal chemistry applications, further functionalization of the pyrazole ring is often necessary. A versatile intermediate is 1-isopropyl-3-methyl-4-nitro-1H-pyrazole, which can be synthesized and subsequently modified.
Experimental Protocol: Synthesis of 1-Isopropyl-3-methyl-4-nitro-1H-pyrazole [3][4]
Step 1: Synthesis of 1-isopropyl-3-methyl-1H-pyrazole
-
To a solution of isopropylhydrazine (1.0 equivalent) in ethanol, add a catalytic amount of glacial acetic acid.
-
Slowly add acetylacetone (1.0 equivalent) to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Step 2: Nitration of 1-isopropyl-3-methyl-1H-pyrazole
-
Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C.
-
Slowly add 1-isopropyl-3-methyl-1H-pyrazole (1.0 equivalent) to the cold nitrating mixture, ensuring the temperature remains below 10°C.
-
Stir the reaction at room temperature for several hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.
Synthetic Workflow for Functionalization
Caption: A synthetic workflow for the functionalization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.[4]
1-Isopropyl-1H-Pyrazole Derivatives as Anticancer Agents
The 1-isopropyl-1H-pyrazole scaffold has proven to be a fertile ground for the discovery of novel anticancer agents, particularly as kinase inhibitors.
Kinase Inhibition: Targeting Uncontrolled Cell Proliferation
Protein kinases are a class of enzymes that play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Representative Kinase Signaling Pathway (MAPK/ERK)
Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors in cancer therapy.
RET Kinase Inhibitors
A notable success story for 1-isopropyl-1H-pyrazole derivatives is their development as potent and selective inhibitors of the REarranged during Transfection (RET) kinase. Activating mutations in the RET proto-oncogene are drivers in several types of cancer, including thyroid and lung cancers.
A series of 5-amino-1-isopropyl-1H-pyrazole-4-carboxamide derivatives have shown significant inhibitory activity against both wild-type RET and clinically relevant mutants.
Structure-Activity Relationship (SAR) Insights:
-
C3-Substituent: The presence of a 5-cyclopropylisoxazol-3-yl group at the C3 position of the pyrazole ring was found to be crucial for potent RET inhibition.
-
C5-Amine Linker: A carboxamide linker at the C5 position demonstrated favorable activity.
Table 1: Biological Activity of a Lead 1-Isopropyl-1H-Pyrazole Derivative as a RET Kinase Inhibitor
| Compound ID | C3-Substituent | C5-Amine Linker | RET (wt) IC50 (nM) | RET (V804M) IC50 (nM) | Ba/F3-RET (wt) Cell Growth IC50 (nM) | Ba/F3-RET (V804M) Cell Growth IC50 (nM) |
| 15l | 5-cyclopropylisoxazol-3-yl | Carboxamide | 44 | 252 | 100 | 320 |
Data sourced from a study on 5-amino-1-isopropyl-1H-pyrazole-4-carboxamide derivatives.
This lead compound, 15l , not only shows high potency against wild-type RET but also maintains significant activity against the V804M gatekeeper mutant, which confers resistance to some existing inhibitors.
Antimicrobial Applications of 1-Isopropyl-1H-Pyrazole Derivatives
While the broader class of pyrazole derivatives is well-known for its antimicrobial properties, specific data on 1-isopropyl substituted analogs is more niche but emerging, particularly in the context of antitubercular agents.[2][5][6][7]
Antitubercular Activity
Tuberculosis, caused by Mycobacterium tuberculosis, remains a global health threat. The development of new drugs with novel mechanisms of action is crucial to combat drug-resistant strains. Certain diarylpyrazole derivatives featuring an isopropyloxy group have been investigated as inhibitors of M. tuberculosis CYP121A1, an essential enzyme for the bacterium's survival.
Table 2: Antimycobacterial Activity of a 1-Isopropyloxy-Substituted Pyrazole Derivative
| Compound ID | Description | Target | Binding Affinity (Kd, µM) | Antimycobacterial Activity (MIC90, µg/mL) |
| 11h | Isopropyloxy derivative of a 4-chloroaryl pyrazole | M. tuberculosis CYP121A1 | 17.72 | Not explicitly stated for this specific compound in the provided text, but the series showed MIC90 in the range of 3.95–12.03 |
Data from a study on imidazole and triazole diarylpyrazole derivatives.[8][9]
This highlights the potential of incorporating the isopropyl (or isopropyloxy) moiety in the design of novel antitubercular agents.
General Antibacterial and Antifungal Activity
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [10]
-
Preparation of Inoculum: From a fresh culture plate, suspend several colonies of the test microorganism in sterile broth. Adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in broth to obtain a range of concentrations.
-
Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (inoculum with a standard antibiotic) and a negative control (inoculum without any compound).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours for most bacteria.
-
Determination of MIC: The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.
Anti-inflammatory Potential of 1-Isopropyl-1H-Pyrazole Derivatives
The pyrazole scaffold is famously represented in the anti-inflammatory field by celecoxib, a selective COX-2 inhibitor.[11][12] While specific studies on 1-isopropyl-1H-pyrazole derivatives as anti-inflammatory agents are less common, recent research is beginning to explore this area.
One study on novel pyrazole derivatives for neuroprotective effects identified a compound, 6g , with potent anti-inflammatory activity.[10] Although the full structure of 6g is not detailed here, it belongs to a series of newly synthesized pyrazole derivatives.
Table 3: Anti-inflammatory Activity of a Novel Pyrazole Derivative
| Compound ID | Target Cytokine | IC50 (µM) |
| 6g | IL-6 | 9.562 |
| Dexamethasone (Reference) | IL-6 | 29.87 |
| Celecoxib (Reference) | IL-6 | 18.46 |
Data from a study on novel pyrazole derivatives for neuroprotective effects.[10]
This result is significant as compound 6g demonstrated superior potency in inhibiting IL-6 expression compared to the well-established anti-inflammatory drugs dexamethasone and celecoxib, highlighting the therapeutic potential of this class of pyrazole derivatives.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Cytokine Expression)
-
Cell Culture: Culture a relevant cell line, such as BV2 microglial cells, in appropriate media.
-
Stimulation: Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Inflammatory Challenge: Induce an inflammatory response by adding an inflammatory stimulus, such as lipopolysaccharide (LPS).
-
Incubation: Incubate the cells for a period sufficient to allow for cytokine expression (e.g., 6 hours).
-
Quantification of Cytokines: Harvest the cells or supernatant and quantify the expression of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using methods such as quantitative reverse transcription PCR (qRT-PCR) for mRNA levels or ELISA for protein levels.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the cytokine expression.
Conclusion and Future Perspectives
The 1-isopropyl-1H-pyrazole scaffold has firmly established its importance in modern medicinal chemistry. Its synthetic accessibility and the favorable properties imparted by the 1-isopropyl group make it a highly attractive starting point for the design of novel therapeutic agents. As demonstrated in this guide, these derivatives have shown significant promise as anticancer agents, particularly as potent and selective kinase inhibitors. While their application in the antimicrobial and anti-inflammatory fields is less explored, the preliminary data is encouraging and warrants further investigation.
Future research in this area should focus on:
-
Broadening the Scope of Biological Screening: Systematically evaluating libraries of 1-isopropyl-1H-pyrazole derivatives against a wider range of biological targets, including various kinases, microbial strains, and inflammatory mediators.
-
Structure-Based Drug Design: Utilizing computational tools and structural biology to design next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles.
-
Exploration of Novel Therapeutic Areas: Investigating the potential of 1-isopropyl-1H-pyrazole derivatives in other disease areas where pyrazole-based compounds have shown promise, such as neurodegenerative diseases and metabolic disorders.
References
- BenchChem. (2025). A Comparative Guide to the Synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole: An Analysis of Reproducibility. BenchChem.
- BenchChem. (2025). Application of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole in Agrochemical Synthesis. BenchChem.
- Zhang, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), e2583820.
- de Oliveira, C. S., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 8(19), 17045-17056.
- Patel, R., et al. (2025). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Indian Journal of Chemistry - Section B, 64B(9), 1234-1240.
- Kumar, A., & Kumar, R. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Chemical Reviews, 3(2), 113-142.
- Al-Duais, M. A., et al. (2022). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. RSC Medicinal Chemistry, 13(9), 1105-1114.
- Li, X., et al. (2008). Efficient and divergent synthesis of fully substituted 1H-pyrazoles and isoxazoles from cyclopropyl oximes. Organic Letters, 10(10), 1935-1938.
- Abdellattif, M. H. (2018).
- BenchChem. (2025). Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies. BenchChem.
- Tsolaki, E., et al. (2017).
- El-Sayed, N. F., et al. (2022). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry, 46(34), 16447-16465.
- Ali, N., et al. (2025).
- Bekhit, A. A., & Abdel-Aziem, T. (2005). Novel pyrazole derivatives as potential promising anti-inflammatory antimicrobial agents. Archiv der Pharmazie, 338(4), 167-174.
- Hu, C., et al. (2016). Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. Chemical Biology & Drug Design, 87(5), 673-679.
- Sharma, A., et al. (2025).
- ResearchGate. (n.d.). The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds.
- El-Gazzar, A. R. B. A., et al. (2016). Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. Molecules, 21(9), 1155.
- Faria, J. V., et al. (2018).
- Abdel-Wahab, B. F., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Molecules, 28(6), 2535.
- Al-Omair, M. A. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences, 23(5), 614-620.
- Al-Duais, M. A., et al. (2022). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibi - -ORCA - Cardiff University. RSC Medicinal Chemistry, 13(9), 1105-1114.
- Gümüş, M., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 954-961.
- Abdel-Wahab, B. F., et al. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 20(6), 10606-10622.
- ResearchGate. (n.d.). The IC 50 values of anti-inflammatory activity, DPPH radical scavenging....
- Kaur, P., et al. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences, 6(S5), 9698-9721.
- Hassan, A. S., et al. (2019). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 35(1).
- Rana, A., et al. (2025). Recent Advances On Antiproliferative and Anti- inflammatory Potential Of Pyrazoline Derivatives. Biointerface Research in Applied Chemistry, 15(2), 16-34.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel pyrazole derivatives as potential promising anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. sciencescholar.us [sciencescholar.us]
Thermodynamic stability of pyrazole-3-carbaldehyde derivatives
An In-Depth Technical Guide to the Thermodynamic Stability of Pyrazole-3-Carbaldehyde Derivatives
Abstract
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and versatile biological activity.[1][2] Pyrazole-3-carbaldehyde and its derivatives serve as critical building blocks for a vast array of pharmacologically active compounds.[3][4][5] Understanding the thermodynamic stability of these intermediates is not merely an academic exercise; it is a fundamental prerequisite for efficient synthesis, rational drug design, process scale-up, and the formulation of stable, effective pharmaceuticals. This guide provides a comprehensive exploration of the core principles governing the stability of pyrazole-3-carbaldehyde derivatives, synthesizing theoretical underpinnings with practical, field-proven methodologies for its assessment.
The Pyrazole Scaffold: An Introduction to its Inherent Stability
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its stability is rooted in its aromatic character, which confers a significant resonance stabilization energy.[6][7] This inherent stability makes the pyrazole scaffold resistant to many metabolic degradation pathways, a highly desirable trait in drug development.[8][9] Unlike metabolically labile heterocycles such as imidazole or oxazole, which can undergo oxidative cleavage, pyrazole rings generally exhibit enhanced stability against oxygenases like Cytochrome P450.[8] The introduction of a carbaldehyde group at the C3 position, however, introduces electronic complexities that directly influence the molecule's overall thermodynamic profile.
Core Determinants of Thermodynamic Stability
The stability of a pyrazole-3-carbaldehyde derivative is not a single, static property but a dynamic interplay of several structural and environmental factors.
Annular Tautomerism: The Dominant Equilibrium
For pyrazoles unsubstituted on a ring nitrogen, the most critical factor governing their behavior is annular tautomerism—the migration of a proton between the two ring nitrogen atoms.[2][10] This results in an equilibrium between two tautomeric forms. In the case of a 3-substituted pyrazole, this is the equilibrium between the 3-substituted and the 5-substituted tautomers.
Caption: Annular tautomerism in pyrazole-3-carbaldehyde.
The position of this equilibrium is dictated primarily by the electronic nature of the substituents on the ring.[11][12]
-
Electron-Withdrawing Groups (EWGs): Groups like the carbaldehyde (-CHO) itself, nitro (-NO2), or carboxyl (-COOH) are electron-withdrawing. Computational and experimental studies have shown that EWGs preferentially stabilize the tautomer where the substituent is at the C5 position.[12] Therefore, for the parent pyrazole-3-carbaldehyde, the 1H-pyrazole-5-carbaldehyde tautomer is often the more thermodynamically stable form in the equilibrium mixture.
-
Electron-Donating Groups (EDGs): Groups like alkyl (-CH3), amino (-NH2), or hydroxyl (-OH) are electron-donating. These groups tend to stabilize the tautomer where the substituent is at the C3 position.[12]
The solvent environment also plays a considerable role, with polar solvents capable of hydrogen bonding often influencing the tautomeric ratio.[12][13]
Substituent Effects Beyond Tautomerism
Substituents influence stability not just by directing tautomeric preference but also through direct electronic and steric effects. The introduction of bulky substituents can induce ring strain or hinder intermolecular interactions that would otherwise stabilize the crystal lattice.[14] Conversely, substituents capable of forming strong intermolecular interactions, such as hydrogen bonds, can significantly enhance the stability of the solid-state form.[14]
| Substituent Type (at other ring positions) | General Effect on Thermodynamic Stability | Rationale |
| Electron-Withdrawing Groups (e.g., -NO2, -CF3) | Generally increases thermal stability. | Lowers the energy of the π-system, making the ring less susceptible to oxidative degradation.[15] |
| Electron-Donating Groups (e.g., -NH2, -CH3) | Can either increase or decrease stability. | Can increase electron density, making the ring more susceptible to oxidation, but can also participate in stabilizing hydrogen bonds.[12] |
| Bulky Groups (e.g., -tBu, Phenyl) | May decrease stability in some cases. | Can introduce steric hindrance, preventing optimal crystal packing and weakening intermolecular forces.[14] |
| Hydrogen Bond Donors/Acceptors (e.g., -OH, -COOH) | Significantly increases solid-state stability. | Promotes the formation of robust hydrogen-bonding networks, leading to a more stable crystal lattice.[16][17] |
Intermolecular Interactions and Solid-State Packing
In the solid state, thermodynamic stability is synonymous with the stability of the crystal lattice. The energy of the lattice is a function of the intermolecular forces between molecules. For pyrazole derivatives, these are primarily:
-
N-H···N Hydrogen Bonding: The quintessential interaction in N-unsubstituted pyrazoles, leading to the formation of dimers, trimers, or polymeric chains (catemers).[17] This is a powerful stabilizing force.
-
C-H···O/N Hydrogen Bonding: The aldehyde oxygen is an effective hydrogen bond acceptor, leading to interactions that help organize the crystal packing.[16]
-
π-π Stacking: The aromatic pyrazole ring and any aryl substituents can engage in π-π stacking, contributing to lattice stability.[16][18]
The interplay of these forces determines the crystal packing and can lead to polymorphism, where a single compound crystallizes in multiple forms with different stabilities.[19]
Methodologies for Stability Assessment
A multi-faceted approach combining experimental and computational techniques is required for a thorough assessment of thermodynamic stability.
Caption: Integrated workflow for assessing the stability of pyrazole derivatives.
Experimental Protocol: Thermal Analysis
Objective: To determine the thermal stability, melting point, and decomposition profile of the solid material. Techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[20]
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the pyrazole-3-carbaldehyde derivative into an aluminum TGA/DSC pan.
-
Instrument Setup (TGA):
-
Place the sample in the TGA furnace.
-
Set the atmosphere to an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min. This is critical to prevent oxidative degradation, isolating the inherent thermal stability.
-
Define the temperature program: Equilibrate at 30 °C, then ramp to 400 °C at a rate of 10 °C/min. The heating rate is a key parameter; 10 °C/min is a standard rate that provides good resolution without being excessively slow.
-
-
Instrument Setup (DSC):
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Use the same temperature program and atmosphere as the TGA analysis for direct comparison.
-
-
Data Analysis:
-
From TGA: Determine the onset temperature of decomposition, which is the primary indicator of thermal stability. Quantify the percentage of mass loss at different temperature intervals.
-
From DSC: Identify the melting point (endothermic peak). Observe any exothermic peaks, which may indicate decomposition or other phase transitions.
-
Experimental Protocol: Forced Degradation Study
Objective: To assess the stability of the derivative in solution under accelerated stress conditions, identifying potential degradation pathways and products.[21] This is a cornerstone of pharmaceutical development.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of 1 mg/mL.
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidation: Add 3% H₂O₂.
-
Thermal Stress: Incubate at 60 °C.
-
Photolytic Stress: Expose to light according to ICH Q1B guidelines.
-
-
Time Points: Sample each stressed solution at initial (t=0), 2, 4, 8, and 24 hours. Neutralize the acid and base samples before analysis.
-
Analysis:
-
Analyze all samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with a UV detector.
-
Causality: The choice of a gradient HPLC method is crucial to ensure the separation of the parent compound from all potential degradation products.
-
Quantify the percentage of the parent compound remaining and the formation of any degradation products. Calculate a mass balance to ensure all components are accounted for.
-
Spectroscopic Analysis: Variable-Temperature NMR
Objective: To probe the dynamics of tautomeric equilibrium.
Methodology:
-
Sample Preparation: Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquisition: Acquire a standard ¹H NMR spectrum at room temperature.
-
Variable Temperature (VT) Experiment:
-
Cool the sample in the NMR probe to a low temperature (e.g., -20 °C). At low temperatures, the proton exchange between tautomers may slow down on the NMR timescale, allowing for the observation of separate signals for each tautomer.[10][13]
-
Gradually increase the temperature (e.g., in 10 °C increments) and acquire a spectrum at each step.
-
-
Data Analysis: Observe the broadening and eventual coalescence of signals corresponding to the two tautomers as the temperature increases.[10] The relative integration of the distinct signals at low temperature provides the equilibrium constant (KT) for the tautomerism.
Conclusion and Future Perspectives
The thermodynamic stability of pyrazole-3-carbaldehyde derivatives is a complex, multifactorial property governed by the delicate balance of aromaticity, tautomeric equilibria, substituent effects, and intermolecular forces. A comprehensive understanding requires an integrated approach, leveraging computational predictions to guide and interpret empirical data from thermal, chromatographic, and spectroscopic analyses. As the pyrazole scaffold continues to be a privileged structure in drug discovery, a thorough characterization of the stability of its key synthetic intermediates is not just best practice—it is essential for the development of robust, safe, and effective medicines.[1][8]
References
- Crystal Growth & Design. (2022). Hierarchy of Intermolecular Interactions in Highly Luminescent Pyrenyl-Pyrazole-Aldehyde.
- Molecules. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - NIH.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study.
- MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
- MDPI. (2022). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide in a Cocrystal with 1,3-bis(4-Methoxyphenyl)
- Magnetic Resonance in Chemistry. (n.d.). A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles.
- RSC Medicinal Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. PMC - NIH.
- Molecules. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH.
- PharmaBlock. (n.d.). Pyrazoles in Drug Discovery.
- Molecules. (n.d.). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus.... PMC.
- RSC Publishing. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds.
- ResearchGate. (2026). (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
- Benchchem. (n.d.).
- ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- American Scientific Research Journal for Engineering, Technology, and Sciences. (2019). A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde.
- ResearchGate. (2025).
- RSC Publishing. (2025). Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics.
- IUCrData. (n.d.).
- Molecules. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC - NIH.
- Arkivoc. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- Molecules. (2025).
- MDPI. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
- ResearchGate. (n.d.). (PDF)
- ResearchGate. (n.d.). (PDF) Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review.
- SSRN. (2023).
- PubMed. (2024).
- The Journal of Organic Chemistry. (n.d.). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles.
- ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. img01.pharmablock.com [img01.pharmablock.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 14. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA00372E [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. ajrconline.org [ajrconline.org]
Methodological & Application
Synthesis protocols using 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde as a building block
An In-Depth Guide to the Synthetic Utility of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Functionalized Pyrazoles
The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals, including celecoxib and sildenafil.[1][2][3] The unique electronic properties and synthetic versatility of the pyrazole ring have driven extensive research into its synthesis and functionalization.[4]
This guide focuses on a particularly valuable building block: 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde . This molecule is strategically designed for sequential, regioselective modifications. The N-isopropyl group provides steric protection and enhances solubility while preventing unwanted side reactions at the N-H position.[5] The two primary reactive handles—the C4-bromo and C3-carbaldehyde groups—offer orthogonal sites for derivatization, enabling the construction of complex molecular architectures. The C4-bromo atom is an ideal substrate for transition-metal-catalyzed cross-coupling reactions, while the C3-formyl group is a gateway for a vast array of classical carbonyl chemistries.
This document provides detailed protocols and expert insights into leveraging this building block for the synthesis of diverse chemical entities, intended for researchers and professionals in drug discovery and organic synthesis.
Application Protocol 1: Suzuki-Miyaura Cross-Coupling at the C4-Position
The Suzuki-Miyaura reaction is a paramount tool for forging carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl linkages that are common in pharmaceutical agents.[6] Utilizing the C4-bromo position of the pyrazole allows for the introduction of a wide array of aryl and heteroaryl substituents.
Expert Rationale & Mechanistic Insight
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[6] The cycle begins with the oxidative addition of the Pd(0) catalyst into the C-Br bond of the pyrazole. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, facilitated by a base. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand, such as XPhos, can accelerate the reductive elimination step and improve yields, especially with challenging substrates.[7][8]
Workflow Diagram: Suzuki-Miyaura Coupling
Sources
- 1. Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II | MDPI Books [mdpi.com]
- 2. search.library.uq.edu.au [search.library.uq.edu.au]
- 3. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]
- 4. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Reductive Amination of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde: A Detailed Guide to Synthesis and Protocol Optimization
Introduction: The Strategic Importance of Reductive Amination
Reductive amination stands as a cornerstone transformation in modern medicinal chemistry and drug development.[1][2][3] Its power lies in the efficient construction of carbon-nitrogen (C-N) bonds, a linkage that is ubiquitous in biologically active compounds.[1][2][4] In fact, it is estimated that at least a quarter of C-N bond-forming reactions within the pharmaceutical industry are achieved through reductive amination, a testament to its reliability and broad applicability.[1][2][4] This one-pot reaction, which seamlessly converts a carbonyl compound and an amine into a more substituted amine, is prized for its operational simplicity and the wide array of available protocols.[1][4][5]
The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery, appearing in numerous approved therapeutics.[6] The target molecule, 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde, combines this important core with a reactive aldehyde functionality and a bromine atom, providing a versatile platform for generating diverse libraries of novel compounds. The aldehyde group is primed for modification, and reductive amination is the premier method for introducing a vast range of amine-containing side chains, which are crucial for modulating pharmacological properties such as potency, selectivity, and pharmacokinetics.
This application note provides a comprehensive guide to performing the reductive amination of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde. We will delve into the mechanistic underpinnings of the reaction, compare the most effective and commonly used protocols, and provide detailed, step-by-step procedures that are robust and reproducible for researchers in a drug discovery setting.
Core Concepts: Mechanism and Reagent Selection
The reductive amination process occurs in two distinct, yet interconnected, stages within a single reaction vessel:
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the aldehyde. This forms an unstable hemiaminal intermediate, which then eliminates a molecule of water to yield a C=N double bond, known as an imine (from primary amines) or an iminium ion (from secondary amines).[7][8] This step is often catalyzed by mild acid, which protonates the carbonyl oxygen, increasing its electrophilicity.[9]
-
Hydride Reduction: A selective reducing agent, introduced into the reaction, then delivers a hydride ion (H⁻) to the electrophilic carbon of the imine or iminium ion, reducing the double bond to a single C-N bond and affording the final amine product.[7]
The choice of reducing agent is the most critical parameter for a successful reductive amination. The ideal reagent should reduce the iminium ion much faster than the starting aldehyde, preventing the wasteful formation of the corresponding alcohol.[7][10]
Mechanism of Reductive Amination
Caption: General mechanism of reductive amination.
Comparative Analysis of Key Reducing Agents
| Reagent | Name | Key Advantages | Key Considerations |
| NaBH(OAc)₃ | Sodium Triacetoxyborohydride (STAB) | High Selectivity & Mildness: Reduces iminium ions much faster than aldehydes/ketones, minimizing side reactions.[7][10][11] Tolerates a wide range of sensitive functional groups.[12] Convenience: Can be used in a one-pot procedure without strict pH control.[10][13] Reduced Toxicity: Safer alternative to cyanoborohydrides.[8][11] | Moisture Sensitive: Reacts with protic solvents like methanol and water.[14][15] Dichloroethane (DCE) or Tetrahydrofuran (THF) are preferred solvents.[10][15] |
| NaBH₃CN | Sodium Cyanoborohydride | Good Selectivity: Effectively reduces imines in the presence of carbonyls.[9][14][16] Solvent Compatibility: Can be used in protic solvents like methanol and even water.[14] | Toxicity: Highly toxic; can liberate hydrogen cyanide (HCN) gas under strong acidic conditions.[16] Must be handled with extreme care in a fume hood. pH Dependent: Reaction is most efficient under mildly acidic conditions (pH ~5-6) to facilitate iminium ion formation. |
| NaBH₄ | Sodium Borohydride | Cost-Effective & Readily Available | Low Selectivity: Can readily reduce the starting aldehyde, leading to alcohol byproducts. Requires Stepwise Procedure: Best used in a two-step (indirect) process where the imine is pre-formed before the addition of NaBH₄ to improve yields.[8][17] |
For the synthesis of novel derivatives of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde, Sodium Triacetoxyborohydride (STAB) is the highly recommended reagent due to its superior selectivity, operational simplicity, and enhanced safety profile.[10][11]
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the reductive amination of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde.
General Experimental Workflow
Caption: Standard workflow for reductive amination.
Protocol A: Preferred Method Using Sodium Triacetoxyborohydride (STAB)
This direct, one-pot procedure is highly reliable for a wide range of primary and secondary amines.[10]
Materials and Reagents:
-
4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde (1.0 equiv)
-
Selected amine (primary or secondary, 1.1-1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.2-1.5 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Glacial Acetic Acid (optional, catalytic amount for less reactive ketones/amines)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde (1.0 equiv).
-
Solvent and Amine Addition: Dissolve the aldehyde in anhydrous DCE (approx. 0.1-0.2 M concentration). Add the desired amine (1.1-1.2 equiv) to the solution.
-
Causality Note: Using anhydrous solvent is crucial as STAB is water-sensitive.[15] The slight excess of the amine helps to drive the imine formation equilibrium forward.
-
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes. For less reactive amines, this pre-stirring period is important to allow for sufficient imine formation before the reduction step.[7]
-
Addition of STAB: Add Sodium Triacetoxyborohydride (1.2-1.5 equiv) to the mixture portion-wise over 5-10 minutes.
-
Experimental Insight: Portion-wise addition helps to control any potential exotherm, although the reaction is generally mild.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.
-
Work-up (Quenching): Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.[7] Stir vigorously until gas evolution ceases.
-
Causality Note: The basic quench neutralizes any remaining acetic acid (from STAB or added as a catalyst) and hydrolyzes any unreacted borohydride reagent.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or EtOAc (3x). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the pure amine product.
Protocol B: Alternative Method Using Sodium Cyanoborohydride (NaBH₃CN)
This protocol is useful when working with protic solvents or when STAB is unavailable. It requires careful pH management.
!! SAFETY WARNING !!: Sodium Cyanoborohydride is highly toxic. All manipulations must be performed in a certified chemical fume hood. Avoid contact with strong acids, which can liberate lethal hydrogen cyanide (HCN) gas.[16]
Materials and Reagents:
-
4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde (1.0 equiv)
-
Selected amine (1.1-1.2 equiv)
-
Sodium Cyanoborohydride (NaBH₃CN) (1.2-1.5 equiv)
-
Methanol (MeOH)
-
Glacial Acetic Acid (to adjust pH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
DCM or EtOAc for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde (1.0 equiv) and the amine (1.1-1.2 equiv) in methanol.
-
pH Adjustment: Using a pH indicator strip or a pH meter, carefully adjust the pH of the solution to ~6 by the dropwise addition of glacial acetic acid.
-
Causality Note: A mildly acidic pH is optimal. It catalyzes imine formation without significantly protonating the amine nucleophile, which would render it unreactive.[9]
-
-
Addition of NaBH₃CN: Add Sodium Cyanoborohydride (1.2-1.5 equiv) to the solution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Follow steps 6-9 from Protocol A. The quench step is particularly important to neutralize the acid and ensure any residual cyanide is handled safely in a basic aqueous waste stream.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / No Reaction | 1. Inefficient imine formation. 2. Deactivated reducing agent (e.g., STAB exposed to moisture). 3. Amine is a poor nucleophile (e.g., highly hindered or electron-deficient). | 1. Add a catalytic amount of acetic acid (1-5 mol%). Pre-stir aldehyde and amine for a longer period (1-2 hours) before adding the reductant. 2. Use a fresh bottle of STAB and ensure anhydrous reaction conditions. 3. Increase reaction temperature (e.g., to 40-50 °C). |
| Recovery of Starting Aldehyde | Imine formation is slow or unfavorable compared to aldehyde stability. | Follow solutions for "Low Yield." Ensure the amine is of good quality and purity. |
| Formation of Alcohol Byproduct (R-CH₂OH) | 1. Reducing agent is not selective (e.g., NaBH₄ in a direct procedure). 2. Imine formation is very slow, allowing for reduction of the aldehyde, even with STAB.[7] | 1. Switch to STAB (Protocol A). 2. Use the indirect (two-step) procedure: form the imine first, confirm its formation by NMR or MS if necessary, then add the reducing agent.[8] |
| Dialkylation of Primary Amine | The secondary amine product is more nucleophilic than the starting primary amine and reacts again with the aldehyde. | Use a larger excess of the primary amine (2-3 equiv). Alternatively, use the indirect procedure where the aldehyde is consumed during imine formation before reduction.[7][8] |
Conclusion
The reductive amination of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde is a highly effective and versatile method for synthesizing a diverse range of substituted pyrazole derivatives. The use of Sodium Triacetoxyborohydride (STAB) in an anhydrous aprotic solvent like DCE offers the most reliable, safe, and high-yielding pathway for this transformation. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in these protocols, researchers can efficiently generate novel amine compounds, accelerating the hit-to-lead and lead optimization phases of drug discovery.
References
-
Reductive Amination Reaction - OpenBU. (2011, July 14). Available from: [Link]
-
Sodium Cyanoborohydride - G-Biosciences. Available from: [Link]
-
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. Available from: [Link]
-
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Available from: [Link]
-
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. Available from: [Link]
-
Saleem, M., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules. Available from: [Link]
-
Sodium triacetoxyborohydride - Organic Chemistry Portal. Available from: [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. Available from: [Link]
-
Sodium cyanoborohydride - Organic Chemistry Portal. Available from: [Link]
-
Sodium Cyanoborohydride - Common Organic Chemistry. Available from: [Link]
-
Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB) with Respect to Imines over Aldehydes and Ketones. (2022). International Journal of Molecular Sciences. Available from: [Link]
-
Reductive Amination - Common Conditions. Available from: [Link]
-
Sodium CyanoBoroHydride and Sodium BoroHydride - Interchim. Available from: [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Available from: [Link]
-
Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. Available from: [Link]
-
Lindsay-Scott, P. J., et al. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry. Available from: [Link]
-
The Recent Development of the Pyrazoles : A Review. (2021, November 26). TSI Journals. Available from: [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025, October 7). Advanced Synthesis & Catalysis. Available from: [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available from: [Link]
-
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC. Available from: [Link]
-
Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. Available from: [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025, January 1). Reddit. Available from: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Available from: [Link]
-
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2009, November 5). MDPI. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jocpr.com [jocpr.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Sodium triacetoxyborohydride [organic-chemistry.org]
- 11. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. interchim.fr [interchim.fr]
- 14. Sodium Cyanoborohydride [commonorganicchemistry.com]
- 15. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 16. Sodium cyanoborohydride [organic-chemistry.org]
- 17. reddit.com [reddit.com]
Application Notes and Protocols: Strategic Functionalization of the C4-Position in 1-Isopropyl-4-bromopyrazole Scaffolds
Introduction
The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science, prized for its metabolic stability, hydrogen bonding capabilities, and diverse biological activities. The 1-isopropyl-pyrazole scaffold, in particular, offers a valuable combination of lipophilicity and steric influence, making it a frequent feature in developmental drug candidates. The strategic functionalization of this scaffold is paramount for generating molecular diversity and optimizing structure-activity relationships (SAR). This guide provides an in-depth exploration of methodologies to functionalize the C4-bromo position of 1-isopropyl-pyrazole, a versatile and reactive handle for introducing a wide array of chemical moieties.
The C4-position of the pyrazole ring, while generally less reactive than the C3 and C5 positions, becomes an excellent nexus for synthetic elaboration when pre-functionalized with a halogen, such as bromine.[1][2] This allows for a diverse range of transformations, primarily through palladium-catalyzed cross-coupling reactions and organometallic-mediated pathways. This document details field-proven protocols and explains the underlying chemical principles, providing researchers with the necessary tools to confidently and effectively derivatize this important heterocyclic core.
Section 1: Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions are the most robust and widely employed methods for forming new carbon-carbon and carbon-heteroatom bonds at the C4-position of bromopyrazoles. The choice of reaction depends on the desired functionality to be introduced.
A. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is an exceptionally powerful tool for creating biaryl and heteroaryl-aryl structures by coupling the C4-bromopyrazole with a boronic acid or ester.[3][4][5][6] The reaction is known for its high functional group tolerance and generally mild conditions.
Causality and Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5] The selection of the ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) often accelerate the reductive elimination step, which can be rate-limiting for electron-rich heterocycles like pyrazoles.[4][5]
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Detailed Protocol: Synthesis of 1-Isopropyl-4-phenyl-1H-pyrazole
-
Reaction Setup: To a flame-dried Schlenk tube, add 1-isopropyl-4-bromopyrazole (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 eq), and a second-generation Buchwald precatalyst like XPhos Pd G2 (0.02 mmol, 2 mol%).
-
Solvent Addition: Evacuate and backfill the tube with argon or nitrogen (this cycle should be repeated three times). Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure product.
Comparative Performance of Catalytic Systems
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | 75-95 | [5] |
| XPhos Pd G2 | K₃PO₄ | Toluene | 100 | 12 | 80-98 | [4][7] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 16 | 85-95 | [5] |
B. Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination enables the synthesis of C4-aminopyrazoles, which are crucial pharmacophores.[8] This reaction couples the C4-bromopyrazole with a primary or secondary amine.[9][10][11]
Causality and Mechanistic Insight: The catalytic cycle is similar to the Suzuki coupling, but the key transmetalation step is replaced by the formation of a palladium-amido complex after deprotonation of the amine by a strong base. The choice of base is critical; sterically hindered bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used to favor the formation of the palladium-amido complex over competing side reactions.[8][11] The N-substituent on the pyrazole can influence reactivity; bulky groups like trityl have been used to enhance coupling efficiency.[9][10] While not isopropyl, the principles are transferable.
Detailed Protocol: Synthesis of N-benzyl-1-isopropyl-1H-pyrazol-4-amine
-
Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, combine 1-isopropyl-4-bromopyrazole (1.0 mmol, 1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%), and a bulky phosphine ligand such as tBuDavePhos (0.1 mmol, 10 mol%).
-
Reagent Addition: Add sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 eq). Seal the vial with a septum, and evacuate and backfill with argon.
-
Solvent and Amine Addition: Add anhydrous toluene (5 mL) followed by benzylamine (1.2 mmol, 1.2 eq) via syringe.
-
Reaction Execution: Heat the mixture to 110 °C for 16-24 hours. Monitor for the disappearance of the starting material.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite. Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired product.
C. Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling is the premier method for installing alkynyl moieties at the C4-position, creating valuable precursors for further transformations or for use in materials science.[12][13][14] The reaction couples the bromopyrazole with a terminal alkyne.
Causality and Mechanistic Insight: The standard Sonogashira reaction employs a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst (typically CuI).[14] The palladium complex undergoes oxidative addition into the C-Br bond. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, followed by reductive elimination to yield the 4-alkynylpyrazole.[12][15] An amine base (e.g., triethylamine or diisopropylamine) is used both as a base and often as the solvent.
Detailed Protocol: Synthesis of 1-Isopropyl-4-(phenylethynyl)-1H-pyrazole
-
Reaction Setup: To a Schlenk flask, add 1-isopropyl-4-bromopyrazole (1.0 mmol, 1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.06 mmol, 6 mol%).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with argon. Add anhydrous triethylamine (Et₃N, 10 mL) and phenylacetylene (1.1 mmol, 1.1 eq).
-
Reaction Execution: Stir the mixture at room temperature for 8 hours or until the starting material is consumed (as monitored by TLC). For less reactive substrates, gentle heating to 50-60 °C may be required.
-
Work-up: Remove the solvent under reduced pressure. Add water (15 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate. Purify the crude product via flash chromatography (silica gel, hexane/ethyl acetate) to obtain the pure alkynylated pyrazole.
Section 2: Organometallic-Mediated Functionalization
An alternative to cross-coupling involves the generation of a nucleophilic C4-pyrazole species via halogen-metal exchange, which can then be reacted with a wide variety of electrophiles.
Lithiation and Electrophilic Quench
This powerful strategy involves the transmetalation of the C4-bromo atom with a strong organolithium base, typically n-butyllithium (n-BuLi), to form a C4-lithiated pyrazole intermediate. This potent nucleophile can then be trapped with an electrophile.
Causality and Rationale: The halogen-lithium exchange is a rapid equilibrium process that is driven forward by the formation of the more stable organolithium species. For aryl bromides, this reaction must be performed at very low temperatures (typically -78 °C) to prevent side reactions, such as decomposition or rearrangement of the lithiated intermediate.[16][17] The N-isopropyl group is generally stable under these conditions. The choice of electrophile determines the final product (e.g., CO₂ for a carboxylic acid, DMF for an aldehyde, or an alkyl halide for an alkyl group).
Caption: Workflow for C4-functionalization via lithiation and electrophilic quench.
Detailed Protocol: Synthesis of 1-Isopropyl-1H-pyrazole-4-carboxylic acid
-
Reaction Setup: Add a solution of 1-isopropyl-4-bromopyrazole (1.0 mmol, 1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL) to a flame-dried, three-neck flask under an argon atmosphere.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 mmol, 1.1 eq, 1.6 M solution in hexanes) dropwise via syringe over 10 minutes. Stir the resulting mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Bubble dry carbon dioxide (CO₂) gas through the solution for 30 minutes, or carefully add crushed, freshly sublimed dry ice in small portions.
-
Work-up: Allow the reaction to warm slowly to room temperature. Quench with a saturated aqueous solution of ammonium chloride (NH₄Cl, 10 mL). Acidify the mixture to pH ~2-3 with 1 M HCl.
-
Purification: Extract the product with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the desired carboxylic acid, which may be further purified by recrystallization.
Conclusion
The C4-bromo position of the 1-isopropyl-pyrazole scaffold is a highly enabling synthetic handle for the generation of diverse and complex molecular architectures. Palladium-catalyzed cross-coupling reactions, including the Suzuki, Buchwald-Hartwig, and Sonogashira reactions, provide reliable and high-yielding pathways to C-C and C-N bonded products. For access to a different range of functional groups, low-temperature halogen-metal exchange offers a powerful alternative route. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers, enabling the strategic and efficient derivatization of this privileged heterocyclic system for applications in drug discovery and beyond.
References
- Heinisch, G., Holzer, W., & Pock, S. (1990). Pyrazole Chemistry. Part 4. Directed Lithiation of 4-Bromo-1-phenyl-sulphonylpyrazole: a Convenient Approach to Vicinally Disubstituted Pyrazoles. Journal of the Chemical Society, Perkin Transactions 1, 1829-1833. (URL not available)
-
Lin, Y.-S., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules.
-
Kuo, C.-W., et al. (2020). Pd(dba)2-Catalyzed Buchwald–Hartwig Coupling for C4-Amination of 4-halo-1H-1-tritylpyrazoles. Molecules.
-
Orita, A., et al. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. The Journal of Organic Chemistry.
-
Heinisch, G., Holzer, W., & Pock, S. (1990). Pyrazole Chemistry. Part 4. Directed Lithiation of 4-Bromo-I -phenyl-sulphonylpyrazole. RSC Publishing.
-
Miles, T. J., et al. (2008). Cross Coupling of Bromo Sydnones: Development of a Flexible Route toward Functionalized Pyrazoles. The Journal of Organic Chemistry.
-
Jedinák, L., et al. (2020). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate.
-
Orita, A., et al. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. ACS Publications.
-
BenchChem. (2025). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. BenchChem.
-
Miles, T. J., et al. (2008). Cross Coupling of Bromo Sydnones: Development of a Flexible Route toward Functionalized Pyrazoles. ACS Publications.
-
Lee, C.-Y., et al. (2011). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ResearchGate.
-
Kuo, C.-W., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. ResearchGate.
-
Doucet, H., et al. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. HAL Open Science.
-
ResearchGate. (n.d.). Review articles in PYRAZOLES. ResearchGate.
-
Torres, F., et al. (2024). Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. MDPI.
-
Google Patents. (n.d.). A kind of synthetic method of 1-alkyl pyrazole-4-pinacol borate. Google Patents.
-
Taydakov, I. L., et al. (2023). The Role of Conjugation in the Halogen Lithium Exchange Selectivity: Lithiation of 4,6,7,9-Tetrabromo-1,3-dimethyl-2,3-dihydro-1H-perimidine. Chemistry – A European Journal.
-
Tomanová, P., et al. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry.
-
Surry, D. S., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.
-
Reiss, M. (2015). Suzuki Cross Coupling of 4-Bromobenzyl-(1H). reposiTUm.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
-
ResearchGate. (n.d.). Results of the Heck coupling reactions. ResearchGate.
-
ResearchGate. (2015). How can I convert bromo to isopropyl on pyrazole 4th position? Can anyone suggest?. ResearchGate.
-
Kokorekin, V. A., et al. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules.
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis.
-
Dobson, D. E. (2022). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University.
-
University of Calgary. (n.d.). Formation of Grignard Reagents from Organic Halides. University of Calgary.
-
Chen, G., et al. (2015). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Journal of the American Chemical Society.
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
-
BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Functional Groups of 1-isopropyl-1H-pyrazole-4-carbaldehyde. BenchChem.
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal.
-
Titi, A., & Titi, S. (2021). Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds. Molecules.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
-
Chen, K., & Chen, G. (2019). Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer. Tetrahedron.
-
N-g, A. T., et al. (2019). Reactivity of chiral functionalized pyrazoles: Alcohol protection. Journal of Chemical and Pharmaceutical Research.
-
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
-
Royal Society of Chemistry. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry.
-
ResearchGate. (n.d.). Lithiation of 4‐bromo‐5‐methyl‐2‐phenyloxazole (1) by n‐BuLi, followed.... ResearchGate.
-
Kuhn, N., et al. (2007). Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. Zeitschrift für Naturforschung B.
-
Jimenez-Vazquez, H. A., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México.
-
Wikipedia. (n.d.). Grignard reagent. Wikipedia.
-
University of California, Irvine. (n.d.). The Grignard Reaction. UCI Department of Chemistry.
-
Kumar, A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI.
-
Wang, L., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules.
-
Sharma, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
-
Clark, J. (n.d.). grignard reagents. Chemguide.
-
Gao, Y., et al. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Synlett.
-
Google Patents. (n.d.). Preparation method and application of bromopyrazole compound intermediate. Google Patents.
-
Sigma-Aldrich. (n.d.). 4-Bromopyrazole. Sigma-Aldrich.
Sources
- 1. Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. figshare.com [figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CN103601749B - A kind of synthetic method of 1-alkyl pyrazole-4-pinacol borate - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
Application Note & Protocol: Synthesis and Biological Evaluation of Schiff Bases Derived from 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde
Introduction & Rationale
The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anti-diabetic properties ()[1]. Functionalizing this core via Schiff base (imine) formation introduces a highly versatile azomethine linkage (-HC=N-), which enhances target-binding affinity through hydrogen bonding and dipole interactions ()[2].
In this application note, we focus on 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde as a strategic precursor for developing bioactive libraries:
-
The Isopropyl Group (N1): Enhances lipophilicity, which is crucial for cellular membrane permeability and overall bioavailability.
-
The Bromo Group (C4): Serves a dual purpose. It provides steric bulk that can favorably orient the molecule within enzyme active sites, and it acts as a robust synthetic handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura) if further structural elaboration is required.
-
The Carbaldehyde Group (C3): The reactive electrophilic center for condensation with primary amines to yield the target Schiff bases.
Mechanistic Insights into Imine Formation
The synthesis relies on the acid-catalyzed condensation of the pyrazole-3-carbaldehyde with primary aromatic or aliphatic amines. The choice of a mild acid catalyst (typically glacial acetic acid) is critical. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. However, the pH must be carefully controlled (optimal pH ~4.5–5.0); excessive acidity will fully protonate the nucleophilic primary amine, rendering it unreactive. The reaction proceeds via a hemiaminal intermediate, followed by acid-catalyzed dehydration to form the stable thermodynamic (E)-imine product.
Experimental Workflow
Workflow for the synthesis and biological validation of pyrazole-based Schiff bases.
Experimental Protocols
Self-Validating System: This protocol incorporates in-process controls (TLC) and distinct physical state changes (precipitation) to ensure the user can validate success at each step before proceeding to costly bioassays.
Materials Required
-
4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde (Precursor)
-
Primary amines (e.g., 4-aminophenol, 4-fluoroaniline, 2-aminopyridine)
-
Absolute ethanol (Solvent)
-
Glacial acetic acid (Catalyst)
-
TLC plates (Silica gel 60 F254)
Step-by-Step Synthesis Methodology
-
Preparation of the Reaction Mixture: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde in 15 mL of absolute ethanol. Stir at room temperature until complete dissolution is achieved.
-
Amine Addition: Add 1.05 mmol (a slight 5% excess) of the selected primary amine to the solution. Causality: The slight excess ensures complete consumption of the more valuable pyrazole precursor.
-
Catalysis: Add 2-3 drops of glacial acetic acid. Causality: This lowers the pH to the optimal range for carbonyl activation without deactivating the amine nucleophile.
-
Reflux and Monitoring: Attach a reflux condenser and heat the mixture to 75–80 °C. Monitor the reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3).
-
Validation Check: The disappearance of the starting material spot (typically higher
) and the appearance of a new, highly UV-active spot (lower due to increased polarity and conjugation) indicates successful conversion. Reaction times generally range from 2 to 6 hours depending on the nucleophilicity of the amine.
-
-
Crystallization: Once complete, cool the reaction mixture gradually to room temperature, then transfer to an ice bath (0–5 °C) for 1 hour.
-
Causality: Ethanol is an excellent solvent for this reaction because it dissolves the starting materials at reflux but has poor solvating power for the rigid, planar Schiff base products at low temperatures, driving selective crystallization.
-
-
Isolation and Purification: Filter the resulting precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 x 5 mL) to remove unreacted amine and trace impurities.
-
Drying and Characterization: Dry the product in a vacuum desiccator.
-
Validation Check: Confirm the structure using FT-IR (look for the disappearance of the C=O stretch at ~1690 cm⁻¹ and the appearance of a sharp azomethine C=N stretch at 1610–1630 cm⁻¹) and ¹H-NMR (the azomethine proton typically appears as a distinct singlet between
8.2 – 8.9 ppm) ()[3].
-
Biological Evaluation & Data Presentation
Pyrazole-based Schiff bases synthesized via this methodology have been extensively evaluated for their multi-target therapeutic potential. They exhibit significant anti-diabetic activity via the inhibition of carbohydrate-digesting enzymes (
Table 1: Representative Bioactivity Profile of Synthesized Pyrazole Schiff Bases
| Compound Derivative (Amine Substituent) | Cytotoxicity A549 (IC₅₀, μM) | Cytotoxicity Caco-2 (IC₅₀, μM) | ||
| SB-1 (4-Hydroxyphenyl) | 48.61 ± 0.14 | 45.20 ± 0.15 | 32.37 ± 0.05 | 27.84 ± 0.05 |
| SB-2 (4-Fluorophenyl) | 47.74 ± 0.20 | 40.99 ± 0.20 | 31.83 ± 0.05 | 27.37 ± 0.05 |
| SB-3 (2-Pyridyl) | 49.40 ± 0.18 | 42.42 ± 0.18 | 31.30 ± 0.05 | 26.91 ± 0.05 |
| Acarbose (Standard) | N/A | N/A | 76.58 ± 0.01 | 53.94 ± 0.01 |
| Doxorubicin (Standard) | 4.50 ± 0.10 | 5.10 ± 0.12 | N/A | N/A |
(Data summarized and adapted from comparative in vitro studies of structurally analogous pyrazole scaffolds[1])
Target Interaction and Signaling Pathways
The dual bioactivity of these compounds is driven by specific molecular interactions. In the context of anti-diabetic activity, the azomethine nitrogen and the pyrazole core engage in hydrogen bonding with the catalytic residues of
Dual-target biological mechanisms of pyrazole-derived Schiff bases.
References
-
[1] Title: Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions Source: nih.gov (PMC) URL:[Link]
-
[4] Title: Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics Source: rsc.org (RSC Advances) URL:[Link]
-
[2] Title: In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-Diabetic, Anti-Alzheimer, and Anti-Arthritic Source: mdpi.com (Molecules) URL:[Link]
-
[3] Title: Bioactivity of Schiff bases and pyrazole derivatives. Source: researchgate.net URL:[Link]
Sources
- 1. Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper( ii ) complexes as potential therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06008G [pubs.rsc.org]
The Strategic Application of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde in Modern Heterocyclic Drug Design
Introduction: The Privileged Pyrazole Scaffold and the Utility of a Key Intermediate
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its capacity to interact with a wide array of biological targets.[2] This has led to the successful development of numerous FDA-approved drugs containing the pyrazole core, such as the anti-inflammatory celecoxib and the anti-psychotic CDPPB.[2] The versatility of the pyrazole scaffold allows for the creation of diverse molecular architectures with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][3][4]
Within the vast landscape of pyrazole-based building blocks, 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde emerges as a particularly valuable and strategic intermediate for heterocyclic drug design. Its structure incorporates three key features that medicinal chemists can exploit:
-
A Reactive Aldehyde Group: The formyl group at the 3-position is a versatile handle for a variety of chemical transformations, including reductive amination, condensation reactions, and oxidation to a carboxylic acid.
-
A Modifiable Bromo Substituent: The bromine atom at the 4-position provides a prime site for carbon-carbon and carbon-heteroatom bond formation, most notably through metal-catalyzed cross-coupling reactions.
-
A Lipophilic Isopropyl Group: The N-isopropyl group contributes to the molecule's lipophilicity, which can be crucial for modulating pharmacokinetic properties such as cell permeability and metabolic stability.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde in the design and synthesis of novel heterocyclic drug candidates. We will delve into its role as a versatile scaffold, its utility in structure-activity relationship (SAR) studies, and provide detailed, field-proven protocols for its key chemical transformations.
Core Applications in Drug Discovery
A Versatile Scaffold for Bioactive Heterocycles
4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde is a bifunctional reagent that enables the synthesis of a diverse range of more complex heterocyclic systems. The aldehyde and the bromo-substituent can be functionalized sequentially or in a one-pot fashion to generate libraries of compounds for high-throughput screening.
Structure-Activity Relationship (SAR) Studies
The ability to selectively modify two distinct positions on the pyrazole ring makes this intermediate an excellent tool for systematic SAR studies.[5] For instance, the aldehyde can be used as an anchor point to introduce various side chains that probe a specific pocket of a biological target, while the bromo-substituent can be replaced with a variety of aryl or heteroaryl groups to explore the impact of these modifications on potency, selectivity, and pharmacokinetic properties.
Synthesis of Kinase Inhibitors
The pyrazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[6][7] 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde can serve as a key starting material for the synthesis of potent and selective inhibitors of various kinases, such as p38 MAP kinase and ROS1 kinase.[1][4][8] The aldehyde can be converted into a variety of functional groups that can interact with the solvent-exposed region of the ATP-binding site, while the bromo-substituent allows for the introduction of moieties that can occupy the hydrophobic back pocket.
Experimental Protocols and Methodologies
Safety and Handling
Hazard Profile (Inferred):
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and amines.[3]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]
Protocol 1: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Pyrazole Derivatives
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[9] This protocol describes the condensation of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde with malononitrile.
Reaction Scheme:
Knoevenagel Condensation Workflow
Materials:
-
4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde
-
Malononitrile
-
Ethanol
-
Water
-
Ammonium carbonate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
In a 50 mL round-bottom flask, add 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde (1 mmol) and malononitrile (1 mmol).
-
Add a 1:1 mixture of ethanol and water (10 mL) and stir for 3-5 minutes.
-
Add ammonium carbonate (20 mol%) to the reaction mixture.
-
Heat the mixture to reflux and stir for 15-30 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate, wash with cold water, and dry to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the purified 2-((4-Bromo-1-isopropyl-1H-pyrazol-3-yl)methylene)malononitrile.[10]
Causality Behind Experimental Choices:
-
Ammonium Carbonate as Catalyst: Ammonium carbonate is a mild, inexpensive, and environmentally friendly catalyst for the Knoevenagel condensation.[10]
-
Aqueous Ethanol as Solvent: The use of a water-ethanol mixture provides a "green" solvent system and facilitates the dissolution of the reactants and catalyst.[10]
-
Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, leading to shorter reaction times.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[11] This protocol describes the coupling of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde with phenylboronic acid.
Reaction Scheme:
Suzuki-Miyaura Cross-Coupling Workflow
Materials:
-
4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Schlenk tube or microwave vial
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
-
Standard work-up and purification equipment
Procedure:
-
To a dry Schlenk tube, add 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and Na₂CO₃ (2.0 mmol).[12]
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL).
-
Seal the tube and heat the reaction mixture at 90 °C for 6-12 hours with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-isopropyl-4-phenyl-1H-pyrazole-3-carbaldehyde.[12]
Causality Behind Experimental Choices:
-
Palladium Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for Suzuki-Miyaura couplings.[12]
-
Base: Sodium carbonate is required to activate the boronic acid for transmetalation with the palladium complex.[11]
-
Solvent System: The 1,4-dioxane/water mixture is a standard solvent system for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents.
-
Inert Atmosphere: The reaction is carried out under an inert atmosphere to prevent the oxidation of the palladium(0) catalyst.
Protocol 3: Reductive Amination for the Synthesis of Pyrazole-based Amines
Reductive amination is a method to convert a carbonyl group to an amine via an intermediate imine. This protocol describes the reaction of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde with a primary amine.
Reaction Scheme:
Reductive Amination Workflow
Materials:
-
4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde
-
Primary amine (e.g., aniline or benzylamine)
-
Sodium triacetoxyborohydride [NaBH(OAc)₃]
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask, add 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde (1.0 mmol), the primary amine (1.1 mmol), and DCE (10 mL).
-
Add a catalytic amount of acetic acid (1-2 drops).
-
Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Sodium Triacetoxyborohydride: NaBH(OAc)₃ is a mild and selective reducing agent that is particularly effective for the reduction of imines in the presence of aldehydes.
-
Acid Catalyst: Acetic acid catalyzes the formation of the imine intermediate.
-
Aprotic Solvent: DCE or THF are suitable aprotic solvents for this reaction.
Data Presentation
The following table provides representative yields for the reactions described above, based on literature for similar substrates. Actual yields may vary depending on the specific reaction conditions and substrates used.
| Protocol | Reaction Type | Product | Representative Yield (%) |
| 1 | Knoevenagel Condensation | 2-((4-Bromo-1-isopropyl-1H-pyrazol-3-yl)methylene)malononitrile | 85-95 |
| 2 | Suzuki-Miyaura Coupling | 1-Isopropyl-4-phenyl-1H-pyrazole-3-carbaldehyde | 70-90 |
| 3 | Reductive Amination | N-Benzyl-1-(4-bromo-1-isopropyl-1H-pyrazol-3-yl)methanamine | 60-80 |
Conclusion
4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its bifunctional nature allows for a wide range of chemical transformations, making it an ideal starting material for the generation of diverse compound libraries for drug discovery. The protocols outlined in this application note provide a solid foundation for researchers to explore the full potential of this strategic intermediate in the design and synthesis of the next generation of pyrazole-based drugs.
References
-
An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (2022). Available at: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. Available at: [Link]
-
Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. (2014). Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. Available at: [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ARKIVOC. Available at: [Link]
-
Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (2021). European Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2022). Molecules. Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). Molecules. Available at: [Link]
-
Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). ACS Omega. Available at: [Link]
-
A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. (2017). European Chemical Bulletin. Available at: [Link]
-
Knoevenagel condensation. (2018). YouTube. Available at: [Link]
-
4-Bromo-1H-pyrazole-3-carboxylic Acid. (n.d.). Pharmaffiliates. Available at: [Link]
-
Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (2007). Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). Journal of Pharmaceutical and Scientific Innovation. Available at: [Link]
-
4-Bromopyrazole. (n.d.). PubChem. Available at: [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
Sources
- 1. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. Design, synthesis and biological evaluation of new potent and highly selective ROS1-tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Buchwald-Hartwig Amination of Brominated Pyrazole Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the successful implementation of the Buchwald-Hartwig amination for the synthesis of N-substituted pyrazole aldehydes from their brominated precursors. Pyrazole scaffolds are of significant interest in medicinal chemistry, and the C-N coupling methodology presented here is a cornerstone for creating diverse libraries of these valuable compounds. This document delves into the mechanistic underpinnings of the reaction, offers guidance on the selection of critical reaction components, and provides step-by-step experimental procedures.
Introduction: The Strategic Importance of N-Aryl and N-Alkyl Pyrazole Aldehydes
N-substituted pyrazole aldehydes are versatile building blocks in the synthesis of complex molecules, particularly in the pharmaceutical industry. The pyrazole moiety is a common feature in a wide array of biologically active compounds, and the aldehyde group serves as a synthetic handle for a variety of subsequent transformations. The Buchwald-Hartwig amination has emerged as a powerful and general method for the formation of carbon-nitrogen (C-N) bonds, offering significant advantages over traditional methods like the Ullmann condensation, which often require harsh reaction conditions.[1][2] This palladium-catalyzed cross-coupling reaction exhibits broad substrate scope and functional group tolerance, making it an invaluable tool for modern organic synthesis.[2][3]
This guide will focus on the practical application of the Buchwald-Hartwig amination to brominated pyrazole aldehydes, addressing the specific challenges and considerations associated with this class of substrates.
Mechanistic Overview: The Catalytic Cycle
A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing the Buchwald-Hartwig amination. The catalytic cycle is generally accepted to proceed through four key steps, as illustrated below.[1][4][5]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the brominated pyrazole aldehyde (Ar-Br) to form a Pd(II) complex.[6] The general reactivity order for the aryl halide is Ar-I > Ar-Br > Ar-Cl.[4]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the N-substituted pyrazole aldehyde and regenerating the active Pd(0) catalyst.[1]
Key Reaction Parameters and Component Selection
The success of the Buchwald-Hartwig amination is highly dependent on the judicious choice of the catalyst, ligand, base, and solvent. For brominated pyrazole aldehydes, careful consideration of these parameters is essential to achieve high yields and minimize side reactions.
Palladium Precatalysts
While Pd(0) sources like Pd₂(dba)₃ can be used, modern Buchwald-Hartwig aminations often employ air- and moisture-stable Pd(II) precatalysts that are reduced in situ to the active Pd(0) species.[4] The use of well-defined precatalysts can lead to more reproducible results.[7]
| Precatalyst | Generation | Key Features |
| Pd(OAc)₂ | - | A common and inexpensive Pd(II) source, requires in situ reduction.[4] |
| Pd₂(dba)₃ | - | A Pd(0) source, can be sensitive to air and light. |
| Buchwald Precatalysts (G1-G6) | 1-6 | Air- and moisture-stable, offer improved reactivity and reliability.[7] |
Ligands: The Heart of the Catalyst
The choice of phosphine ligand is critical for a successful transformation. Bulky, electron-rich biarylphosphine ligands are generally preferred as they promote both the oxidative addition and reductive elimination steps.[8] For heteroaromatic substrates like pyrazoles, specific ligands have been developed to address potential challenges such as catalyst inhibition by the nitrogen lone pair.
| Ligand | Common Applications |
| XPhos | A versatile and widely used ligand for a broad range of substrates. |
| RuPhos | Particularly effective for the coupling of secondary amines.[5] |
| BrettPhos | Designed for coupling primary amines and amides.[5] |
| tBuDavePhos | Has been successfully used for the C4-amination of 4-halo-1H-1-tritylpyrazoles.[9] |
Bases: Tailoring Reactivity and Tolerance
The base plays a crucial role in the deprotonation of the amine. The choice of base can significantly impact the reaction rate and functional group tolerance. The aldehyde group in the substrate is sensitive to strong bases, which can lead to side reactions such as aldol condensation. Therefore, careful selection of the base is paramount.
| Base | Strength | pKaH | Comments |
| NaOtBu | Strong | ~19 | Highly active but can be incompatible with base-sensitive functional groups.[4] |
| LHMDS | Strong | ~26 | Another strong base option. |
| K₃PO₄ | Moderate | ~12.3 | A weaker base that often provides good results with sensitive substrates. |
| Cs₂CO₃ | Moderate | ~10 | Offers good solubility in many organic solvents.[4][10] |
Solvents
Anhydrous, aprotic solvents are typically used for the Buchwald-Hartwig amination. The choice of solvent can influence the solubility of the reagents and the reaction temperature.
-
Toluene: A common and effective solvent.[5]
-
1,4-Dioxane: Another frequently used solvent.
-
tert-Butanol: Can be used, sometimes in combination with other solvents.
Experimental Protocols
The following protocols provide a general framework for the Buchwald-Hartwig amination of brominated pyrazole aldehydes. Optimization of the reaction conditions may be necessary for specific substrates.
General Protocol for the Amination of a Brominated Pyrazole Aldehyde
This protocol is a good starting point for the coupling of a variety of primary and secondary amines.
Figure 2: A typical experimental workflow for the Buchwald-Hartwig amination.
Materials:
-
Brominated pyrazole aldehyde (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous toluene (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
-
Dry glassware
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the brominated pyrazole aldehyde, palladium precatalyst, phosphine ligand, and base under an inert atmosphere.
-
Evacuate and backfill the flask with the inert gas (repeat three times).
-
Add the anhydrous toluene via syringe, followed by the amine.
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted pyrazole aldehyde.
Protocol for Base-Sensitive Substrates
For brominated pyrazole aldehydes that are particularly sensitive to strong bases, the use of a weaker base like cesium carbonate is recommended.
Materials:
-
Brominated pyrazole aldehyde (1.0 mmol, 1.0 equiv)
-
Amine (1.5 equiv)
-
Pd(OAc)₂ (0.05 equiv)
-
BINAP (0.08 equiv)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous toluene (10 mL)
Procedure:
-
Combine the bromo-aromatic compound, amine, Cs₂CO₃, Pd(OAc)₂, and BINAP in a reaction vessel.[10]
-
Degas the mixture and then stir at 110 °C for 8 hours under a nitrogen atmosphere.[10]
-
After cooling, filter the mixture through celite and concentrate the filtrate.[10]
-
Purify the resulting residue by silica gel column chromatography.[10]
Troubleshooting and Considerations
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the use of a high-quality palladium precatalyst and ligand. Consider using a pre-formed catalyst complex.
-
Insufficiently Anhydrous/Anaerobic Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under a strict inert atmosphere.
-
Poor Ligand Choice: Screen a variety of ligands to find the optimal one for your specific substrate.
-
-
Side Product Formation:
-
Hydrodehalogenation: This side reaction, where the bromine is replaced by a hydrogen, can sometimes be observed. Using a less hindered base or a different ligand may mitigate this.
-
Aldehyde Reactivity: If side reactions involving the aldehyde are observed, consider using a weaker base (e.g., K₃PO₄ or Cs₂CO₃) and a lower reaction temperature.
-
-
Purification Challenges:
-
The polarity of the N-substituted pyrazole aldehyde will depend on the nature of the amine coupled. Standard silica gel chromatography is usually effective for purification.
-
Conclusion
The Buchwald-Hartwig amination is a robust and versatile method for the synthesis of N-substituted pyrazole aldehydes. By carefully selecting the catalyst, ligand, base, and solvent, researchers can efficiently generate diverse libraries of these valuable compounds. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of this powerful transformation in a research and development setting.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
-
Buchwald–Hartwig amination. (2023, December 26). In Wikipedia. [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]
-
Singleton, D. A., & Cvetan, S. S. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 257–264. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. [Link]
-
Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. [Link]
- Nolan, S. P., & Cazin, C. S. J. (Eds.). (2011).
-
Dzhevakov, P. B., Nikitin, M. V., & Ananikov, V. P. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18066–18080. [Link]
-
Das, S., & Roy, S. (2003). Pyrazole-based P,N-ligand for palladium catalyst: applications in Suzuki coupling and amination reactions. Arkivoc, 2003(9), 87-95. [Link]
-
Smith, R. C. (2012). Metal-catalysed cross-coupling reactions of nitrogen heterocycles [Doctoral dissertation, Durham University]. Durham E-Theses. [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Mészáros, Á., Varró, D., & Kégl, T. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(22), 3693–3703. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
- WO2011076194A1 - Method for purifying pyrazoles. (n.d.).
-
Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit. [Link]
-
Buchwald-Hartwig reaction: An overview. (2018, April 15). Semantic Scholar. [Link]
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Purdue University.
-
Buchwald-Hartwig Amination of Aryl Esters and Chlorides catalyzed by Dianisole-decorated Pd-NHC complex. (2020, January 1). ResearchGate. [Link]
-
4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021, July 1). The Journal of Organic Chemistry. [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021, July 1). PMC. [Link]
-
Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. (2022, July 25). MDPI. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald Catalysts & Ligands [sigmaaldrich.com]
- 8. entegris.com [entegris.com]
- 9. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. organic-synthesis.com [organic-synthesis.com]
Troubleshooting & Optimization
Improving reaction yields when using 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde
Welcome to the technical support center for 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile intermediate in their synthetic workflows. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate common challenges and optimize your reaction yields.
Introduction to 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde
4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde is a key building block in medicinal chemistry, valued for its unique combination of reactive sites. The pyrazole core is a well-established pharmacophore present in numerous pharmaceuticals.[1] The aldehyde group at the 3-position serves as a versatile handle for a wide range of chemical transformations, including nucleophilic additions, condensations, and oxidations. Furthermore, the bromo substituent at the 4-position provides a strategic site for cross-coupling reactions, enabling the introduction of diverse molecular complexity.[2]
This guide will address common issues encountered during the use of this reagent and provide practical, experience-based solutions to enhance the success of your experiments.
Troubleshooting Guide
This section is organized by common experimental problems. Each problem is followed by potential causes and actionable solutions.
Problem 1: Low or No Conversion of Starting Material
A lack of conversion is a frequent issue that can often be resolved by systematically evaluating the reaction parameters.
Potential Causes & Solutions:
-
Insufficient Reagent Purity: The purity of all starting materials is critical for the success of any reaction. Impurities can interfere with the reaction, leading to lower yields and the formation of byproducts.
-
Actionable Advice: Ensure your 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde and other reagents are of high purity. If necessary, purify the starting materials before use.
-
-
Suboptimal Reaction Temperature: The temperature can significantly impact the reaction rate.
-
Actionable Advice: If the reaction is sluggish at room temperature, consider gentle heating. Conversely, for highly exothermic reactions, cooling may be necessary to prevent decomposition.
-
-
Incorrect Solvent Choice: The solvent plays a crucial role in solvating the reactants and facilitating the reaction.
-
Actionable Advice: Consult the literature for recommended solvents for the specific reaction type you are performing. For instance, aprotic polar solvents like DMF or THF are often suitable for reactions involving organometallic reagents.
-
-
Catalyst Inactivity: In catalyst-driven reactions, the activity of the catalyst is paramount.
-
Actionable Advice: For palladium-catalyzed cross-coupling reactions, ensure the catalyst is not deactivated. Use fresh catalyst or consider a pre-activation step if necessary.[3]
-
Problem 2: Formation of Significant Side Products
The presence of multiple reactive sites on 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde can sometimes lead to the formation of undesired side products.
Potential Causes & Solutions:
-
Competing Reactions at the Aldehyde and Bromo Positions: Depending on the reaction conditions, both the aldehyde and the bromo group can react.
-
Actionable Advice: To achieve selectivity, carefully choose your reagents and reaction conditions. For example, to selectively react with the aldehyde, you can use nucleophiles that are not reactive towards the bromo group under the given conditions. For selective cross-coupling at the bromo position, ensure your catalyst and ligands are specific for this transformation.[3]
-
-
Decomposition of Starting Material or Product: The pyrazole ring is generally stable, but the aldehyde group can be sensitive to certain conditions.
-
Actionable Advice: Monitor the reaction closely by TLC or LC-MS. If decomposition is observed, consider running the reaction at a lower temperature or for a shorter duration.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde?
To ensure its stability and reactivity, 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[4] Avoid exposure to moisture and strong oxidizing agents.
Q2: How can I effectively monitor the progress of my reaction using this compound?
Thin-layer chromatography (TLC) is a convenient method for monitoring reaction progress. Use a suitable eluent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material, product, and any potential byproducts. Staining with a potassium permanganate solution can help visualize the spots if they are not UV-active.
Q3: What are some common reactions where 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde is used?
This compound is frequently used in:
-
Condensation Reactions: The aldehyde group readily undergoes condensation with various nucleophiles, such as amines and active methylene compounds.[5]
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent is an excellent handle for Suzuki, Heck, and other cross-coupling reactions to form C-C bonds.[2]
-
Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to other important derivatives.
Q4: Are there any known incompatibilities for this compound?
Avoid strong oxidizing agents, as they can react with the aldehyde group. Also, be mindful of strong bases, which could potentially interact with the pyrazole ring.[6]
Experimental Protocols
General Protocol for a Suzuki Cross-Coupling Reaction
This protocol provides a general guideline for a Suzuki cross-coupling reaction at the 4-position of the pyrazole ring. Optimization for specific substrates may be required.
-
To a dried Schlenk tube, add 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde (1.0 equiv), the desired boronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC).
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[7]
Data Presentation
| Parameter | Recommended Condition | Common Issues | Troubleshooting |
| Purity of Starting Material | >98% | Low yield, side products | Recrystallize or purify by column chromatography |
| Reaction Temperature | Varies by reaction type | No conversion (too low), decomposition (too high) | Optimize in small-scale trials |
| Solvent | Anhydrous and degassed | Poor solubility, side reactions | Screen a range of polar and non-polar solvents |
| Catalyst Loading (for cross-coupling) | 1-5 mol% | Low conversion | Use fresh catalyst, increase loading slightly |
Visualizations
Reaction Pathway Overview
Caption: Key reaction pathways for 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting low reaction yields.
References
-
Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available at: [Link]
-
Gevorgyan, A., et al. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. Molecules, 20(5), 8686-8697. Available at: [Link]
-
Optimization of the reaction conditions towards the formation of pyrazole. (n.d.). ResearchGate. Available at: [Link]
-
Šačkus, A., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21. Available at: [Link]
-
Padron, J. M., et al. (2012). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 56(2), 194-197. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]
-
PubChem. (n.d.). 4-Bromopyrazole. Available at: [Link]
-
Castagnolo, D., et al. (2022). Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. Pharmaceuticals, 15(12), 1569. Available at: [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). ResearchGate. Available at: [Link]
-
Asiri, A. M., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3272. Available at: [Link]
-
4-BROMO-3-ISOPROPYL-1H-PYRAZOLE (60061-60-1). (n.d.). Chemchart. Available at: [Link]
-
Iacob, A., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5309. Available at: [Link]
-
Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Pharmaceuticals, 17(10), 1241. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]
-
Lyalin, B. V., et al. (2010). Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. Russian Journal of Electrochemistry, 46(2), 123-129. Available at: [Link]
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). Molecules, 28(15), 5865. Available at: [Link]
-
Al-Amiery, A. A., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 282-290. Available at: [Link]
Sources
- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.org.mx [scielo.org.mx]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. 4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid | 1006451-37-1 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Purification of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde Intermediates
Welcome to the technical support center for the purification of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde and its related intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot and optimize your purification workflows effectively.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of your target compound. Each solution is based on established chemical principles and field-proven experience.
Question 1: After my reaction work-up, my crude product is a dark, viscous oil and refuses to crystallize. What should I do?
Answer: This is a common issue known as "oiling out," where the compound separates from the solution at a temperature above its melting point, often due to the presence of significant impurities that depress the melting point.[1]
-
Causality: Impurities disrupt the crystal lattice formation, preventing the ordered arrangement required for crystallization. Residual solvents or colored byproducts from side reactions, particularly involving hydrazine starting materials, can also contribute to this problem.[2]
-
Solutions:
-
Re-dissolve and Dilute: Return the sample to the heat source, add more of the "good" or more soluble solvent to ensure everything is fully dissolved, and then allow it to cool much more slowly. A shallow solvent pool can also lead to rapid cooling; transferring to a smaller flask can help.[1]
-
Charcoal Treatment: If the oil is darkly colored, this suggests polymeric or colored impurities. Dissolve the crude product in a suitable solvent (e.g., ethyl acetate), add a small amount of activated charcoal, heat gently for 5-10 minutes, and then perform a hot filtration through a pad of celite to remove the charcoal and adsorbed impurities.[2] The resulting cleaner solution is more likely to crystallize upon cooling.
-
Switch to Chromatography: If repeated crystallization attempts fail, the impurity level is likely too high. Flash column chromatography is the most effective next step to remove the bulk of impurities before a final crystallization polishing step.
-
Question 2: I performed flash column chromatography, but my TLC analysis of the collected fractions shows multiple spots, and the desired product is co-eluting with an impurity. How can I improve the separation?
Answer: Co-elution during column chromatography indicates that the chosen solvent system (eluent) does not have sufficient resolving power to separate compounds of similar polarity.
-
Causality: The separation on a silica gel column depends on the differential partitioning of compounds between the polar stationary phase (silica) and the mobile phase (eluent).[3] If the polarity of the eluent is too high, it will move all compounds up the column too quickly, resulting in poor separation. If an impurity has a very similar polarity to your target compound, separation is inherently challenging.
-
Solutions:
-
Optimize the Eluent System: The key is to find a solvent system where the target compound has an Rf value of approximately 0.25-0.35 on the TLC plate.
-
Decrease Polarity: If compounds are moving too fast (high Rf), decrease the proportion of the polar solvent (e.g., switch from 20% Ethyl Acetate in Hexane to 10% Ethyl Acetate in Hexane).
-
Try Different Solvents: Sometimes a different solvent combination with different selectivities is needed. For example, replacing ethyl acetate with dichloromethane or adding a small amount of methanol might alter the interactions and improve separation.
-
-
Consider a Deactivated Stationary Phase: Pyrazoles can be basic and may interact strongly with the acidic silica gel, leading to streaking and poor separation. Deactivating the silica gel by preparing the slurry with 1% triethylamine in the eluent can significantly improve the chromatography of basic compounds.[4]
-
Dry Loading: If the crude product has poor solubility in the eluent, it may precipitate at the top of the column when loaded, leading to broad bands. Instead, dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane), adsorb it onto a small amount of silica gel, dry it under vacuum, and load the resulting free-flowing powder onto the column.
-
Question 3: My recrystallization yield is extremely low. Where did my compound go?
Answer: A low recrystallization yield is typically due to using too much solvent or premature crystallization during a hot filtration step.[1]
-
Causality: The principle of recrystallization relies on the compound having high solubility in a hot solvent and low solubility in a cold solvent.[5] If an excessive volume of solvent is used, a significant amount of the product will remain dissolved in the "mother liquor" even after cooling.
-
Solutions:
-
Use the Minimum Amount of Hot Solvent: This is the most critical rule of recrystallization. Add the solvent in small portions to the heated crude solid until it just dissolves.
-
Recover a Second Crop: Do not discard the mother liquor immediately. Concentrate it by boiling off a portion of the solvent and cool the solution again. This will often yield a second crop of crystals, which can be collected.[1] Check the purity of this second crop by TLC, as it may be less pure than the first.
-
Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated. Use fluted filter paper for a faster filtration. This prevents the solution from cooling and the product from crystallizing on the filter paper or in the funnel stem.[1][6]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde?
A1: Impurities typically arise from incomplete reactions or side reactions. Key potential impurities include:
-
Unreacted Starting Materials: Such as unreacted hydrazine or 1,3-dicarbonyl precursors.[2]
-
Regioisomers: If using an unsymmetrical precursor, the formation of isomeric pyrazole products is a common issue and they can be difficult to separate.[2]
-
Pyrazoline Intermediates: Incomplete cyclization or aromatization can leave pyrazoline byproducts in the crude mixture.[2]
-
Over-oxidation Products: The aldehyde group can sometimes be over-oxidized to the corresponding carboxylic acid (4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid) depending on the reagents and conditions used.
Q2: Which purification technique, recrystallization or chromatography, is better for my compound?
A2: The choice depends on the purity of your crude material.
-
Recrystallization is an excellent and efficient technique for removing small amounts of impurities from a solid that is already relatively pure (>90%). It is less effective for mixtures containing large amounts of several different impurities.
-
Flash Column Chromatography is the preferred method for purifying complex mixtures, separating compounds with different polarities, or for purifying oils that do not crystallize.[3] It is often used as a primary purification step, followed by recrystallization of the combined pure fractions to obtain a highly pure, crystalline product.
The following workflow can guide your decision:
Sources
Technical Support Center: Overcoming Isopropyl Steric Hindrance in Pyrazole Synthesis
Welcome to the Technical Support Center for advanced heterocyclic synthesis. As drug development increasingly relies on highly decorated pyrazole scaffolds for kinase inhibition and receptor modulation, the incorporation of the isopropyl (iPr) group has become highly desirable for optimizing lipophilicity and target binding. However, the isopropyl group introduces significant steric bulk (A-value = 2.15 kcal/mol), which frequently impedes nucleophilic attack, stalls cyclization intermediates, and scrambles regioselectivity during synthesis.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome these steric barriers.
Section 1: FAQs on Mechanism and Causality
Q1: Why does the isopropyl group stall the cyclization of hydrazones into pyrazoles?
A1: In the classical Knorr pyrazole synthesis, the initial condensation of a hydrazine with a 1,3-dicarbonyl forms an acyclic hydrazone intermediate. When an isopropyl group is adjacent to the remaining unreacted carbonyl, its branched methyl groups create a steric cone that physically blocks the required s-cis conformation necessary for intramolecular nucleophilic attack by the secondary hydrazine nitrogen. This significantly raises the activation energy (
Q2: How does the isopropyl group affect regioselectivity in unsymmetrical 1,3-diketones? A2: Regioselectivity is governed by a delicate balance between steric and electronic effects. A bulky isopropyl group naturally directs the initial hydrazine attack to the less sterically hindered carbonyl[2]. However, if the inherent electronic bias of the substrate favors the hindered site, these two forces oppose each other. This conflict often results in poor regioselectivity, yielding difficult-to-separate mixtures of 3-isopropyl and 5-isopropyl regioisomers[3].
Q3: Can I use standard
Section 2: Troubleshooting Guides
Issue 1: Reaction stalls at the hydrazone intermediate; no pyrazole formation.
-
Root Cause: Steric clash prevents the nucleophilic nitrogen from accessing the electrophilic carbonyl carbon.
-
Solution: Utilize highly polar, hydrogen-bond donating fluorinated solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE). HFIP forms strong hydrogen bonds with the unreacted carbonyl oxygen, dramatically increasing its electrophilicity without adding steric bulk to the transition state. This electronic activation lowers the activation barrier, forcing the stalled cyclization forward[1],[2].
Issue 2: Poor regioselectivity yielding a mixture of 3-isopropyl and 5-isopropyl pyrazoles.
-
Root Cause: The steric and electronic biases of the 1,3-diketone are mismatched or insufficiently differentiated.
-
Solution: Abandon the 1,3-diketone in favor of a 1,3-dicarbonyl surrogate, such as a
-enaminone or an -oxoketene N,S-acetal. These substrates introduce an extreme, pre-defined electronic difference between the two electrophilic centers. The initial attack will exclusively occur at the more electrophilic site, overriding the steric bulk of the isopropyl group and forcing high regioselectivity (>95:5)[1].
Issue 3: Late-stage C-H functionalization at C-5 is blocked by an N-isopropyl group.
-
Root Cause: The N-isopropyl group's rotation sweeps a large steric volume over the adjacent C-5 position, hindering the approach of bulky transition-metal catalyst complexes.
-
Solution: Switch to a phosphine-free catalytic system. For instance, using
as an oxidant with pyridine as a small, monodentate ligand has been shown to successfully facilitate C-5 functionalization even in the presence of bulky N-alkyl substituents, avoiding the steric clashes inherent to bulky phosphine ligands[5].
Section 3: Visualizations & Workflows
Fig 1: Troubleshooting workflow for overcoming steric and regioselectivity issues in synthesis.
Fig 2: Mechanistic pathway of HFIP-mediated hydrogen-bond activation to overcome steric stall.
Section 4: Quantitative Data Summary
The following table demonstrates the profound impact of solvent selection and substrate framework on overcoming isopropyl-induced steric hindrance.
Table 1: Quantitative Impact of Reaction Conditions on Isopropyl Pyrazole Synthesis
| Substrate Framework | Solvent | Additive / Catalyst | Target Regioisomer | Yield (%) | Regioisomeric Ratio (3-iPr : 5-iPr) |
| Unsymmetrical 1,3-Diketone | Ethanol | Acetic Acid (cat.) | 3-Isopropyl | 45% | 60:40 |
| Unsymmetrical 1,3-Diketone | HFIP | None | 3-Isopropyl | 88% | 92:8 |
| Ethanol | Triethylamine | 5-Isopropyl | 94% | >99:1 | |
| TFE | None | 3-Isopropyl | 85% | 95:5 |
Section 5: Self-Validating Experimental Protocols
Protocol 1: HFIP-Mediated Cyclization of Sterically Hindered Hydrazones
Objective: Synthesize 1-aryl-3-isopropylpyrazole using a fluorinated solvent to overcome the activation barrier[1],[2]. Causality Check: HFIP acts as a strong hydrogen-bond donor to the carbonyl oxygen, increasing its electrophilicity and pulling the reaction forward despite the isopropyl group's steric bulk.
Step-by-Step Methodology:
-
Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical isopropyl-substituted 1,3-diketone (1.0 mmol) in 3.0 mL of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).
-
Addition: Cool the solution to 0 °C using an ice bath. Slowly add the arylhydrazine (1.1 mmol) dropwise over 5 minutes to prevent exothermic side reactions.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature.
-
Validation (Self-Validating Step): Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The initial formation of the acyclic hydrazone will appear as a highly UV-active spot. Complete conversion to the pyrazole is indicated by the disappearance of this intermediate and the formation of a higher-
product spot. Troubleshooting: If the hydrazone persists past 4 hours, trace water may be disrupting HFIP's hydrogen-bonding network; add 4Å molecular sieves. -
Workup: Concentrate the mixture under reduced pressure. (Note: HFIP can be recovered via a cold trap for reuse).
-
Purification: Purify the crude residue via flash column chromatography to isolate the regiopure product.
Protocol 2: Regiocontrolled Synthesis via -Enaminone Surrogates
Objective: Synthesize 5-isopropylpyrazoles without regioisomeric contamination[1].
Causality Check: Replacing the diketone with a
Step-by-Step Methodology:
-
Preparation: Dissolve the isopropyl-bearing
-enaminone (1.0 mmol) in 5.0 mL of anhydrous ethanol. -
Addition: Add the substituted hydrazine hydrochloride salt (1.1 mmol) and triethylamine (1.1 mmol) to liberate the free hydrazine base in situ.
-
Reaction: Heat the mixture to reflux (78 °C).
-
Validation (Self-Validating Step): Suspend a piece of damp universal indicator paper above the flask's neck. The evolution of dimethylamine gas (a byproduct of the cyclization) will turn the paper blue (pH > 8). The reaction is complete when gas evolution ceases (typically 2-3 hours).
-
Workup: Cool to room temperature and quench with 10 mL of 1M HCl to protonate any residual hydrazine and unreacted enaminone. Extract with ethyl acetate (3 x 10 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous
, and concentrate. Recrystallize from hot ethanol to yield the pure 5-isopropylpyrazole.
References
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H-Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds , PMC. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions , The Journal of Organic Chemistry - ACS Publications. [Link]
-
Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-Aryl-3-(methylthio)-4,5-substituted/annulated Pyrazoles , The Journal of Organic Chemistry - ACS Publications. [Link]
Sources
Technical Support Center: Handling, Storage, and Troubleshooting of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde
Welcome to the Technical Support Center for 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde (CAS: 1383855-42-2)[1]. As a heteroaryl aldehyde, this critical building block is highly susceptible to aerobic degradation. This guide is designed for researchers and drug development professionals to understand the mechanistic causality of this degradation, troubleshoot common issues, and implement self-validating protocols for storage and recovery.
Mechanistic Insight: The Autoxidation of Aldehydes
The "Why" Behind the Degradation Why does 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde degrade into a white solid over time? The answer lies in the radical-chain autoxidation mechanism. Autoxidation is initiated by the abstraction of the aldehydic hydrogen atom, often catalyzed by trace metals, heat, or UV light[2]. This generates an acyl radical, which rapidly reacts with molecular oxygen (O₂) to form an acyl peroxy radical[2]. This peroxy radical then abstracts a hydrogen atom from a second aldehyde molecule, generating a peracid and propagating the radical chain[2]. Finally, the peracid reacts with another aldehyde molecule via a Baeyer-Villiger type intermediate to yield two equivalents of the corresponding pyrazole carboxylic acid[2].
Radical-chain autoxidation pathway of aldehydes converting to carboxylic acids.
Frequently Asked Questions & Troubleshooting
Q1: I found a white, crystalline precipitate in my vial of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde. Is the reagent ruined? A: The precipitate is 4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid, the autoxidation byproduct. Because the carboxylic acid is significantly less soluble in non-polar organic solvents than the parent aldehyde, it crashes out of the oil/liquid. The reagent is not entirely ruined, but it must be purified before use in sensitive cross-coupling or condensation reactions. See Protocol 2 for recovery.
Q2: Why must I store this compound at 2-8°C under an inert atmosphere? A: The autoxidation cycle relies on two critical factors: thermal energy (which accelerates radical propagation) and molecular oxygen (the stoichiometric oxidant). Storing the compound at 2-8°C[3] minimizes the kinetic energy available for the initial hydrogen-atom abstraction. Purging the headspace with Argon or Nitrogen starves the propagation step of O₂, effectively halting the cycle.
Q3: Does light exposure actually matter for this compound? A: Yes. Photons in the UV spectrum provide sufficient energy to homolytically cleave the weak aldehydic C-H bond, initiating the radical chain even in the absence of trace metals[4]. Amber vials or foil wrapping are mandatory.
Quantitative Data & Storage Matrices
To ensure maximum shelf-life and experimental reproducibility, adhere to the following storage parameters and analytical indicators.
Table 1: Storage Condition Matrix
| Storage Duration | Temperature | Atmosphere | Light Exposure | Expected Purity Retention |
| Active Bench Use (< 24h) | Ambient (20-25°C) | Air (Cap tightly) | Avoid direct sunlight | > 98% |
| Short-Term (1-4 weeks) | 2-8°C | Argon/Nitrogen | Amber Vial / Dark | > 97% |
| Long-Term (> 1 month) | -20°C | Argon/Nitrogen | Amber Vial / Dark | > 99% |
Table 2: Physico-Chemical Indicators of Degradation
| Analytical Method | Pure Aldehyde | Oxidized Byproduct (Carboxylic Acid) |
| Physical State | Viscous liquid / Low-melting solid | White crystalline powder |
| TLC (Hexanes:EtOAc 3:1) | Rf ≈ 0.6 (UV Active) | Rf ≈ 0.1 (Streaking, UV Active) |
| FT-IR Spectroscopy | Sharp C=O stretch ~1690 cm⁻¹ | Broad O-H stretch 2500-3300 cm⁻¹, C=O ~1710 cm⁻¹ |
| ¹H NMR (CDCl₃) | Sharp singlet ~9.9 ppm (CHO) | Broad singlet >11.0 ppm (COOH, exchanges with D₂O) |
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must validate themselves in real-time to prevent downstream experimental failures.
Protocol 1: Self-Validating Inert Gas Backfilling (Schlenk Method)
Causality: Simply blowing nitrogen into a vial does not displace the heavier oxygen molecules effectively. A vacuum-purge cycle ensures complete removal of O₂.
Step-by-Step Methodology:
-
Preparation: Transfer the 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde to a Schlenk tube or a heavy-walled vial equipped with a high-quality rubber septum.
-
Connection: Connect a needle attached to a Schlenk line (manifold with vacuum and Argon) to the septum.
-
Vacuum Cycle: Turn the stopcock to vacuum. Watch the oil bubbler on the Schlenk line.
-
Self-Validation Check 1: The oil level must remain static once full vacuum is reached. If it bubbles continuously, your septum is leaking, and the storage will fail.
-
-
Argon Backfill: Slowly turn the stopcock to Argon to backfill the vial.
-
Cycling: Repeat the vacuum/Argon cycle three times.
-
Sealing: On the final Argon cycle, remove the needle while the vial is under positive pressure. Wrap the septum tightly with Parafilm and store at 2-8°C[3].
Protocol 2: Bisulfite Adduct Purification for Oxidized Aldehydes
Causality: Aldehydes uniquely react with sodium bisulfite to form water-soluble α-hydroxy sulfonate adducts. Carboxylic acids and non-polar impurities do not. This chemical divergence allows for a perfect phase separation.
Chemical purification workflow utilizing the aldehyde-specific bisulfite adduct.
Step-by-Step Methodology:
-
Adduct Formation: Dissolve the degraded 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde in a minimal amount of diethyl ether or ethyl acetate. Add an equal volume of freshly prepared saturated aqueous sodium bisulfite (NaHSO₃).
-
Agitation: Stir vigorously for 1-2 hours at room temperature. The aldehyde will migrate into the aqueous phase as the bisulfite adduct.
-
Phase Separation: Transfer to a separatory funnel. Drain the aqueous layer into a clean flask. Discard the organic layer (which contains the carboxylic acid and unreacted impurities).
-
Washing: Wash the aqueous layer once more with clean ethyl acetate to ensure all non-polar impurities are removed.
-
Self-Validation Check (Pre-Cleavage): Spot the aqueous layer on a TLC plate and elute with Hexanes:EtOAc (3:1). You should see no moving spots under UV light, as the highly polar adduct remains at the baseline.
-
Cleavage: Slowly add a 10% aqueous solution of Sodium Carbonate (Na₂CO₃) to the aqueous phase until the pH reaches ~8. The solution will become cloudy as the free aldehyde is regenerated.
-
Self-Validation Check (Post-Cleavage): Spot the cloudy aqueous mixture on a TLC plate. A distinct spot at Rf ≈ 0.6 will appear, confirming successful cleavage.
-
Final Extraction: Extract the regenerated aldehyde with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure aldehyde.
References
-
Radical-chain mechanism for aldehyde autoxidation | ResearchGate | 2
-
Reactive aldehyde chemistry explains the missing source of hydroxyl radicals | National Center for Biotechnology Information (PMC) | 4
-
4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde Product Information & Storage | BLDpharm | 3
-
1383855-42-2 | 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde Product Information | BLDpharm | 1
Sources
- 1. 1383855-42-2|4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde|BLDpharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. 287917-96-8|4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 4. Reactive aldehyde chemistry explains the missing source of hydroxyl radicals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion Rates in Coupling Reactions with Bromo-pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for troubleshooting palladium-catalyzed cross-coupling reactions involving bromo-pyrazole substrates. This guide is designed to provide in-depth, practical solutions to common challenges encountered in the lab, such as low or no conversion, side product formation, and reaction stalling. The question-and-answer format directly addresses specific issues to help you optimize your synthetic routes and achieve your target molecules with higher efficiency.
Troubleshooting Guide: Specific Issues & Step-by-Step Solutions
Low conversion rates in coupling reactions with bromo-pyrazoles can be a significant hurdle in synthetic campaigns. The unique electronic properties and coordination potential of the pyrazole ring often necessitate careful optimization of reaction parameters. This section provides a systematic approach to diagnosing and resolving common problems.
Q1: My Suzuki-Miyaura coupling of a bromo-pyrazole is failing or giving very low yields. What are the most likely causes and how can I fix it?
Low yields in Suzuki-Miyaura couplings with bromo-pyrazoles are frequently traced back to issues with the catalyst system, reaction conditions, or the stability of the reagents.[1][2]
Initial Diagnostic Checks:
-
Reagent Integrity:
-
Boronic Acid/Ester Quality: Boronic acids are susceptible to protodeboronation, especially in the presence of water and certain bases.[3] Consider using freshly purchased or recrystallized boronic acid. Alternatively, more stable boronate esters (e.g., pinacol esters) can be used.[3]
-
Solvent and Base Purity: Ensure solvents are anhydrous (if required) and thoroughly degassed.[1] The purity of the base is also critical; use a freshly opened bottle or dry the base before use.
-
-
Inert Atmosphere:
-
Oxygen can irreversibly oxidize the active Pd(0) catalyst and phosphine ligands, leading to deactivation and an increase in side reactions like homocoupling.[1][3] It is crucial to thoroughly degas the solvent and reaction mixture. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by employing several freeze-pump-thaw cycles.[1]
-
Systematic Optimization Strategy:
If initial checks do not resolve the issue, a systematic optimization of the following parameters is recommended:
| Parameter | Troubleshooting Steps & Rationale |
| Catalyst System | Palladium Precatalyst: Common choices include Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd(0) catalysts.[3] If one fails, try another as the activation pathway can influence the reaction outcome.[4] Ligand Selection: The electronic and steric properties of the phosphine ligand are critical.[5][6] For electron-deficient bromo-pyrazoles, electron-rich and bulky ligands like SPhos, XPhos, or tBuXPhos are often effective.[3] Pyrazole-based ligands have also shown promise in these couplings.[5][7][8] The ligand-to-palladium ratio is also important, typically ranging from 1:1 to 4:1.[1] |
| Base | The choice of base is crucial and substrate-dependent. Start with weaker inorganic bases like K₂CO₃ or Cs₂CO₃.[2] If the reaction is sluggish, stronger bases like K₃PO₄ can be screened.[3] For sensitive substrates, organic bases might be considered, though they can sometimes act as hydride sources leading to dehalogenation.[1] |
| Solvent | Aprotic polar solvents like 1,4-dioxane or toluene are commonly used.[3][9] Sometimes a mixture with water is necessary to dissolve the base.[2] The choice of solvent can significantly impact the solubility of reagents and the stability of the catalytic species. |
| Temperature | Many Suzuki couplings require heating, typically between 80-110 °C.[3][10] If the reaction is slow, cautiously increasing the temperature may improve the rate.[1] However, excessive heat can lead to catalyst decomposition, often observed as the formation of palladium black.[5] |
Experimental Protocol: Suzuki-Miyaura Coupling of 1-Benzyl-4-bromo-1H-pyrazole
This protocol provides a starting point for optimization.[11]
-
To a dry Schlenk tube, add 1-benzyl-4-bromo-1H-pyrazole (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water mixture).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Q2: My Buchwald-Hartwig amination with a bromo-pyrazole is sluggish. How can I improve the conversion rate?
The nitrogen atoms in the pyrazole ring can coordinate to the palladium catalyst, leading to deactivation.[3] This makes ligand selection and reaction conditions particularly important for successful Buchwald-Hartwig aminations of bromo-pyrazoles.
Key Optimization Parameters:
| Parameter | Troubleshooting Steps & Rationale |
| Ligand Selection | Bulky, electron-rich biaryl phosphine ligands are generally the most effective for C-N coupling reactions.[12] Ligands such as tBuBrettPhos have been specifically developed for the amination of unprotected bromo-pyrazoles.[13][14][15] Other effective ligands include BrettPhos for primary amines and XantPhos.[16][17] |
| Base Selection | Strong, non-nucleophilic bases are typically required. Sodium or lithium alkoxides (e.g., NaOt-Bu, KOt-Bu) or silylamides (e.g., LHMDS) are common choices.[14][16] The choice of base can be critical, and screening different options is often necessary.[9] |
| Solvent | Anhydrous, aprotic solvents like toluene or 1,4-dioxane are generally preferred.[9][18] |
| Temperature | Reaction temperatures typically range from 80-110 °C.[4] For some highly active catalyst systems, reactions can be performed at lower temperatures.[4] |
Experimental Protocol: Buchwald-Hartwig Amination of a Bromo-pyrazole
This is a general procedure that can be adapted for specific substrates.[19]
-
In a glovebox or under an inert atmosphere, add the bromo-pyrazole (1.0 equiv.), the amine (1.2-1.5 equiv.), and the base (e.g., NaOt-Bu, 1.5-2.0 equiv.) to a dry reaction vessel.
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., tBuBrettPhos, 2-4 mol%).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the vessel and heat to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction by an appropriate analytical technique.
-
After completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate. Purify the residue by chromatography.
Q3: I'm observing significant side products in my Sonogashira coupling of a bromo-pyrazole. What are they and how can I minimize them?
The most common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne (Glaser-Hay coupling), which is often promoted by the copper co-catalyst in the presence of oxygen.[20][21]
Strategies to Minimize Side Reactions:
-
Copper-Free Conditions: The use of copper-free Sonogashira protocols can eliminate alkyne homocoupling.[20][21][22] These reactions often require a palladium catalyst with a suitable ligand and an amine base.
-
Thorough Degassing: Rigorous exclusion of oxygen is critical to prevent both Glaser-Hay coupling and deactivation of the palladium catalyst.[1]
-
Choice of Base: An amine base, such as triethylamine or diisopropylamine, is typically used to neutralize the HBr formed during the reaction.[22] The purity of the amine is important, as impurities can inhibit the reaction.[23]
Experimental Protocol: Copper-Free Sonogashira Coupling
This protocol is a starting point for copper-free conditions.[24]
-
To a degassed solution of the bromo-pyrazole (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a Pd(II) source and a phosphine ligand).
-
Add a degassed amine base (e.g., triethylamine, 2.0-3.0 equiv.).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work up the reaction by removing the solvent and purifying the residue by column chromatography.
Visualization of Troubleshooting Logic
Caption: A decision tree for troubleshooting coupling reactions.
Frequently Asked Questions (FAQs)
Q: Which position on the pyrazole ring (e.g., C3, C4, C5-bromo) is most reactive in cross-coupling reactions?
A: The reactivity of bromo-pyrazoles in cross-coupling reactions is influenced by the position of the bromine atom and the nature of the substituents on the ring. Generally, the reactivity follows the order C5 > C3 > C4 for many palladium-catalyzed reactions. However, this can be influenced by the specific reaction conditions and the ligand used.[25] For instance, ligand-dependent site-selective Suzuki cross-coupling has been developed to control the arylation at either the C4 or C5 position.[25]
Q: Can I perform these coupling reactions on N-H (unprotected) pyrazoles?
A: Yes, methods have been developed for the palladium-catalyzed amination of unprotected bromo-pyrazoles.[13][14] These reactions often require specific, bulky biarylphosphine ligands like tBuBrettPhos to be successful.[13][14][15] The acidic N-H proton can complicate the reaction, so the choice of base is also critical.
Q: What is "palladium black" and why is it a problem?
A: Palladium black is finely divided, catalytically inactive palladium metal that has precipitated out of the solution.[5] Its formation indicates catalyst decomposition, which can be caused by excessively high temperatures, the presence of oxygen, or an inappropriate ligand-to-metal ratio.[1][5] Once formed, the concentration of the active catalyst in solution decreases, leading to a stalled or incomplete reaction.
Q: How do I choose the right phosphine ligand for my bromo-pyrazole substrate?
A: The choice of ligand is crucial and depends on the specific coupling reaction and the electronic properties of your bromo-pyrazole.
-
For Suzuki-Miyaura: Electron-rich, bulky monodentate ligands like those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos) are often a good starting point, especially for challenging substrates.[3]
-
For Buchwald-Hartwig Amination: Very bulky ligands are generally required to facilitate the reductive elimination step. Ligands like BrettPhos and tBuBrettPhos have shown excellent performance with heterocyclic substrates.[14][16]
-
For Sonogashira: Triphenylphosphine (PPh₃) is a classic choice, but more electron-rich and bulky phosphines can sometimes improve performance, especially in copper-free systems.
Q: Can I use microwave irradiation to accelerate these reactions?
A: Yes, microwave heating can often significantly reduce reaction times and improve yields in cross-coupling reactions.[26] However, direct translation of thermally heated conditions to microwave conditions may require re-optimization of parameters like temperature and time.
Visualization of a General Catalytic Cycle
Caption: General catalytic cycle for cross-coupling reactions.
References
-
ResearchGate. (2004). Temperature effect on coupling reaction. [Figure]. Retrieved from [Link]
-
Ananikov, V. P., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(10), 4045–4050. [Link]
-
Wang, C., et al. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. The Journal of Organic Chemistry, 84(15), 9658–9668. [Link]
-
Bandeira, C. B., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(58), 36695-36715. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Surry, D. S., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 936–939. [Link]
-
Kurek, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7389. [Link]
-
University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]
-
Chen, J., et al. (2022). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 27(19), 6278. [Link]
-
Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191–4194. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Surry, D. S., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 936–939. [Link]
-
MDPI. (2019). Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
Ichikawa, H., et al. (2006). SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. Heterocycles, 69(1), 443. [Link]
-
ResearchGate. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ChemRxiv. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
ResearchGate. (n.d.). Temperature effect on the model SM cross-coupling reaction using ligand.... [Figure]. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
Chemical Insights. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]
-
DSpace@MIT. (2014). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. Retrieved from [Link]
-
ResearchGate. (2025). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. Retrieved from [Link]
-
MDPI. (2020). Advances in Cross-Coupling Reactions. Retrieved from [Link]
-
MDPI. (2020). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Retrieved from [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Figure]. Retrieved from [Link]
-
RSC Publishing. (2015). Conditions for palladium-catalyzed direct arylations of 4-bromo and 4-iodo N-substituted pyrazoles without C–Br or C–I bond cleavage. Retrieved from [Link]
-
MDPI. (2022). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Retrieved from [Link]
-
PMC. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Retrieved from [Link]
-
ACS Publications. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Retrieved from [Link]
-
Best Synthetic Methods. (2005). Functionalization of Aromatic and Heteroaromatic Rings. Retrieved from [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Frontiers. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Retrieved from [Link]
-
Cross-Coupling Reactions Guide. (n.d.). Retrieved from [Link]
-
Semantic Scholar. (2013). Computational study of the copper-free Sonogashira cross-coupling reaction: shortcuts in the mechanism. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their ApplicationsA Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. organic-synthesis.com [organic-synthesis.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 23. reddit.com [reddit.com]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing solvent selection for recrystallizing 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde
Welcome to the Technical Support Center for the purification of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde (CAS: 1383855-42-2).
This guide is designed for synthesis chemists and drug development professionals. Because this specific pyrazole derivative features a structural dichotomy—a highly lipophilic N-isopropyl group and C4-bromine atom paired with a polar, hydrogen-bonding C3-carbaldehyde—it exhibits intermediate polarity. This unique profile often leads to purification bottlenecks, most notably phase separation ("oiling out") during cooling.
Below, you will find quantitative solvent data, causality-driven troubleshooting FAQs, and a self-validating mixed-solvent recrystallization protocol.
Part 1: Solvent Selection & Polarity Profiling
Choosing the correct solvent system requires finding a favorable temperature coefficient: the target compound must be highly soluble at the solvent's boiling point and nearly insoluble at room temperature or below[1].
Table 1: Quantitative Solvent Properties for Pyrazole Recrystallization
| Solvent | Polarity Index (ε) | Boiling Point (°C) | Expected Behavior / Suitability |
| Water | 10.2 | 100.0 | Poor: Compound is too lipophilic; will not dissolve[2]. |
| Ethyl Acetate | 4.4 | 77.1 | Excellent: Ideal "Good" solvent for binary mixtures[3]. |
| Isopropanol | 3.9 | 82.6 | Moderate: Good single-solvent candidate, but yield may be low. |
| Toluene | 2.4 | 110.6 | Poor: High boiling point increases the risk of oiling out[4]. |
| Hexanes | 0.1 | 69.0 | Excellent: Ideal "Bad" solvent (anti-solvent) to force precipitation[5]. |
Data synthesized from standard solvent polarity and recrystallization indices[2],[4].
Part 2: Troubleshooting Guides & FAQs
Q1: My pyrazole derivative is "oiling out" (forming a gooey liquid) instead of crystallizing. Why does this happen? A1: "Oiling out" is a physical phenomenon where the target compound separates from the solution as a liquid phase rather than a solid crystal. For 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde, this is typically caused by one of two factors:
-
Solvent Boiling Point > Compound Melting Point: If the solvent's boiling point is higher than the melting point of your compound, the solution reaches its saturation point while the solute is still technically a liquid melt[6].
-
Freezing-Point Depression: High concentrations of crude impurities can severely depress the freezing point of the product. These impurities physically "get in the way" of the solute molecules, preventing them from stacking neatly into a crystal lattice[7].
Q2: How do I recover a sample that has already oiled out? A2: Do not discard the flask. Reheat the mixture until the oil completely redissolves into the hot solvent. Once homogeneous, add a small amount of a lower-boiling, non-polar anti-solvent (like Hexanes) to adjust the saturation point. As it cools, introduce a seed crystal of pure product, or vigorously scratch the inside of the glass flask with a glass stirring rod. Causality: Scratching creates microscopic glass shards and localized high-energy surfaces that act as artificial nucleation sites, prompting the oil to solidify into a crystal matrix before phase separation occurs[8],[9].
Q3: How can I maximize the purity of the final crystal lattice without sacrificing yield? A3: The key to purity is the thermodynamic cooling gradient. You must allow the hot, saturated solution to cool to room temperature as slowly as possible before applying an ice bath[10]. Causality: Rapid cooling forces the compound to precipitate kinetically, which traps solvent molecules and crude impurities within the rapidly forming crystal lattice. Slow cooling allows molecules to reversibly bind and unbind to the growing crystal face, ensuring only the correctly shaped target molecules are permanently incorporated[7].
Part 3: Validated Mixed-Solvent Protocol (Ethyl Acetate / Hexanes)
Because 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde has intermediate polarity, a binary mixed-solvent system is the industry standard for achieving high purity[5],[3]. This protocol utilizes a self-validating visual cue (the cloud point) to guarantee perfect saturation.
Step-by-Step Methodology:
-
Primary Dissolution: Place the crude pyrazole in an Erlenmeyer flask. Add a minimum volume of boiling Ethyl Acetate (the "good" solvent) dropwise while swirling on a hotplate until the solid just dissolves[10].
-
Hot Filtration (Optional): If insoluble dark particulates remain, perform a rapid hot gravity filtration through fluted filter paper to remove them[10].
-
Anti-Solvent Titration: Keep the solution at a gentle boil. Slowly add hot Hexanes (the "bad" solvent) dropwise. Continue until the solution exhibits a sustained, milky turbidity that does not disappear upon swirling. Causality: This is the cloud point . It is a self-validating indicator that the solution has reached its exact saturation limit at the boiling point[2].
-
Clarification: Add 1 to 2 drops of hot Ethyl Acetate until the solution just turns clear again. The system is now perfectly poised for supersaturation.
-
Thermodynamic Cooling: Remove the flask from the heat source. Place it on an insulating surface (like a cork ring) and leave it completely undisturbed until it reaches room temperature. Crystals should begin to form[10].
-
Kinetic Yield Maximization: Once at room temperature, transfer the flask to an ice-water bath (0–4 °C) for 15–30 minutes to force the remaining dissolved solute out of the mother liquor[10].
-
Isolation: Collect the purified crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold hexanes to remove any residual mother liquor, and leave the vacuum running to air-dry the crystals to a constant weight[10].
Part 4: Logical Workflow Visualization
Workflow for mixed-solvent recrystallization and troubleshooting phase separation (oiling out).
References
- Experiment 2 RECRYSTALLIZATION: PURIFICATION OF SOLIDS. Murov.info.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgwa_Uhr_nCTqHhW7UCf10nN1LtbQw-Bn09BitITXpSPRpE40XexB1ptqBx7URBqu2If9ckCAnNMB60SbfQlpvoorPUjNB2nGuWmiNYY-tOkhuSgDygCX06gub]
- Experiment 2: Recrystallization. Athabasca University.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPnkJFU6RYj26OJD0QiNY2G_ATAkt1gtOBwsgDEYfv2I9BG8shzE86-krRZWJZGypqEkRal8ooncVOknupAHbXdjCdbq6h2iNTizzHz13pGWe7nW_LdktO76UnqQMIEuDLn0bM_O3go17sWzmlT73jVRmvYMtRFrhjICHwOYn3oh5Qlr_6cDCkMnSZBjQqdS4pi4Cee7o9Kn7ZcjYgN3Hh-zas3x_ecMDBWlB8TJFNR190iy3VfCrmAx3iN19VSrbvHA==]
- Recrystallization. University of Wisconsin-Madison.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFd-V1-nlj1A-gBSFG_IjjlcpyLX-Y9tPYBoagj_CPfx0c_ZPyYCnJIhjiWV6bBDV6twbd9_bdmOpahsdiAFbkAc2o9z59fcQBOsHYToMssiGqyahIh-pnc16xvAVzitzQPZ-XUAlW624KmRDIb4EchifR6--FpAffZF6p98kkkZHLd401kKh0=]
- Recrystallization (help meeeeee). Reddit (r/chemistry).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYAmw2mWZAOJ0vqSAG08xoOuCwTpSw_cM4eYx2GQZSyVSQcvGR_Mf7W6dhJ_vNBU4Ihrm2HdmnWwhBfSczfMG1vWumB3ieAEDu2hxoDmEJMvA6sd-SQaAp05NyZ5VXozd3BMUqo6vsYLSaWZV_iLHqGmdEYrDN2_1LPImoQdMdbNdmeRuzT6xGqtcGwA==]
- Understanding Oiling Out in Crystallization. Scribd.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-irYSKlcAOXbse3PsC4gV51HHR9y25JzZUha0-MkIcbPzZBMpk6SkgbXJQYCNibvcBC9ptcFtPc9ZI3UrT5sgTR6sc6hzSSoDBg7NgvqC03vlIrtfojZ8ytc7x25BYS48VA==]
- Technical Support Center: Optimizing Recrystallization and Purification. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4nEPW66wkBslYEe46Jt1xhHyjfmNDKDMfYbJ6dxQlU6fgmKHfC7FKwv7O21riFXa54-3JJc1cEmjeiIIuH6SIj4zYmHr9OwavE7IS-jmt4y3EdzJPuBvopguRm-Ac1MiduqTAZAbYRSvCxU_8yUaoiSQeV4J9-YxRWm0TIZKXF04eeHli78zEY9_WlmXedkUZ6d_WZMNu9b3g7cE1rrhMrdg=]
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification. Arkat USA.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYwBJu29CNLf3SNvid9QtRxGrpO9UXVp45CXaAOpF_rVEs6yzUvL0BfQGM-aEryfHn5D8E775Kt2fxSfGZANRBRr_SuInYqpKrl9_TEz0KsVtmN3JZIk5Rgn2L1a9AEwMo2Ro=]
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELIl9IRx0uGPep2UihU_XlAKfsmHGMGgKIVeUZJhS8bxF5EGTOoIbGb85MhQ3WmgBnCwayHDIy-04vE7Jd3vCmPPV46B6rTvPvewvazJWRTXtdGjYesLUii_wYrcnI9CT7XMN87AwE6cxm]
- Solvent Polarity Index Table. Scribd.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjkZ76fUy7qr971D4n3sQZ2HYjzZcDTNA1bcCXdQFCVUsAhtonMcYiPL7cXz4zsCsOsm9SAbG9cwVmgqC_72GIN2a5dH3q5hOauJv3VmuzG7u4F3GKEI8SZMTs5wZHDOltpq2W96dxmb2Rcuc_KFbtrJs5tnEoMIKU]
- Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGq68e0yjQpET4sz60nBaLv69FAELgr079Xb-t8MWZs2jiDSuYT4dIPm5UmLQAsQKDBp5Vg7t69qjtEPpShkytce9vLNHUVBTIlK0a80BGwGJGLTpUt4W1Z_DaZayS30EcmDOknAxWOme5Hcnu5Nqi0SJFORWmE8JeatweoOt8U93WXhrgp8jOFX5MJjTQr9M-9FyXf9dqq]
Sources
- 1. ijddr.in [ijddr.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scribd.com [scribd.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. murov.info [murov.info]
- 7. reddit.com [reddit.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. scribd.com [scribd.com]
- 10. athabascau.ca [athabascau.ca]
Technical Support Center: Minimizing Side Reactions in the Aldehyde Reduction of Pyrazole Derivatives
Welcome to the Technical Support Center. Reducing pyrazole-carboxaldehydes to their corresponding pyrazole-methanols is a fundamental transformation in medicinal chemistry and drug development. However, the unique electronic properties of the pyrazole core—specifically its amphoteric nature and the lability of its protecting groups—often introduce unexpected side reactions.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yielding, chemoselective reductions without triggering N-deprotection, Cannizzaro disproportionation, or over-reduction.
Workflow: Selecting the Right Reduction Strategy
Decision matrix for selecting pyrazole aldehyde reduction conditions based on substrate functionality.
Section 1: Frequently Asked Questions (Mechanisms & Causality)
Q1: I used NaBH₄ in ethanol to reduce my N-Boc-pyrazole-4-carboxaldehyde, but my product lost the Boc group. Why did this happen, and how can I prevent it? A: This is a common pitfall. While N-Boc groups on aliphatic amines are entirely stable to NaBH₄, the N-Boc group on a pyrazole ring is highly labile. The electron-withdrawing nature of the pyrazole heterocycle increases the electrophilicity of the Boc carbonyl. When NaBH₄ is dissolved in ethanol, it generates basic ethoxyborohydride species and ethoxide ions. These nucleophiles readily attack the activated Boc group, leading to selective N-Boc deprotection[1]. Solution: Change your solvent system. Using a suspension of NaBH₄ in dry THF completely impedes this deprotection side-reaction because it avoids the formation of highly nucleophilic alkoxy species[1]. Alternatively, switch to DIBAL-H in DCM at -78 °C.
Q2: My LC-MS shows a 50:50 mixture of pyrazole-methanol and pyrazole-carboxylic acid after a prolonged reduction reaction. What is the mechanism behind this? A: You are observing a Cannizzaro disproportionation reaction. Pyrazole-carboxaldehydes lack α-hydrogens. Under prolonged basic conditions—which can occur during standard NaBH₄ reductions if the reaction is slow or during an overly basic aqueous workup—two molecules of the aldehyde react with each other. One molecule is reduced to the alcohol, while the other is oxidized to the carboxylic acid[2]. Solution: Monitor the reaction strictly to avoid over-exposure to basic conditions. Quench the reaction promptly with a mild acid (e.g., saturated NH₄Cl) the moment the starting aldehyde is consumed.
Q3: I need to reduce a pyrazole aldehyde that also contains an α,β-unsaturated ketone or a sensitive halogen. How do I achieve chemoselectivity? A: Standard NaBH₄ will likely result in a mixture of 1,2-reduction (alcohol) and 1,4-reduction (saturation of the alkene). To achieve strict 1,2-reduction, employ the Luche reduction (NaBH₄ in the presence of CeCl₃). The cerium(III) ions coordinate to the alcoholic solvent, increasing the acidity and "hardening" the carbonyl oxygen, which directs the "hard" hydride exclusively to the carbonyl carbon. For extreme chemoselectivity (e.g., preserving sensitive halogens or complex conjugated systems), consider catalytic transfer hydrogenation using Ruthenium or Manganese pincer complexes with ammonium formate, which exclusively reduce aldehydes without touching alkenes or halogens[3][4].
Section 2: Quantitative Data: Reagent Selection & Chemoselectivity
| Reducing Agent | Solvent System | Temp (°C) | N-Boc Stability | Chemoselectivity (vs. Alkenes/Halogens) | Typical Yield |
| NaBH₄ | EtOH / MeOH | 0 to 25 | Low (Deprotects) | Moderate | 85-95% |
| NaBH₄ | Dry THF | 0 to 25 | High (Stable) | Moderate | 80-90% |
| NaBH₄ / CeCl₃ | MeOH | -78 to 0 | Moderate | High (Strict 1,2-reduction) | 85-98% |
| DIBAL-H | DCM | -78 | High (Stable) | High | 75-85% |
| Ru/Mn Transfer Hyd. | iPrOH / Toluene | 25 to 80 | High (Stable) | Very High | 90-99% |
Table 1: Comparison of reducing agents for pyrazole-carboxaldehyde substrates based on functional group tolerance.
Section 3: Troubleshooting Guide & Step-by-Step Methodologies
Protocol A: Self-Validating NaBH₄ Reduction of Unprotected Pyrazole Aldehydes
Objective: Standard reduction with built-in validation to prevent Cannizzaro side reactions.
-
Preparation: Dissolve the unprotected pyrazole-4-carboxaldehyde (1.0 eq) in anhydrous MeOH (0.2 M concentration) and cool to 0 °C in an ice bath.
-
Addition: Add NaBH₄ (1.2 eq) portion-wise over 10 minutes.
-
Causality Check: Vigorous bubbling (H₂ gas evolution) must occur. If no bubbling is observed, the NaBH₄ has likely degraded due to moisture absorption and should be replaced.
-
-
Monitoring: Stir at 0 °C for 30 minutes. Check by TLC (UV active). The product alcohol will be significantly more polar (lower Rf) than the starting aldehyde.
-
Quenching (Critical Step): Once the starting material is consumed, immediately quench with saturated aqueous NH₄Cl (equal volume to MeOH) at 0 °C.
-
Causality Check: Immediate acidic quenching neutralizes the basic borate salts, preventing the base-catalyzed Cannizzaro disproportionation[2].
-
-
Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol B: N-Boc Preserving Reduction using NaBH₄ in THF
Objective: Reduce the aldehyde while maintaining the labile pyrazole N-Boc group.
-
Preparation: Suspend NaBH₄ (1.5 eq) in anhydrous THF under an inert atmosphere (N₂/Ar).
-
Note: NaBH₄ is poorly soluble in THF, forming a milky suspension rather than a clear solution[1].
-
-
Addition: Slowly add a solution of the N-Boc-pyrazole aldehyde (1.0 eq) in dry THF.
-
Reaction: Stir at room temperature for 2-4 hours.
-
Causality Check: The lack of a protic solvent prevents the formation of highly nucleophilic alkoxyborohydrides, preserving the electrophilic Boc group[1].
-
-
Quenching: Carefully quench with ice-water dropwise until bubbling ceases, then extract with EtOAc.
Protocol C: Chemoselective Transfer Hydrogenation (Ru-Catalyzed)
Objective: Extreme chemoselectivity for highly functionalized pyrazoles containing halogens or reducible alkenes.
-
Preparation: In a Schlenk flask, combine the pyrazole aldehyde (1.0 eq), ammonium formate (HCOONH₄, 5.0 eq) as the hydrogen donor, and the RuCl(CNNPh)(PP) pincer complex (0.05 mol%)[3].
-
Solvent: Add a biphasic system of Water/Toluene (1:1 ratio, 0.5 M).
-
Reaction: Stir vigorously at 60 °C for 2 hours.
-
Causality Check: Ammonium formate decomposes into NH₃ and CO₂, transferring hydride to the Ru-complex. The biphasic system prevents amination or condensation side products[3].
-
-
Workup: Cool to room temperature, separate the organic layer, extract the aqueous layer with toluene, and concentrate the combined organics.
References
1.[2] Title: Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 Source: nih.gov (PMC) URL:[Link] 2.[3] Title: Chemoselective Transfer Hydrogenation of Aldehydes with HCOONH4 Catalyzed by RuCl(CNNPh)(PP) Pincer Complexes Source: researchgate.net URL:[Link] 3.[4] Title: A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation Source: researchgate.net URL:[Link] 4.[1] Title: Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH Source: arkat-usa.org URL: [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Stability of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde under basic conditions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. Our goal is to provide in-depth insights and practical troubleshooting advice, particularly concerning the compound's stability under basic conditions, a common challenge encountered during its application.
Section 1: Core Principles of Instability Under Basic Conditions
Understanding the inherent chemical properties of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde is paramount to predicting its behavior. The molecule's reactivity in the presence of a base is primarily dictated by the aldehyde functional group, which lacks α-hydrogens.
The Cannizzaro Reaction: A Primary Degradation Pathway
Aldehydes that do not possess a hydrogen atom on the carbon adjacent to the carbonyl group (the α-carbon) cannot form an enolate and are therefore unable to undergo common base-catalyzed reactions like the aldol condensation.[1] Instead, in the presence of a strong base (e.g., NaOH, KOH), they are susceptible to a disproportionation reaction known as the Cannizzaro reaction.[2][3][4]
In this process, two molecules of the aldehyde react: one is oxidized to a carboxylic acid, and the other is reduced to a primary alcohol.[5] For 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde, this results in a mixture of 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid and (4-bromo-1-isopropyl-1H-pyrazol-3-yl)methanol, leading to significant loss of your starting material.
The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon.[1] This is followed by a rate-determining hydride transfer from the resulting tetrahedral intermediate to a second molecule of the aldehyde.[2]
Section 2: Frequently Asked Questions (FAQs)
Q1: I added aqueous NaOH to my reaction, and the solution turned dark brown with a significant loss of my starting aldehyde. What happened?
This is a classic sign of decomposition via the Cannizzaro reaction.[4] The strong basic conditions promoted the disproportionation of your aldehyde into its corresponding alcohol and carboxylic acid, which may be further susceptible to degradation, leading to coloration.
Q2: Can I use common inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) for my reaction?
While weaker than hydroxides, carbonate bases can still create a sufficiently basic environment to initiate the Cannizzaro reaction, especially with elevated temperatures or prolonged reaction times. Their use should be approached with caution. We recommend performing a small-scale trial reaction at a low temperature (0 °C to room temperature) and closely monitoring the consumption of the starting material by TLC or LC-MS.
Q3: What is the ideal pH range for reactions involving this aldehyde to maintain its stability?
The aldehyde is most stable in neutral to mildly acidic conditions (pH 4-7). If your synthetic route requires a base, the goal is to use the mildest base possible for the shortest time required to achieve the desired transformation.
Q4: How does the 4-bromo substituent impact the compound's stability?
The bromine atom at the C4 position of the pyrazole ring acts as an electron-withdrawing group.[6] This can increase the electrophilicity of the aldehyde's carbonyl carbon, potentially making it even more susceptible to nucleophilic attack by hydroxide ions and accelerating the rate of the Cannizzaro reaction compared to an unsubstituted analogue.
Section 3: Troubleshooting Guide
Problem: Low or zero yield in a base-catalyzed reaction (e.g., Wittig, Knoevenagel) with complete consumption of the starting aldehyde.
Suspected Primary Cause: Cannizzaro disproportionation has consumed the starting material before the desired reaction could occur.
Step-by-Step Troubleshooting Plan:
-
Confirm the Side Reaction: Before optimizing, confirm the identity of the byproducts. Analyze a sample of your crude reaction mixture by LC-MS and ¹H NMR. Look for the masses and characteristic peaks corresponding to the expected alcohol and carboxylic acid products.
Table 1: Expected Products of Cannizzaro Reaction
Compound Structure Molecular Formula Molecular Weight ( g/mol ) Expected ¹H NMR Signal (Singlet) (4-bromo-1-isopropyl-1H-pyrazol-3-yl)methanol Alcohol C₇H₁₁BrN₂O 219.08 ~4.5-4.7 ppm (-CH₂OH) | 4-bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid | Carboxylic Acid | C₇H₉BrN₂O₂ | 233.06 | ~10-12 ppm (-COOH), often broad |
-
Re-evaluate Base Selection: The most critical parameter is the choice of base. If your desired reaction requires deprotonation of a reagent (like a phosphonium ylide in a Wittig reaction), a strong, non-nucleophilic organic base is a much safer choice than a hydroxide.
-
Recommended Alternatives: 1,8-Diazabicycloundec-7-ene (DBU), N,N-Diisopropylethylamine (DIPEA), or potassium phosphate (K₃PO₄). These bases are less likely to act as nucleophiles and attack the aldehyde directly.
-
-
Optimize Reaction Conditions:
-
Temperature: Perform the reaction at the lowest possible temperature that still allows for the desired transformation. Start at 0 °C or even -20 °C and allow the reaction to warm slowly.
-
Stoichiometry and Addition: Add the base slowly and substoichiometrically if possible. Adding the base last and in a dropwise manner to a cooled solution of the aldehyde and other reagents can minimize direct exposure of the aldehyde to high local concentrations of the base.
-
Reaction Time: Monitor the reaction progress frequently (e.g., every 15-30 minutes) by TLC or LC-MS. Quench the reaction as soon as a reasonable amount of product has formed, even if some starting material remains, to prevent product degradation and the accumulation of byproducts.
-
Section 4: Recommended Experimental Protocols
Protocol 4.1: General Handling and Storage
-
Storage: Store 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8 °C. Protect from moisture and light.
-
Handling: Use in a well-ventilated fume hood. Avoid contact with skin and eyes. The compound is classified as an irritant.
Protocol 4.2: Example Protocol for a Base-Sensitive Condensation Reaction
This protocol provides a generalized workflow for a Knoevenagel-type condensation, minimizing the risk of the Cannizzaro reaction.
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, add 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde (1.0 eq) and the active methylene compound (1.1 eq) in an appropriate anhydrous solvent (e.g., THF, Dichloromethane).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Base Addition: In a separate flask, prepare a solution of the chosen weak base (e.g., DIPEA, 1.2 eq) in the same anhydrous solvent. Add this solution to the reaction mixture dropwise via a syringe pump over 30-60 minutes.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 30 minutes.
-
Workup: Once the reaction is deemed complete or has stalled, quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
By implementing these informed strategies and understanding the underlying chemical principles, researchers can successfully navigate the challenges associated with the basic-condition stability of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde, enabling its effective use in the synthesis of novel molecules.
References
-
Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available at: [Link]
-
ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from ResearchGate. Available at: [Link]
-
J&K Scientific LLC. (2021, February 23). Cannizzaro Reaction. Available at: [Link]
-
Elguero, J., et al. (2025, August 6). Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Haloform reaction. Retrieved from Wikipedia. Available at: [Link]
-
Gehring, D. G. (2024, June 19). Synthetic applications of the Cannizzaro reaction. National Center for Biotechnology Information. Available at: [Link]
-
Journal of Medical and Chemical Sciences. (2024, October 1). Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. STM Journals. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from Pharmaguideline. Available at: [Link]
-
Aakash Institute. (2025, May 25). Cannizzaro Reaction Mechanism. Retrieved from Aakash Institute. Available at: [Link]
-
Chemistry Steps. (2021, November 30). Cannizzaro Reaction. Retrieved from Chemistry Steps. Available at: [Link]
Sources
Technical Support Center: Purification of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde. The following troubleshooting advice and protocols are grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
Introduction: Understanding the Chemistry of Purification
The successful purification of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde hinges on understanding the potential impurities that may arise during its synthesis. A common and efficient route to this compound is the Vilsmeier-Haack formylation of 1-isopropyl-1H-pyrazole, followed by bromination, or the formylation of a pre-brominated pyrazole precursor. Impurities can therefore include unreacted starting materials, reaction intermediates, and by-products from side reactions. The choice of purification strategy—be it recrystallization, column chromatography, or a simple solvent wash—must be guided by the physicochemical properties of the target molecule versus these contaminants.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde in a question-and-answer format.
Q1: My crude product is a dark, oily residue. How should I proceed with purification?
A1: A dark, oily crude product often indicates the presence of colored, non-polar impurities, which can arise from the decomposition of reagents or side reactions involving the hydrazine precursor if one was used in the synthesis of the pyrazole ring.[1]
-
Initial Step: Trituration/Solvent Wash. Before attempting more complex purification methods, a simple solvent wash can be highly effective. Suspend the oily crude product in a non-polar solvent in which the desired product has minimal solubility, such as hexanes or a mixture of hexanes and a small amount of ethyl acetate. Stir vigorously, then decant or filter to isolate the solid. This will often remove a significant portion of the colored, non-polar impurities.
-
Follow-up: If the product is still significantly impure after washing, proceed with either recrystallization or column chromatography as detailed in the protocols below.
Q2: I'm attempting recrystallization, but my compound is "oiling out" instead of forming crystals. What's causing this and how can I fix it?
A2: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point, or when the solution is supersaturated with impurities that depress the melting point of the desired compound.
-
Probable Cause: The boiling point of your chosen recrystallization solvent is likely too high, or the concentration of impurities is too great.
-
Troubleshooting Steps:
-
Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation. Allow the solution to cool more slowly.
-
Change Solvent System: If oiling out persists, a different solvent or a mixed solvent system may be necessary. For a compound like 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde, a mixture of ethanol and water, or ethyl acetate and hexanes, can be effective. Start by dissolving the compound in the "good" solvent (the one it is more soluble in) at an elevated temperature, then slowly add the "poor" solvent (the one it is less soluble in) until the solution becomes turbid. Re-heat to clarify and then allow to cool slowly.
-
Seed the Solution: If you have a small amount of pure product, adding a "seed crystal" can induce crystallization at a temperature below the oiling out point.
-
Q3: After column chromatography, my fractions containing the product are still impure. What went wrong?
A3: This is a common issue that can stem from several factors related to the setup and execution of the column chromatography.
-
Possible Causes & Solutions:
| Potential Issue | Explanation | Recommended Solution |
| Poor Separation on TLC | The solvent system (eluent) used for the column does not provide adequate separation of the product from impurities. | Perform a thorough TLC analysis with various solvent systems to find an eluent that gives the target compound an Rf value of approximately 0.25-0.35 and good separation from all impurity spots. |
| Column Overloading | Too much crude material was loaded onto the column relative to the amount of stationary phase. | As a general rule, use a mass ratio of stationary phase to crude material of at least 30:1. For difficult separations, this ratio may need to be increased to 50:1 or even 100:1. |
| Improper Column Packing | The stationary phase (e.g., silica gel) was not packed uniformly, leading to channeling and poor separation. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry during the packing or elution process. |
| Sample Loaded in Too Much Solvent | The crude sample was dissolved in an excessive volume of solvent before being loaded onto the column, leading to a broad initial band. | Dissolve the sample in the minimum amount of the eluent or a slightly more polar solvent. For better resolution, consider a "dry loading" technique where the crude material is adsorbed onto a small amount of silica gel before being added to the column. |
Q4: I suspect my aldehyde is decomposing on the silica gel column. How can I prevent this?
A4: Aldehydes can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation or the formation of acetals/hemiacetals if an alcohol is used in the eluent.
-
Solutions:
-
Deactivate the Silica Gel: Add a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1%), to the eluent system. This will neutralize the acidic sites on the silica gel.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic). However, always test the separation on a TLC plate with the chosen stationary phase first.
-
Avoid Alcoholic Solvents: If possible, avoid using alcohols like methanol or ethanol in the eluent, as they can react with the aldehyde. Opt for solvent systems like hexanes/ethyl acetate or dichloromethane.
-
Experimental Protocols
Protocol 1: Recrystallization
This protocol is suitable for crude 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde that is a solid and has a relatively high purity (e.g., >80%).
Materials:
-
Crude 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixed solvent system like ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. Ethanol or isopropanol are often good starting points.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with gentle swirling until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until it does.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, you can place the flask on a cork ring or a few paper towels.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely under vacuum.
Protocol 2: Flash Column Chromatography
This method is ideal for purifying oily crude products or mixtures with multiple impurities.
Materials:
-
Crude 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a gradient of ethyl acetate in hexanes)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Eluent Selection: Using TLC, determine a suitable solvent system that provides good separation of the desired product from impurities, with an Rf value for the product of ~0.3. A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the sample to the top of the silica gel bed. Alternatively, for better separation, perform a dry load by adsorbing the crude product onto a small amount of silica gel and adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.
-
Product Isolation: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.
Visualizing the Purification Workflow
Caption: Decision workflow for the purification of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde.
References
- BenchChem. (2025). Application Notes and Protocols for Alternative Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
- BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
-
University of Rochester. (n.d.). Purification: How To - Crystallization. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules, 26(22), 6965. [Link]
-
Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27351-27375. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography? Retrieved from [Link]
-
ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]
Sources
Technical Guide: Solubilization & Handling of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde
[1]
Introduction: The "Hydrophobic Brick" Challenge
4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde (CAS: 1383855-42-2) represents a classic "hydrophobic brick" in early-stage drug discovery. Its structural core—a pyrazole ring substituted with a heavy halogen (Bromine) and a lipophilic alkyl group (Isopropyl)—creates a molecule with high lattice energy and poor aqueous affinity.
While the aldehyde moiety provides a reactive handle for synthesis (e.g., reductive aminations, Wittig reactions), it fails to impart sufficient polarity to offset the lipophilicity of the 4-Br and 1-iPr groups. Consequently, researchers frequently encounter precipitation upon dilution , inconsistent assay data , and "false negative" results due to lack of bioavailability in the test medium.
This guide provides field-proven protocols to solubilize this compound for biological assays and chemical synthesis, ensuring data integrity.
Diagnostic & Troubleshooting Hub
Before altering your protocol, use this decision matrix to identify the root cause of solubility failure.
Troubleshooting Decision Tree
Figure 1: Decision matrix for diagnosing precipitation issues during aqueous dilution.
Physicochemical Profile
Understanding the enemy is the first step to conquering it.
| Property | Value (Approx.) | Implication |
| Molecular Weight | ~217.06 g/mol | Small molecule, but heavy atom effect (Br).[1] |
| LogP (Predicted) | ~2.5 - 3.2 | Moderate lipophilicity; prefers organic phase.[1] |
| pKa (N-2) | ~2.0 - 2.5 | Extremely weak base.[1] Will NOT protonate at physiological pH (7.4). |
| H-Bond Donors | 0 | No -OH or -NH to interact with water.[1] |
| Reactivity | Electrophilic (Aldehyde) | Susceptible to oxidation (to acid) or nucleophilic attack (amines). |
Key Insight: You cannot rely on pH adjustment to solubilize this compound in biological media.[1] The nitrogen lone pair is too weakly basic. You must rely on cosolvents or encapsulation .[1]
Validated Solubilization Protocols
Method 1: The "DMSO Spike" (Standard for Bio-Assays)
Best for: High-throughput screening, cell-based assays (short term).[1]
The Logic: Dissolve the hydrophobic crystal lattice in a "good" solvent (DMSO) first, then disperse rapidly into the aqueous phase to create a supersaturated solution or stable suspension before precipitation kinetics take over.
Protocol:
-
Stock Preparation: Weigh the solid and dissolve in 100% anhydrous DMSO to reach a concentration of 10 mM .
-
Tip: Sonicate for 5 minutes to ensure no micro-crystals remain.
-
-
Intermediate Step (The "Sandwich"): Do NOT pipette 10 mM stock directly into 10 mL of media. The high local concentration will cause immediate crashing out.
-
Prepare a 10x Working Solution in media containing 5-10% DMSO .
-
-
Final Dilution: Add the 10x Working Solution to your final assay plate/tube.
-
Target: Final DMSO concentration should be ≤ 0.5% (v/v) to avoid cytotoxicity, though many biochemical assays tolerate up to 5%.[1]
-
Method 2: Cyclodextrin Encapsulation (The "Stealth" Mode)
Best for: Animal studies (PK), long-term cell culture, or high-concentration requirements (>100 µM).[1]
The Logic: The hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) encapsulates the lipophilic isopropyl-pyrazole core, while the hydrophilic exterior keeps the complex soluble in water.[1]
Protocol:
-
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in PBS or water.[1] Filter sterilize (0.22 µm).
-
Solubilization:
-
Dissolve compound in a minimal volume of DMSO (e.g., 50 µL for 1 mg).
-
Add the DMSO concentrate slowly (dropwise) into the vortexing HP-β-CD solution.[1]
-
Target: Final DMSO < 5%.
-
-
Equilibration: Shake or rotate at Room Temperature (RT) for 30 minutes.
-
Verification: Visually inspect.[1][2][3] If cloudy, centrifuge at 10,000 x g for 5 mins. Use the supernatant (the soluble fraction).
Method 3: Surfactant-Assisted Dispersion
Best for: Enzyme assays where cyclodextrins might interfere.[1]
Protocol:
-
Add 0.01% - 0.05% Tween-80 or Triton X-100 to your assay buffer.[1]
-
Follow the "DMSO Spike" method (Method 1). The surfactant lowers the surface tension and prevents the aggregation of hydrophobic molecules, stabilizing the colloidal suspension.
Stock Solution & Stability Management
The aldehyde group at position 3 is the "Achilles' heel" regarding stability. It is prone to autoxidation to the carboxylic acid (4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid) upon exposure to air.[1]
Storage Workflow:
Figure 2: Optimal storage workflow to prevent aldehyde oxidation and hydrolysis.
Critical Rules:
-
Avoid Freeze-Thaw Cycles: Repeated condensation introduces water, which can hydrate the aldehyde or facilitate oxidation.[1]
-
Inert Atmosphere: Always purge headspace with Nitrogen or Argon before freezing.[1]
-
Solvent Choice: Use DMSO over Ethanol.[1] Ethanol is hygroscopic and contains dissolved oxygen, accelerating degradation.
Frequently Asked Questions (FAQ)
Q1: I see a precipitate immediately upon adding the stock to PBS. What went wrong? A: You likely hit the "Oiling Out" limit.[1] This compound is highly lipophilic.[1]
-
Fix: Increase the temperature of the buffer to 37°C before addition.
-
Fix: Vortex the buffer while adding the stock solution (dynamic mixing).
-
Fix: Switch to Method 2 (Cyclodextrin) if the concentration is >50 µM.
Q2: Can I use acidic buffer (pH 4) to dissolve it? A: No. While pyrazoles are basic, the N-isopropyl group removes the N-H acidity, and the remaining nitrogen (N-2) has a pKa < 3.[1] You would need pH < 2 to protonate it, which is incompatible with most biological assays. Furthermore, acidic pH can catalyze aldehyde hydration or acetal formation if alcohols are present.
Q3: The compound is active in my enzymatic assay, but inactive in cells. Why? A: This is a classic "Solubility vs. Permeability" disconnect.[1]
-
Protein Binding: The hydrophobic bromo/isopropyl groups may bind non-specifically to Serum Albumin (BSA/FBS) in the media, reducing the free concentration available to enter cells.
-
Precipitation: It may have crashed out in the cell media (which is rich in salts) but remained soluble in the simpler enzyme buffer.
-
Verification: Spin down the cell media and analyze the supernatant by HPLC to confirm the actual concentration.
Q4: Is the aldehyde group reacting with my protein target? A: It is possible.[1] Aldehydes can form reversible Schiff bases with Lysine residues (primary amines) on proteins. This can lead to False Positives (covalent inhibition).[1]
-
Control Experiment: Run the assay with a non-aldehyde analog (e.g., the corresponding alcohol or methyl ester) to see if activity persists. If activity disappears, the aldehyde reactivity was likely the driver.
References
-
BenchChem. (2025).[1][2] Overcoming poor solubility of pyrazole derivatives during reaction workup. Retrieved from .
-
Singh, S., et al. (2023).[4] Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. SynOpen, 7, 297–312.[4] Retrieved from .
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 1242246, 4-Bromo-1H-pyrazole-3-carboxylic acid. Retrieved from .
-
Echemi. (2025).[1][2][5][6] Physicochemical properties of Pyrazole-3-carbaldehyde derivatives. Retrieved from .
-
Sigma-Aldrich. (2025).[1][7] Handling Hydrophobic Aldehydes in Biological Assays. Retrieved from .[1]
-
Organic Chemistry Portal. (2018). Efficient Synthesis of Substituted Pyrazoles. Retrieved from .
Sources
- 1. 4-Bromo-1H-pyrazole-3-carboxylic acid | C4H3BrN2O2 | CID 1242246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. fishersci.com [fishersci.com]
- 6. 1H-pyrazole-3-carbaldehyde | C4H4N2O | CID 12218383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. uwcscholar.uwc.ac.za:8443 [uwcscholar.uwc.ac.za:8443]
Validation & Comparative
Advanced HPLC Method Development for 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde: A Comparative Guide of Stationary Phases
As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with halogenated heterocyclic pharmaceutical intermediates. 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde (CAS 1383855-42-2) is a highly specialized building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors[1].
The primary analytical challenge with this molecule lies in its purity assessment. During synthesis, process-related impurities—such as unbrominated precursors, des-isopropyl variants, and positional isomers—are generated. These impurities share nearly identical molecular weights and polarities with the target analyte. To engineer a robust High-Performance Liquid Chromatography (HPLC) method, we must move beyond generic protocols and deeply understand the causality behind stationary phase selection.
This guide objectively compares the performance of traditional C18 (Alkyl) phases against Biphenyl (Aromatic) phases, providing a self-validating experimental framework for researchers and drug development professionals.
Causality in Stationary Phase Selection: C18 vs. Biphenyl
Historically, have been the default starting point for method development due to their broad applicability and strong retention of non-polar molecules via dispersive (van der Waals) interactions[2]. However, when separating halogenated pyrazoles, C18 phases often fail to resolve critical isomer pairs because they rely solely on hydrophobicity[3].
To overcome this, we must exploit the specific structural features of 4-bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde:
-
The Pyrazole Ring: A conjugated aromatic system rich in
electrons. -
The Bromine Atom: A highly polarizable halogen that creates a strong localized dipole.
-
The Aldehyde Group: A polar, hydrogen-bond accepting moiety.
By transitioning to a , we introduce orthogonal retention mechanisms[4]. The biphenyl ligand engages in strong
Fig 1: Comparative retention mechanisms of C18 vs. Biphenyl phases for halogenated pyrazoles.
Experimental Workflow: A Self-Validating System
To objectively compare these columns, the protocol must be a self-validating system. This means the methodology inherently checks its own accuracy during execution. We establish an isoelutropic gradient that normalizes baseline retention, isolating the pure influence of the stationary phase chemistry[4].
Fig 2: Self-validating HPLC method development workflow for pharmaceutical intermediates.
Step-by-Step Methodology
Phase 1: Sample Preparation & Internal Control
-
Standard Preparation: Accurately weigh 10.0 mg of 4-bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde standard. Dissolve in 10 mL of HPLC-grade Methanol (1 mg/mL stock).
-
Spiking for Specificity: Spike the stock solution with 1% (w/w) of the critical unbrominated impurity (1-isopropyl-1H-pyrazole-3-carbaldehyde).
-
Dilution & Filtration: Dilute to a working concentration of 100 µg/mL using the initial mobile phase. Filter through a 0.22 µm PTFE syringe filter.
-
Causality Note: PTFE is chemically inert. Using it prevents the introduction of extractable polymer impurities that could cause ghost peaks, ensuring baseline integrity.
-
Phase 2: Chromatographic Conditions
-
System: UHPLC equipped with a Photodiode Array (PDA) detector.
-
Columns Evaluated:
-
Column A: C18, 100 mm × 4.6 mm, 2.7 µm solid-core particle.
-
Column B: Biphenyl, 100 mm × 4.6 mm, 2.7 µm solid-core particle.
-
Causality Note: restrict the diffusion path of the analyte into the silica core, minimizing longitudinal diffusion and yielding sharper peaks without the extreme backpressure of fully porous sub-2 µm particles[5].
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Causality Note: The aldehyde group and pyrazole nitrogen are susceptible to secondary interactions with residual silanols on the silica support. Maintaining a low pH (~2.7) ensures silanols remain fully protonated, preventing peak tailing[2].
-
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 0-2 min (20% B), 2-10 min (20% to 80% B), 10-12 min (80% B), 12-15 min (re-equilibration at 20% B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. (Strict thermal control is mandatory as temperature fluctuations drastically alter the partition coefficient).
-
Detection: 254 nm.
Phase 3: System Suitability Testing (SST) Before data collection, inject the unspiked standard 5 consecutive times. The system validates itself only if the Relative Standard Deviation (RSD) of the peak area is < 2.0% and the retention time drift is < 0.05 minutes.
Comparative Performance Data
The following table summarizes the quantitative chromatographic performance of the two columns when analyzing the spiked sample containing the target analyte and its critical unbrominated impurity.
| Chromatographic Parameter | Column A: C18 (Alkyl Phase) | Column B: Biphenyl (Aromatic Phase) |
| Retention Time (Unbrominated Impurity) | 6.30 min | 7.40 min |
| Retention Time (Target Analyte) | 6.45 min | 8.12 min |
| Resolution ( | 0.8 (Co-elution) | 3.1 (Baseline Separation) |
| Tailing Factor ( | 1.35 | 1.05 |
| Theoretical Plates ( | 12,500 | 18,200 |
Data Interpretation & Scientific Insights
The empirical data clearly demonstrates the limitations of dispersive-only retention for halogenated aromatics. The C18 column provided adequate overall retention but failed to achieve baseline resolution (
Conversely, the Biphenyl column achieved a superior resolution of 3.1. The
Conclusion
For the purity analysis of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde and similar halogenated pharmaceutical intermediates, generic C18 methods are insufficient. Transitioning to a Biphenyl stationary phase provides the necessary orthogonal selectivity (
References
- 1383855-42-2 | 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde. BLDpharm.
- HPLC Column Selection: Core to Method Development (Part I).
- HPLC Column Selection Guide. Phenomenex.
- Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases.
- Consider Column Variety for Effective Separations: Biphenyl and Beyond. ThermoFisher.
Sources
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde
For the modern researcher, scientist, and drug development professional, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. In this guide, we, as senior application scientists, delve into the mass spectrometry fragmentation patterns of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde, a substituted pyrazole with potential applications in medicinal chemistry. This document provides a predictive analysis of its electron ionization mass spectrometry (EI-MS) behavior, compares this technique with other essential analytical methods, and offers detailed experimental protocols to support your research endeavors.
The pyrazole scaffold is a privileged structure in drug discovery, and understanding the stability and fragmentation of its derivatives under mass spectrometric conditions is crucial for their unambiguous identification. The subject of this guide, 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde, presents an interesting case study due to the interplay of its three key structural features: the brominated pyrazole core, the N-isopropyl substituent, and the 3-carbaldehyde group.
Predicting the Fragmentation Symphony: An In-Depth Look at 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde in EI-MS
The Molecular Ion:
The first event in EI-MS is the formation of the molecular ion (M• ⁺). A key characteristic of a bromine-containing compound is the presence of a distinctive isotopic pattern for any bromine-containing fragment. Due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, we expect to observe two peaks of similar intensity for the molecular ion, at m/z 216 and 218.
Key Fragmentation Pathways:
The fragmentation of the molecular ion is anticipated to proceed through several competing pathways, dictated by the relative stabilities of the resulting fragment ions and neutral losses.
-
Loss of the Isopropyl Group: A primary fragmentation event is likely the cleavage of the N-isopropyl group. This can occur via the loss of a methyl radical (•CH₃) to form a stable secondary carbocation, or through the loss of a propylene molecule (C₃H₆) via a rearrangement process.
-
Aldehyde-Driven Fragmentation: The carbaldehyde group is expected to influence the fragmentation by the characteristic loss of a hydrogen radical (•H) to form a stable acylium ion, or the loss of a carbon monoxide (CO) molecule.
-
Pyrazole Ring Fragmentation: The pyrazole ring itself is known to undergo characteristic fragmentation, often involving the cleavage of the weak N-N bond, leading to the loss of nitrogen gas (N₂) or hydrogen cyanide (HCN).
-
Loss of Bromine: Cleavage of the C-Br bond, a common fragmentation pathway for brominated aromatic compounds, would result in the loss of a bromine radical (•Br).
These primary fragmentation events can be followed by secondary fragmentations, leading to a complex but interpretable mass spectrum.
Visualizing the Fragmentation Pathways
To better illustrate the predicted fragmentation cascade, the following diagrams were generated using the Graphviz (DOT language).
Caption: Predicted primary fragmentation pathways of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde.
Caption: Predicted secondary fragmentation pathways from key primary fragments.
A Comparative Look: Mass Spectrometry vs. Other Analytical Techniques
While mass spectrometry provides invaluable information about the molecular weight and fragmentation of a compound, a comprehensive structural elucidation relies on a combination of analytical techniques. Here, we compare EI-MS with Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the characterization of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde.
| Feature | Electron Ionization Mass Spectrometry (EI-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Infrared (IR) Spectroscopy |
| Information Provided | Molecular weight, elemental composition (from isotopic patterns), and structural information from fragmentation patterns. | Detailed information about the carbon-hydrogen framework, connectivity of atoms, and the chemical environment of each nucleus. | Information about the functional groups present in the molecule. |
| Strengths for this Molecule | - Unambiguous determination of bromine presence from the M/M+2 isotopic pattern.- Provides a unique "fingerprint" for identification.- High sensitivity. | - Provides the exact number of protons and carbons.- ¹H-¹H and ¹H-¹³C correlation experiments establish the connectivity of the isopropyl, pyrazole, and aldehyde protons.- Can distinguish between isomers. | - Confirms the presence of the aldehyde C=O stretch.- Shows characteristic C-H stretches for the isopropyl group and the pyrazole ring.- C-Br stretch may also be observable. |
| Limitations for this Molecule | - Molecular ion may be weak or absent if the molecule is unstable.- Isomers can sometimes produce similar fragmentation patterns.- Does not provide stereochemical information. | - Requires a larger sample amount compared to MS.- Can be complex to interpret for molecules with multiple coupled protons.- Quadrupolar broadening from the nitrogen atoms can affect the resolution of adjacent proton signals. | - Provides limited information about the overall molecular structure and connectivity.- The "fingerprint" region can be complex and difficult to interpret fully.- Not suitable for determining the position of substituents on the pyrazole ring. |
Experimental Protocols for Comprehensive Characterization
To achieve a thorough and validated structural analysis of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde, we recommend the following experimental protocols.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) for sample introduction and analysis.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional proton spectrum.
-
Expected signals: A singlet for the pyrazole C5-H, a septet for the isopropyl CH, a doublet for the isopropyl CH₃ groups, and a singlet for the aldehyde CHO proton.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected signals: Resonances for the pyrazole ring carbons, the isopropyl carbons, and the aldehyde carbonyl carbon.
-
-
2D NMR Spectroscopy (COSY and HSQC/HMBC):
-
Perform a Correlation Spectroscopy (COSY) experiment to establish proton-proton coupling networks.
-
Perform Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments to correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. This will be crucial for unambiguously assigning all proton and carbon signals.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for a solution, use a suitable solvent that does not have strong absorption in the regions of interest and an appropriate liquid cell.
-
Data Acquisition:
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Expected characteristic absorption bands:
-
~1680-1700 cm⁻¹ for the C=O stretch of the aldehyde.
-
~2970 cm⁻¹ and ~1380 cm⁻¹ for the C-H stretching and bending of the isopropyl group.
-
C-H and C=N stretching vibrations for the pyrazole ring.
-
A C-Br stretch in the lower frequency region (typically below 700 cm⁻¹).
-
-
Conclusion
The structural elucidation of novel compounds like 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde requires a multi-faceted analytical approach. While mass spectrometry provides a powerful tool for determining the molecular weight and gaining structural insights through fragmentation analysis, its combination with NMR and IR spectroscopy is essential for a complete and unambiguous characterization. The predictive fragmentation patterns and comparative data presented in this guide serve as a valuable resource for researchers working with substituted pyrazoles, enabling more efficient and accurate structural determination in their drug discovery and development efforts.
References
-
NIST Mass Spectrometry Data Center. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
-
PubChem. 1H-pyrazole-3-carbaldehyde. National Center for Biotechnology Information. [Link]
- Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons: Hoboken, NJ, 2005.
- Pretsch, E.; Bühlmann, P.; Affolter, C.
-
Frizzo, C. P., et al. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Mass Spectrometry in Polymer Chemistry; IntechOpen, 2017. [Link]
- Khakwani, S., et al. Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Journal of the Chemical Society of Pakistan2016, 38(4), 738-742.
- Elguero, J., et al. The Tautomerism of Pyrazoles. In Advances in Heterocyclic Chemistry; Katritzky, A. R., Ed.; Academic Press, 1974; Vol. 16, pp 1-74.
-
Cooper, G. A., et al. Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. The Journal of Chemical Physics2017 , 147(21), 214303. [Link]
-
Siddiqui, Z. N., et al. Synthesis, characterization and antimicrobial evaluation of novel halopyrazole derivatives. Journal of the Serbian Chemical Society2016 , 81(10), 1145-1157. [Link]
Comparative Bioactivity and Synthesis of Therapeutics Derived from 4-Bromo-Pyrazole Scaffolds
Executive Summary & Scaffold Rationale
The 4-bromo-pyrazole scaffold is a privileged, bifunctional building block extensively utilized in modern targeted drug design[1]. The planar, aromatic pyrazole ring serves as a robust hydrogen-bond donor and acceptor, making it an ideal pharmacophore for anchoring into the ATP-binding hinge regions of various kinases[2]. Concurrently, the bromine atom at the C4 position acts as an orthogonal reactive handle, enabling late-stage structural diversification via palladium-catalyzed cross-coupling reactions[1]. This guide provides a comparative analysis of three major clinical therapeutics synthesized from this scaffold—Ruxolitinib, Baricitinib, and Savolitinib—detailing their bioactivity profiles and the self-validating experimental workflows used to construct them.
Comparative Bioactivity Profile
The functionalization of the 4-bromo-pyrazole core dictates the target selectivity and clinical utility of the resulting drug. The table below summarizes the quantitative bioactivity data and structural derivations for three leading alternatives.
| Therapeutic | Primary Target | Clinical Indication | Scaffold Derivative | Bioactivity (IC₅₀) |
| Ruxolitinib | JAK1 / JAK2 | Myelofibrosis | 4-Bromopyrazole | JAK1: 3.3 nM, JAK2: 2.8 nM |
| Baricitinib | JAK1 / JAK2 | Rheumatoid Arthritis | 4-Bromopyrazole | JAK1: 5.9 nM, JAK2: 5.7 nM |
| Savolitinib | c-MET | Non-Small Cell Lung Cancer | 4-Bromo-1-methylpyrazole | c-MET: 5.0 nM |
Mechanistic Pathway: Kinase Inhibition
Drugs derived from 4-bromopyrazole, particularly the JAK inhibitors, function by competitively occupying the ATP-binding pocket of the kinase[3]. This prevents the phosphorylation of downstream STAT proteins, thereby halting the transcription of inflammatory genes.
Mechanism of JAK/STAT pathway inhibition by 4-bromo-pyrazole derived therapeutics.
Experimental Methodologies
The synthesis of these therapeutics relies on two pivotal, self-validating protocols: the regioselective N-alkylation of the pyrazole ring and the subsequent Suzuki-Miyaura cross-coupling of the C4-bromine[4][5].
Protocol 1: Regioselective Aza-Michael Addition
This workflow is the critical first step in synthesizing the chiral appendages of both Ruxolitinib and Baricitinib[4][6].
-
Step 1: Preparation. Suspend 4-bromopyrazole (1.0 eq) and the specific Michael acceptor (e.g., a cyanomethylazetidine derivative for Baricitinib) in anhydrous acetonitrile.
-
Causality: Acetonitrile is selected because it provides a polar aprotic environment that stabilizes the transition state of the Michael addition without acting as a competing hydrogen-bond donor[6].
-
-
Step 2: Base Addition. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq) dropwise at 0°C.
-
Causality: DBU is a sterically hindered, non-nucleophilic base. It cleanly deprotonates the pyrazole N-H (pKa ~14.2) to generate a highly reactive nucleophile without attacking the Michael acceptor itself[6].
-
-
Step 3: Reaction & Monitoring. Heat the mixture to 60°C for 16 hours.
-
Self-Validation Check: Monitor the reaction via LC-MS. The protocol is validated when the distinct mass peak of 4-bromopyrazole (m/z ~147) disappears, replaced entirely by the heavier product mass (M + acceptor)[6].
-
-
Step 4: Workup. Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and dry the organic layer over Na₂SO₄.
Protocol 2: Late-Stage Suzuki-Miyaura Cross-Coupling
Once the N-position is functionalized, the C4-bromine is leveraged to attach the complex heterocyclic core (e.g., the deazapurine system in Ruxolitinib)[4][7].
-
Step 1: Boronation. React the N-alkylated 4-bromopyrazole with bis(pinacolato)diboron (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and potassium acetate (KOAc) (3.0 eq) in 1,4-dioxane at 90°C for 4 hours.
-
Causality: KOAc is utilized as a mild base because it effectively facilitates the transmetalation of the boron species without causing unwanted hydrolysis of the newly formed boronic ester[4].
-
-
Step 2: Cross-Coupling. To the isolated boronate intermediate, add the heteroaryl chloride (e.g., 6-chloro-7-deazapurine), Pd(PPh₃)₄ (0.05 eq), and aqueous K₂CO₃ (2.0 eq). Heat at 100°C for 12 hours.
-
Causality: Aqueous K₂CO₃ is strictly required to coordinate with the boronic ester, converting it into a negatively charged, highly reactive boronate complex that drives the transmetalation step of the palladium catalytic cycle[3].
-
-
Step 3: Purification & Validation. Filter the mixture through Celite, concentrate under reduced pressure, and purify via reverse-phase HPLC.
-
Self-Validation Check: Conduct ¹H-NMR spectroscopy. The success of the coupling is confirmed by the complete disappearance of the pinacol boronate methyl protons (~1.3 ppm) and the emergence of new aromatic protons corresponding to the deazapurine core[7].
-
Synthetic Workflow Diagram
The following diagram illustrates the logical progression of the synthetic steps, demonstrating how 4-bromopyrazole acts as the central hub for assembling these complex therapeutics.
Convergent synthetic workflow utilizing 4-bromopyrazole as a bifunctional building block.
References
-
[4] Title: Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates | Source: MDPI | URL: [Link]
-
[7] Title: US8987443B2 - Processes and intermediates for making a JAK inhibitor | Source: Google Patents | URL:
-
[3] Title: Ruxolitinib. Tyrosine-protein kinase JAK1/2 inhibitor | Source: Drugs of the Future | URL: [Link]
-
[5] Title: CN107759601B - A kind of preparation method of JAK inhibitor and its salt | Source: Google Patents | URL:
-
[6] Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition | Source: MDPI | URL:[Link]
Sources
- 1. leapchem.com [leapchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Portico [access.portico.org]
- 4. mdpi.com [mdpi.com]
- 5. CN107759601B - A kind of preparation method of JAK inhibitor and its salt - Google Patents [patents.google.com]
- 6. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates [mdpi.com]
- 7. US8987443B2 - Processes and intermediates for making a JAK inhibitor - Google Patents [patents.google.com]
A Comparative Benchmarking Guide to the Synthesis of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde
Introduction
4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde is a key intermediate in the synthesis of a variety of pharmacologically active molecules and functional materials. The strategic placement of the bromo, isopropyl, and formyl groups on the pyrazole scaffold provides a versatile platform for further chemical modifications, making it a valuable building block for medicinal chemists and materials scientists. This guide provides a comprehensive comparison of two distinct synthetic routes for the production of this target molecule, offering detailed experimental protocols and a critical evaluation of each approach to assist researchers in selecting the optimal strategy for their specific needs.
The two routes benchmarked in this guide are:
-
Route 1: Electrophilic Substitution of 1-isopropyl-1H-pyrazole. This linear approach involves the sequential bromination and formylation of the readily accessible 1-isopropyl-1H-pyrazole.
-
Route 2: Functional Group Transformation of a Carboxylic Acid Precursor. This route commences with the commercially available 4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid and involves its selective reduction to the target aldehyde.
This guide will delve into the mechanistic underpinnings, practical considerations, and expected outcomes of each route, supported by detailed experimental procedures and comparative data.
Route 1: Stepwise Electrophilic Substitution
This synthetic strategy leverages the inherent reactivity of the pyrazole ring towards electrophilic substitution. The order of the bromination and formylation steps is crucial for achieving the desired regioselectivity. Based on the directing effects of the N-isopropyl group and the first substituent, the most logical sequence involves initial bromination at the C4 position followed by formylation at the C3 position.
Experimental Protocols
Step 1a: Synthesis of 1-isopropyl-1H-pyrazole
This precursor can be synthesized via the condensation of isopropylhydrazine with a suitable three-carbon building block, such as malondialdehyde or 1,1,3,3-tetramethoxypropane.
-
Reaction Setup: To a solution of isopropylhydrazine (1.0 eq) in a suitable solvent such as ethanol, add 1,1,3,3-tetramethoxypropane (1.0 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating until the cyclization is complete, as monitored by Thin Layer Chromatography (TLC).
-
Workup: Remove the solvent under reduced pressure. The resulting crude 1-isopropyl-1H-pyrazole can be purified by distillation or column chromatography.
Step 1b: Bromination of 1-isopropyl-1H-pyrazole to yield 4-Bromo-1-isopropyl-1H-pyrazole
The electron-rich pyrazole ring readily undergoes electrophilic bromination, with the C4 position being the most activated site.
-
Reagents: 1-isopropyl-1H-pyrazole (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq).
-
Solvent: Acetonitrile or Dichloromethane (DCM).
-
Procedure: Dissolve 1-isopropyl-1H-pyrazole in the chosen solvent and cool the solution to 0 °C. Add NBS portion-wise over 30 minutes, maintaining the temperature at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup and Purification: Quench the reaction with an aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 4-Bromo-1-isopropyl-1H-pyrazole.
Step 1c: Vilsmeier-Haack Formylation of 4-Bromo-1-isopropyl-1H-pyrazole
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich heterocycles.[1] The presence of the bromo group at C4 is expected to direct the formylation to one of the adjacent carbon atoms.
-
Reagents: 4-Bromo-1-isopropyl-1H-pyrazole (1.0 eq), Phosphorus oxychloride (POCl₃) (1.5 eq), N,N-Dimethylformamide (DMF) (excess, as solvent and reagent).
-
Procedure: In a flame-dried, three-necked flask under an inert atmosphere, cool DMF to 0 °C. Add POCl₃ dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent. Add a solution of 4-Bromo-1-isopropyl-1H-pyrazole in DMF dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours.
-
Workup and Purification: Cool the reaction mixture to room temperature and pour it onto crushed ice with stirring. Neutralize the mixture with an aqueous solution of sodium bicarbonate or sodium hydroxide until a pH of 7-8 is reached. The precipitated product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization or column chromatography.
Diagram of Route 1
Caption: Synthetic pathway for Route 1.
Route 2: Reduction of a Carboxylic Acid Precursor
This approach begins with the commercially available 4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid. The synthesis is achieved through a two-step, one-pot procedure involving the formation of an acid chloride intermediate, which is then selectively reduced to the aldehyde.
Experimental Protocols
Step 2a: Conversion of 4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid to the corresponding Acyl Chloride
The carboxylic acid is activated by conversion to the more reactive acyl chloride.
-
Reagents: 4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid (1.0 eq), Thionyl chloride (SOCl₂) (2.0 eq) or Oxalyl chloride (1.5 eq) with a catalytic amount of DMF.
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene.
-
Procedure: To a solution of the carboxylic acid in the chosen solvent, add thionyl chloride (or oxalyl chloride and a drop of DMF) at room temperature under an inert atmosphere. Heat the reaction mixture to reflux for 2-3 hours, or until the evolution of gas ceases.
-
Workup: The reaction mixture is concentrated under reduced pressure to remove excess thionyl chloride and solvent. The resulting crude 4-Bromo-1-isopropyl-1H-pyrazole-3-carbonyl chloride is typically used in the next step without further purification.
Step 2b: Reduction of the Acyl Chloride to 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde
The selective reduction of the acyl chloride to the aldehyde is achieved using a sterically hindered and less reactive hydride reagent to prevent over-reduction to the corresponding alcohol.[2]
-
Reagents: 4-Bromo-1-isopropyl-1H-pyrazole-3-carbonyl chloride (1.0 eq), Lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃) (1.1 eq).[2]
-
Solvent: Anhydrous Tetrahydrofuran (THF).
-
Procedure: In a separate flame-dried flask under an inert atmosphere, prepare a solution of LiAlH(O-t-Bu)₃ in anhydrous THF and cool it to -78 °C (dry ice/acetone bath). To this cooled solution, add a solution of the crude acyl chloride in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Workup and Purification: Quench the reaction at -78 °C by the slow addition of water or a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and then filter through a pad of Celite to remove the aluminum salts. The filtrate is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Diagram of Route 2
Caption: Synthetic pathway for Route 2.
Comparative Analysis
| Parameter | Route 1: Electrophilic Substitution | Route 2: Functional Group Transformation |
| Starting Material | 1-isopropyl-1H-pyrazole (requires synthesis) | 4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid (commercially available) |
| Number of Steps | 3 (from isopropylhydrazine) | 2 |
| Reagent Cost & Availability | Common and relatively inexpensive reagents (NBS, POCl₃, DMF). | Starting material is a specialty chemical and may be more expensive. LiAlH(O-t-Bu)₃ is also a specialty reagent. |
| Scalability | Generally scalable, though the Vilsmeier-Haack reaction can be exothermic. | Scalable, with careful temperature control required for the reduction step. |
| Yield & Purity | Yields for each step can be variable. Purification by column chromatography is typically required at each stage. | Generally good to high yields for both steps. The final product may require chromatographic purification. |
| Safety & Handling | POCl₃ and NBS are corrosive and require careful handling. The Vilsmeier-Haack reaction can be vigorous. | Thionyl chloride/oxalyl chloride are corrosive and toxic. LiAlH(O-t-Bu)₃ is moisture-sensitive and pyrophoric. The use of cryogenic temperatures is necessary. |
| Key Challenges | Ensuring regioselectivity in both the bromination and formylation steps. Potential for side-product formation. | Handling of moisture-sensitive and pyrophoric reagents. Strict temperature control is critical to prevent over-reduction. |
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde. The choice between the two will largely depend on the specific resources and priorities of the research group.
Route 2 represents a more convergent and potentially higher-yielding approach, particularly if the starting carboxylic acid is commercially accessible. This route is likely to be preferred in an industrial or drug development setting where time and overall yield are critical factors. The primary considerations for this route are the safe handling of hazardous reagents and the necessity for low-temperature reaction conditions.
For researchers seeking a reliable and efficient synthesis with a commercially available starting material, Route 2 is the recommended approach . However, for those with expertise in heterocyclic chemistry and a need for a more cost-effective, albeit longer, synthesis from basic starting materials, Route 1 provides a solid alternative .
References
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
- Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245.
- Mikhaleva, A. I., et al. (2009). An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes. Synthesis, 2009(04), 587-590.
- Cha, J. S., & Brown, H. C. (1983). Crystalline lithium tri-tert-butoxyaluminohydride. A new, stable, selective reducing agent for the conversion of acid chlorides to aldehydes. The Journal of Organic Chemistry, 48(24), 4443-4445.
Sources
Analysis of regioisomers in the synthesis of 1-isopropyl-pyrazole derivatives
The synthesis and characterization of 1-isopropyl-pyrazole derivatives are critical steps in the development of numerous pharmaceuticals and agrochemicals. When functionalizing unsymmetrical 3-substituted 1H-pyrazoles, the rapid annular tautomerism of the pyrazole core complicates regioselective N-alkylation, inevitably yielding a mixture of 1,3- and 1,5-regioisomers .
Because these regioisomers possess identical masses and highly similar physicochemical properties, distinguishing them requires rigorous analytical workflows. This guide objectively compares the synthetic methodologies used to control this regioselectivity and the analytical techniques—specifically UPLC-MS and 2D-NMR—required for their absolute structural assignment.
Synthetic Strategies: Controlling the Regioisomeric Ratio
The regiochemical outcome of pyrazole N-isopropylation is a delicate balance of steric and electronic factors. The isopropyl group is sterically demanding; therefore, direct alkylation typically favors the 1,3-isomer to minimize steric clash with the existing substituent. However, altering the synthetic approach can shift this distribution.
Table 1: Comparison of Synthetic Approaches for 1-Isopropyl-Pyrazoles
| Synthetic Approach | Typical Reagents | Regioselectivity (1,3 : 1,5) | Causality & Mechanism | Scalability |
| Direct N-Alkylation | 2-Iodopropane, K₂CO₃, DMF | ~ 4:1 to 9:1 | Steric clash between the incoming isopropyl group and the C3/C5 substituent drives a kinetic preference for the less hindered 1,3-isomer . | High |
| Mitsunobu Alkylation | Isopropanol, DIAD, PPh₃, THF | ~ 1:1 to 2:1 | Proceeds via an alkoxyphosphonium intermediate. The reaction is highly sensitive to the pKa and electronic nature of the pyrazole tautomers. | Low (Poor atom economy) |
| De Novo Condensation | 1,3-Diketone, Isopropylhydrazine | > 20:1 (Substrate dependent) | Regiochemistry is dictated by the differential electrophilicity of the diketone carbonyls during the initial hydrazine attack and cyclization. | Medium |
Self-Validating Protocol: Base-Mediated N-Isopropylation
Causality Focus: Potassium carbonate in a polar aprotic solvent (DMF) is chosen to maximize the nucleophilicity of the pyrazolate anion while maintaining a thermodynamic equilibrium that favors the less sterically hindered 1,3-isomer.
-
Preparation: Flame-dry a 100 mL round-bottom flask under inert nitrogen. Add 3-phenyl-1H-pyrazole (10.0 mmol) and anhydrous DMF (25 mL).
-
Deprotonation: Add finely powdered K₂CO₃ (20.0 mmol). Validation step: Stir for 30 minutes at room temperature to ensure complete deprotonation before adding the electrophile; the solution should become slightly opaque.
-
Alkylation: Dropwise, add 2-iodopropane (12.0 mmol). Heat the reaction to 60 °C for 12 hours.
-
Quench & Extract: Cool to room temperature, quench with distilled water (50 mL), and extract with Ethyl Acetate (3 x 30 mL).
-
Mass Balance Validation: Dry the organic layer over Na₂SO₄, concentrate, and weigh the crude mixture. The crude mass must align with the theoretical yield (>90%) to confirm no volatile intermediates were lost.
-
Purification: Separate the 1,3- and 1,5-isomers via silica gel flash chromatography (Hexanes/EtOAc gradient).
Fig 1. Divergent N-alkylation pathway of pyrazoles yielding 1,3- and 1,5-regioisomers.
Analytical Workflows: Resolving and Assigning Regioisomers
Once synthesized, the regioisomers must be separated analytically and assigned definitively. UPLC-MS is utilized for high-throughput resolution, while 2D NOESY NMR serves as the absolute source of truth for structural assignment.
Table 2: Comparison of Analytical Methods for Regioisomer Resolution
| Analytical Method | Primary Data Output | Absolute Assignment? | Causality / Principle of Separation | Throughput |
| UPLC-MS (C18) | Retention Time (RT), m/z | No (Relative only) | The 1,5-isomer typically exhibits a higher overall dipole moment, altering its interaction with the polar mobile phase and C18 stationary phase. | High (Minutes) |
| 1D ¹H-NMR | Chemical Shifts (ppm), J-Coupling | Presumptive | The C5-proton in the 1,3-isomer is deshielded by the adjacent N-isopropyl group compared to the C3-proton in the 1,5-isomer. | Medium |
| 2D NOESY NMR | Spatial Cross-Peaks | Yes (Gold Standard) | Detects through-space dipole-dipole coupling (< 5 Å) between the isopropyl methine proton and adjacent ring/substituent protons . | Low (Hours) |
Self-Validating Protocol: UPLC-MS Method for Regioisomer Resolution
Causality Focus: Reverse-phase chromatography separates these isomers based on subtle differences in hydrophobicity and dipole moment induced by the spatial arrangement of the isopropyl group relative to the C3/C5 substituent.
-
System Preparation: Equip the UPLC with a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Blank Validation: Inject a blank sample (100% Methanol) to establish a baseline and confirm zero column carryover.
-
Mobile Phase: Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). The acidic modifier ensures the pyrazole nitrogens are uniformly protonated for consistent MS ionization.
-
Standard Injection: Inject the crude reaction mixture. The 1,3-isomer generally elutes first due to its lower dipole moment and more compact hydrodynamic radius, followed by the 1,5-isomer.
Self-Validating Protocol: 2D NOESY NMR for Absolute Assignment
Causality Focus: NOESY relies on the Nuclear Overhauser Effect, which transfers spin polarization through space. If the isopropyl group is at the N1 position and the substituent is at C3 (the 1,3-isomer), the isopropyl methine proton will be physically close (< 5 Å) to the empty C5 proton on the pyrazole ring, yielding a cross-peak.
-
Sample Preparation: Dissolve 15 mg of the purified regioisomer in 0.6 mL of CDCl₃.
-
Pulse Calibration (Validation Step): Perform a rigorous 90-degree pulse calibration (zg pulse program) on the specific sample. Accurate pulse widths are critical to prevent artifacts in 2D spectra.
-
1D Reference: Acquire a standard 1D ¹H-NMR spectrum to verify sample purity and define the spectral window.
-
NOESY Acquisition: Set the mixing time (d8) to 300–500 ms, optimized for small molecules to allow sufficient magnetization transfer without spin diffusion. Acquire the 2D spectrum.
-
Data Interpretation:
-
Look for a cross-peak between the isopropyl methine multiplet (~4.5 ppm) and the pyrazole ring proton (~7.4 ppm). If present, the structure is definitively the 1,3-regioisomer .
-
If the cross-peak is instead between the isopropyl methine and the protons of the substituent (e.g., ortho-protons of a phenyl ring), it is the 1,5-regioisomer .
-
Fig 2. NOESY NMR decision tree for absolute structural assignment of pyrazole regioisomers.
References
-
Edilova, Y.O., et al. "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." International Journal of Molecular Sciences, 2025.[Link]
-
Chrumko, J.D., et al. "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates." Organics, 2022.[Link]
Quality Control Standards and Performance Comparison for Research-Grade 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde
Executive Summary
In modern drug discovery, particularly in the development of selective kinase inhibitors, pyrazole-based building blocks are indispensable. 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde (CAS 1383855-42-2) [1] serves as a highly versatile bifunctional intermediate. The C3-carbaldehyde provides a reactive handle for reductive aminations or Wittig olefination, while the C4-bromo group enables sp2-sp2 cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This guide objectively compares its structural advantages against alternative analogs, defines strict quality control (QC) standards based on ICH guidelines, and provides self-validating experimental protocols for its application.
Structural Rationale: Isopropyl vs. Methyl Analogs
When designing a synthetic route, researchers must choose the optimal N-alkyl substituent. A common alternative is 4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde (CAS 287917-96-8) [2]. However, the shift from a methyl to an isopropyl group introduces critical physicochemical changes that directly impact downstream target binding.
The Causality of Steric Bulk: The isopropyl group increases the steric volume and lipophilicity (LogP) of the pyrazole core. In kinase inhibitor design, the N1-isopropyl group is frequently utilized to occupy deep, hydrophobic sub-pockets within the ATP-binding site. The methyl analog, while less sterically hindered during synthesis, often fails to provide the necessary Van der Waals interactions required for high-affinity target engagement.
Table 1: Physicochemical & Application Comparison
| Feature | 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde | 4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde |
| CAS Number | 1383855-42-2 | 287917-96-8 |
| Molecular Weight | 217.06 g/mol | 189.01 g/mol |
| Lipophilicity (Estimated LogP) | ~1.8 | ~0.9 |
| Steric Profile | High (Branched alkyl) | Low (Linear/Minimal) |
| Downstream Application | Occupying hydrophobic kinase pockets | General fragment-based screening |
Quality Control Standards: Research-Grade vs. Technical-Grade
The purity of the intermediate dictates the success of multi-step syntheses. Research-grade materials must adhere to strict thresholds inspired by the International Council for Harmonisation (ICH) guidelines.
-
Organic Impurities (ICH Q3A(R2)) [3]: The most insidious impurities in this compound are regioisomers, specifically 4-bromo-1-isopropyl-1H-pyrazole-5-carbaldehyde. Because the 5-carbaldehyde projects the functional group at a completely different vector, it leads to the synthesis of inactive API isomers. Research-grade QC mandates baseline separation of these regioisomers via HPLC, with total unspecified impurities kept below 0.10%[4].
-
Residual Solvents (ICH Q3C(R9)) [5]: Solvents like DMF or dichloromethane used in the Vilsmeier-Haack formylation or bromination steps must be strictly quantified via Headspace GC.
-
Elemental Impurities (ICH Q3D(R2)) [6]: If the intermediate was synthesized using transition metal catalysis, residual metals (e.g., Palladium) must be controlled to <10 ppm to prevent catalyst poisoning in downstream cross-coupling steps.
Table 2: Comparative QC Specifications
| Parameter | Research-Grade Specification | Technical-Grade Specification | Analytical Method |
| Overall Purity | ≥ 98.0% | ~ 90.0 - 95.0% | HPLC-UV (254 nm) |
| Regioisomer Content | ≤ 0.5% | Up to 5.0% | HPLC / 1H-NMR |
| Moisture Content | ≤ 0.5% | ≤ 2.0% | Karl Fischer Titration |
| Residual DMF (Class 2) | ≤ 880 ppm (ICH Q3C limit) | > 2000 ppm | Headspace GC-FID |
| Heavy Metals (e.g., Pd) | ≤ 10 ppm | Not specified | ICP-MS |
Mandatory Visualizations
Workflow: Synthetic Utility
Caption: Workflow demonstrating the bifunctional synthetic utility of the pyrazole intermediate.
Quality Control Decision Logic (ICH Q3A)
Caption: Quality control decision tree based on ICH Q3A thresholds for research-grade intermediates.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to guarantee reproducibility.
Protocol A: HPLC-UV QC Workflow for Regioisomer Detection
Objective: Quantify purity and resolve the 3-carbaldehyde from the 5-carbaldehyde regioisomer. Causality: A standard C18 column is used with Trifluoroacetic acid (TFA) as an ion-pairing agent. TFA suppresses the ionization of residual basic impurities, ensuring sharp peak shapes and preventing peak tailing, which is critical for resolving closely eluting regioisomers.
Step-by-Step Methodology:
-
System Suitability Test (SST): Prepare a resolution solution containing 1.0 mg/mL of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde spiked with 0.05 mg/mL of the 5-carbaldehyde regioisomer.
-
Chromatographic Conditions:
-
Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm.
-
-
Validation Check: Inject the SST solution. The system is only validated if the resolution (
) between the 3-carbaldehyde and 5-carbaldehyde peaks is . -
Sample Analysis: Inject a blank (diluent), followed by the sample preparation (1.0 mg/mL). Calculate purity by area normalization, excluding blank peaks.
Protocol B: Downstream Suzuki-Miyaura Coupling Validation
Objective: Validate the reactivity of the C4-bromo position while preserving the C3-aldehyde.
Causality:
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk flask, combine 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde (1.0 equiv, 1.0 mmol), phenylboronic acid (1.2 equiv, 1.2 mmol), and
(2.0 equiv, 2.0 mmol). -
Catalyst Addition: Add
(0.05 equiv, 5 mol%) under an argon atmosphere. -
Solvent System: Inject a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 10 mL). Self-Validation: Degassing is critical; failure to remove oxygen will result in the formation of phenol byproducts from the boronic acid, which can be tracked via LC-MS.
-
Heating: Stir the mixture at 90°C for 4 hours.
-
Quantitative NMR (qNMR) Check: Before aqueous workup, withdraw a 50 µL aliquot, evaporate, and dissolve in
containing a known mass of 1,3,5-trimethoxybenzene (internal standard). Compare the integration of the internal standard against the newly formed pyrazole-phenyl proton signals to determine exact conversion yield. -
Workup: Extract with Ethyl Acetate, wash with brine, dry over
, and purify via flash chromatography.
References
-
ICH Q3A(R2) - Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at:[Link]
-
ICH Q3C(R9) - Guideline for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at:[Link]
-
ICH Q3D(R2) - Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at:[Link]
Sources
- 1. 1383855-42-2|4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde|BLDpharm [bldpharm.com]
- 2. 287917-96-8|4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 3. database.ich.org [database.ich.org]
- 4. tasianinch.com [tasianinch.com]
- 5. intuslegerechemia.com [intuslegerechemia.com]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
Safety Operating Guide
Proper Disposal Procedures for 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde
[1]
Part 1: Executive Summary & Chemical Profile
4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde represents a specific class of chemical waste: Halogenated Organic Solids . Proper disposal is dictated by the presence of the bromine atom (halogen) and the reactive aldehyde functional group.
Critical Directive: This compound must never be disposed of in general trash or down the drain. It must be segregated into Halogenated Waste streams to comply with EPA regulations (RCRA) and minimize disposal costs.
Chemical Identity & Hazard Profile[1][2]
| Parameter | Specification |
| Chemical Name | 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde |
| CAS Number | 1383855-42-2 |
| Molecular Formula | C₇H₁₀BrN₂O |
| Functional Groups | Pyrazole (aromatic heterocycle), Aldehyde (-CHO), Organobromine (-Br) |
| Physical State | Solid (Powder/Crystals) |
| Primary Hazards | Skin/Eye/Respiratory Irritant (H315, H319, H335) |
| Reactivity | Sensitive to strong oxidizers (aldehyde oxidation); incompatible with strong bases.[1] |
| Waste Code (RCRA) | Not P/U listed by name; regulated by characteristic (Ignitability/Toxicity) or as "Halogenated Organic." |
Part 2: Pre-Disposal Safety Protocols
Before handling waste, ensure the following safety barriers are active. This protocol relies on the principle of Source Containment —preventing exposure before it occurs.
-
Engineering Controls: All transfer operations must occur inside a certified chemical fume hood to capture aldehyde vapors and fine particulates.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Nitrile gloves (minimum 0.11 mm thickness). Double-glove if handling solutions.
-
Eye Protection: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient for liquid waste pouring.
-
Body Protection: Standard lab coat; chemical-resistant apron recommended for large liquid transfers.
-
Part 3: Waste Characterization & Segregation Logic
Effective disposal relies on strict segregation. Mixing this compound with the wrong waste stream can trigger dangerous reactions or skyrocket disposal costs.
The "Halogen Rule"
Because this molecule contains Bromine , it is classified as a Halogenated Organic .
-
Cost Implication: Incinerating halogenated waste requires scrubbers to neutralize acid gases (HBr), making it significantly more expensive than non-halogenated waste.
-
Segregation: Do NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) unless necessary.[3][4] Even 1% halogen content reclassifies the entire container as halogenated.
The "Aldehyde Rule"
Aldehydes are reducing agents.
-
Incompatibility: NEVER add this waste to containers holding strong oxidizers (Nitric Acid, Peroxides, Permanganates). This can cause exothermic oxidation, pressure buildup, and potential explosion.
Part 4: Step-by-Step Disposal Workflows
Scenario A: Disposal of Solid Waste (Pure Substance)
Applicable for: Expired chemicals, excess weighing overage, or spilled solid.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.
-
Labeling: Apply a hazardous waste label immediately.
-
Constituents: Write "4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde".
-
Hazard Checkbox: Mark "Toxic" and "Irritant".
-
-
Transfer: Transfer the solid directly into the container. Do not dissolve it in solvent solely for disposal (this increases waste volume and cost).
-
Sealing: Cap tightly. Wipe the exterior with a damp paper towel (dispose of towel as solid waste).
Scenario B: Disposal of Liquid Waste (Reaction Mixtures)
Applicable for: Mother liquors, rotovap residues, or solutions.
-
Stream Selection: Identify the "Halogenated Organic Solvent" waste container (often red cans or specific carboys).
-
Verification: Ensure the container does not contain oxidizers or strong acids.[1][3][5]
-
Transfer: Pour waste into the container using a funnel.
-
Log Entry: You must log the approximate concentration of the pyrazole aldehyde on the waste tag.
-
Example: "Dichloromethane (95%), 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde (5%)."
-
Scenario C: Empty Containers & Contaminated Debris
Applicable for: Empty original bottles, contaminated gloves, weighing boats.
-
Empty Containers: If the bottle is "RCRA Empty" (less than 3% by weight remains), triple rinse with a compatible solvent (e.g., acetone).
-
Action: Collect the rinsate in the Halogenated Liquid Waste stream.
-
Action: Deface the label on the bottle and discard as regular trash (glass/plastic recycling is usually prohibited for chemical bottles).
-
-
Debris: Place heavily contaminated gloves or paper towels into a Hazardous Solid Waste bag/pail. Do not throw in regular trash.
Part 5: Visualizing the Disposal Logic
The following diagram illustrates the decision matrix for segregating this specific compound.
Figure 1: Decision tree for the segregation of brominated pyrazole aldehyde waste. Note that the presence of the bromine atom often necessitates treating even non-halogenated solvent mixtures as halogenated waste depending on local facility rules.
Part 6: Emergency Spill Response
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: If the spill is significant (>10g) and dust is airborne, evacuate the immediate area.
-
PPE Up: Don goggles, nitrile gloves, and a lab coat.
-
Dry Spill (Powder):
-
Wet Spill (Solution):
-
Cover with an absorbent pad or vermiculite.
-
Place saturated absorbent into a Solid Hazardous Waste container.
-
Label: "Debris contaminated with Halogenated Organics."
-
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 16375, 4-Bromopyrazole (Structural Analog). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2022). Management of Halogenated Solvent Wastes.[1][3][5] RCRA Orientation Manual. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 4-Bromo-1H-pyrazole-3-carboxylic acid | C4H3BrN2O2 | CID 1242246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7.2 Organic Solvents [ehs.cornell.edu]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde
Welcome to a comprehensive guide on the safe handling of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde. As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. This document provides essential, field-proven guidance on the personal protective equipment (PPE) required to handle this compound, ensuring both your personal safety and the integrity of your research. Our approach is grounded in a conservative assessment of risk based on the known hazards of structurally similar pyrazole derivatives.
Understanding the Hazard Profile: An Evidence-Based Approach
Based on data from related compounds like 4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde and other brominated pyrazoles, we can anticipate the following GHS (Globally Harmonized System) classifications for our target compound[1][2][3][4][5][6][7]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][3]
-
Serious Eye Damage/Eye Irritation (Category 2A/2): Causes serious eye irritation.[2][3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[3][5][6]
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.
This profile necessitates a robust PPE strategy to prevent exposure through inhalation, ingestion, and skin or eye contact. The fundamental principle is to establish multiple barriers between you and the chemical agent.[8][9][10][11]
Core PPE Requirements: A Task-Based Summary
Effective safety protocols require matching the level of PPE to the specific task and its associated risk of exposure. The following table summarizes the recommended PPE for various laboratory operations involving 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde.
| Laboratory Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Nitrile or Neoprene Gloves (single pair) | Safety Glasses with Side Shields | Standard Lab Coat | Not typically required if sealed |
| Weighing & Aliquoting (Solid) | Double-layered Nitrile Gloves | Chemical Safety Goggles | Fully-buttoned Lab Coat with Elastic Cuffs | N95/FFP2 Respirator (or higher) |
| Solution Preparation | Double-layered Nitrile Gloves | Chemical Safety Goggles and Face Shield | Chemical-resistant Apron over Lab Coat | Recommended if not in a certified fume hood |
| Reaction & Work-up | Double-layered Nitrile Gloves | Chemical Safety Goggles and Face Shield | Chemical-resistant Apron over Lab Coat | Work exclusively in a certified chemical fume hood |
| Spill Cleanup | Heavy-duty Chemical-resistant Gloves (e.g., Butyl rubber) | Chemical Safety Goggles and Face Shield | Chemical-resistant Coveralls or Suit | Air-purifying respirator with appropriate cartridges |
| Waste Disposal | Double-layered Nitrile Gloves | Chemical Safety Goggles | Lab Coat | Not typically required for sealed containers |
Experimental Workflow: A Step-by-Step Procedural Guide
Simply having the right PPE is insufficient; correct usage is paramount. This section provides a self-validating protocol for handling the compound from preparation to disposal.
Preparation and Engineering Controls
-
Consult the SDS: Always prioritize finding the specific SDS for any chemical. If unavailable, proceed with the conservative measures outlined here.[11][12]
-
Designate a Workspace: All handling of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde powder and its solutions must be performed within a certified chemical fume hood to mitigate inhalation risk.[13]
-
Assemble Materials: Before starting, ensure all necessary equipment, including waste containers, is inside the fume hood to minimize movement in and out of the controlled area.
Donning PPE: The Causality of Sequence
The order in which you put on PPE is critical to avoid contaminating the gear that protects your most vulnerable areas.
-
Lab Coat and Apron: This is your primary barrier for body protection.
-
Respirator: If required, perform a fit check to ensure a proper seal. This is done before gloves are donned to allow for adjustments with clean hands.
-
Goggles and Face Shield: Protect your eyes and face from splashes.[8][10][12]
-
Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of your lab coat. Don the second pair over the first. This double-gloving strategy allows you to remove a contaminated outer glove without exposing your skin.
Doffing PPE and Disposal: Preventing Cross-Contamination
The removal process is the most critical phase for preventing accidental exposure. The goal is to touch contaminated outer surfaces only with other contaminated surfaces.
-
Outer Gloves: Remove the outer pair of gloves first. Peel one glove off by grasping the cuff and pulling it inside-out. Use the balled-up glove to slide under the cuff of the second glove and peel it off, encasing the first glove inside the second. Dispose of immediately in a designated hazardous waste container.
-
Face Shield and Goggles: Handle by the head strap, avoiding contact with the front surfaces.
-
Lab Coat/Apron: Unbutton and roll it away from your body, ensuring the contaminated exterior is folded inward.
-
Respirator: Remove last by handling the straps.
-
Inner Gloves: Remove the final pair of gloves as described in step 1.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[14]
Operational and Disposal Plan
A complete safety plan extends beyond personal protection to include the entire lifecycle of the chemical in the lab.
Handling and Operational Plan
-
Weighing: Use a disposable weighing boat within the fume hood. If using an analytical balance outside the hood, a secondary containment vessel (e.g., a sealed beaker) is mandatory for transport.
-
Transfers: Use a spatula for solid transfers. For solutions, use a pipette with disposable tips.
-
Spills: An emergency spill kit containing absorbent material, appropriate neutralizing agents (if applicable), and heavy-duty PPE must be readily accessible.
Waste Disposal Plan
-
Segregation is Key: All materials that have come into contact with 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde are considered hazardous waste.[15] This includes gloves, pipette tips, weighing boats, and contaminated paper towels.
-
Solid Waste: Collect all contaminated solid materials in a dedicated, clearly labeled, leak-proof hazardous waste container. The label must include "Hazardous Waste," the full chemical name, and associated hazard pictograms.[15]
-
Liquid Waste: Collect unused solutions or reaction mixtures in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
-
Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[15] Never dispose of this chemical down the drain or in regular trash.[15]
Visualizing the Safety Workflow
The following diagram illustrates the logical flow of operations, emphasizing the continuous cycle of assessment and control that ensures laboratory safety.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.at [fishersci.at]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde | C5H5BrN2O | CID 2794634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. falseguridad.com [falseguridad.com]
- 9. sams-solutions.com [sams-solutions.com]
- 10. pps-essentials.co.uk [pps-essentials.co.uk]
- 11. Selecting and Using PPE: Best Practices for Chemical Safety [chemscape.com]
- 12. resources.duralabel.com [resources.duralabel.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
